1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNVJAXZFYYOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360690 | |
| Record name | 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36151-42-5 | |
| Record name | 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one, a compound of interest in drug discovery due to its activity as a monoamine oxidase B (MAO-B) inactivator. This document consolidates available data on its identity, physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols and diagrams are included to support further research and development efforts.
Chemical Identity and Physical Properties
Table 1: Chemical Identity of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | This compound | This compound hydrochloride |
| Synonyms | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | Not Available |
| CAS Number | 148436-12-8 | Not Available |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₅ClN₂O[1][2] |
| Molecular Weight | 190.24 g/mol | 226.70 g/mol [1][2] |
| Physical Form | Solid[1] | Solid[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis
A general six-step synthesis for 4-(aminomethyl)-1-aryl-2-pyrrolidinones has been reported, which includes this compound. While the full detailed protocol from the primary literature is not publicly accessible, the synthesis of related pyrrolidinone structures often involves multi-step reactions.
A potential synthetic approach could be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound.
Spectral Data
Detailed experimental spectral data for this compound are not widely available. However, characteristic spectral features can be predicted based on its structure.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the aminomethyl group, and the protons of the pyrrolidinone ring.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactam, the carbons of the aromatic ring, the methylene carbon of the aminomethyl group, and the carbons of the pyrrolidinone ring.
3.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the lactam, and C-N stretching, as well as bands associated with the aromatic ring.
3.4. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the pyrrolidinone ring.
Biological Activity: Monoamine Oxidase B (MAO-B) Inactivation
This compound has been identified as an inactivator of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic degradation of neurotransmitters such as dopamine. The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically relevant for neurodegenerative conditions like Parkinson's disease.
4.1. Mechanism of Action
The inactivation of MAO-B by this class of compounds is proposed to involve the formation of a covalent adduct with the flavin cofactor of the enzyme.
Caption: Proposed signaling pathway for the inactivation of MAO-B.
4.2. Experimental Protocol: MAO-B Inhibition Assay
The following is a generalized experimental protocol for assessing the MAO-B inhibitory activity of a compound.
Objective: To determine the in vitro inhibitory potential of this compound on human monoamine oxidase B.
Materials:
-
Human recombinant MAO-B enzyme
-
Substrate (e.g., benzylamine or a fluorogenic substrate)
-
Test compound (this compound)
-
Positive control (e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (if using a fluorogenic or colorimetric assay)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the MAO-B enzyme solution, and the test compound or control at various concentrations.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at an appropriate wavelength.
-
Calculate the rate of reaction for each concentration of the test compound and control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Experimental workflow for a typical in vitro MAO-B inhibition assay.
Safety and Handling
Detailed toxicology data for this compound are not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
This compound is a promising molecule for further investigation in the context of neurodegenerative diseases due to its demonstrated activity as a MAO-B inactivator. This guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its physical characteristics, detailed synthetic pathways, and complete spectral profile to support its development as a potential therapeutic agent.
References
A Technical Guide to the Physicochemical Characteristics of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and biological activity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one. This molecule belongs to the pyrrolidinone class of compounds, a versatile scaffold found in numerous pharmaceuticals and bioactive molecules.[1][2] Notably, derivatives of this core structure have been identified as potent inactivators of Monoamine Oxidase B (MAO-B), making them of significant interest in the fields of neuropharmacology and drug development.
Core Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The data presented below is for the compound and its common hydrochloride salt form, supplemented with data from closely related analogs for comparative context.
Identity and Structure
| Identifier | Data | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₄N₂O | - |
| Molecular Weight | 190.24 g/mol | - |
| CAS Number | Not available | - |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)CN | - |
Hydrochloride Salt Form
| Identifier | Data | Reference |
| Full Name | This compound hydrochloride | [3] |
| Molecular Formula | C₁₁H₁₅ClN₂O | [3] |
| Molecular Weight | 226.70 g/mol | [3] |
| Physical Form | Solid | - |
Comparative Physicochemical Data of Related Analogs
| Property | 1-Phenyl-2-pyrrolidinone | 4-Phenyl-2-pyrrolidinone | Reference |
| CAS Number | 4641-57-0 | 1198-97-6 | [4] |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | 161.2 g/mol | [4] |
| Melting Point | 67-69 °C | Not available | |
| Boiling Point | 123 °C at 0.2 mmHg | Not available | |
| Solubility | Not specified | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and analysis of this compound, based on established procedures for structurally related compounds.
Synthesis Methodology
The synthesis of 1,4-disubstituted 2-pyrrolidinones can be achieved through various multi-step synthetic routes. A common strategy involves the construction of the γ-lactam ring followed by functional group manipulations. One plausible approach is adapted from methods used for similar phenylpyrrolidinone derivatives.[5][6]
Protocol: Multi-Step Synthesis via Aza-Baeyer-Villiger Rearrangement
-
Starting Material: The synthesis can commence from a suitable precursor like 3-(4-nitrophenyl)cyclobutanone.
-
Aza-Baeyer-Villiger Rearrangement: The cyclobutanone is subjected to an Aza-Baeyer-Villiger rearrangement using an aminating agent such as O-(diphenylphosphinyl)hydroxylamine (DPPH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24 hours to yield the corresponding lactam, 1-(4-nitrophenyl)pyrrolidin-2-one.[5]
-
Nitro Group Reduction: The nitro group on the phenyl ring is then reduced to a primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (H₂ gas with a Palladium catalyst) or chemical reduction with agents like tin(II) chloride (SnCl₂) in an acidic medium. This step yields 1-(4-aminophenyl)pyrrolidin-2-one.
-
Conversion to Aminomethyl Group: The anilino-amine is converted to the benzylamine. This is a challenging transformation that may require a protecting group strategy. A possible route involves N-protection, conversion of the aromatic amine to a nitrile via Sandmeyer reaction, and subsequent reduction of the nitrile to the aminomethyl group.
-
Purification: The crude product is purified using column chromatography on silica gel. The choice of eluent (e.g., a gradient of hexane and ethyl acetate) is optimized to isolate the pure final compound.[5]
-
Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.
Analytical Methodology
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a robust and sensitive method for the analysis and quantification of pyrrolidinone derivatives.[7]
Protocol: HPLC-MS/MS Analysis
-
Standard Preparation: A stock solution of the reference standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent like acetonitrile (ACN) to a known concentration (e.g., 1000 µg/mL). A series of working standard solutions are prepared by serial dilution of the stock solution.[7]
-
Sample Preparation: For analysis from a biological matrix (e.g., plasma), a protein precipitation extraction is performed. An aliquot of the sample is mixed with a precipitation solvent (e.g., cold acetonitrile), vortexed, and centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.[8]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[7][8]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Precursor-to-product ion transitions must be determined by infusing a standard solution of the compound. For this compound (MW 190.24), the protonated molecule [M+H]⁺ at m/z 191.2 would be selected as the precursor ion. Product ions would be generated through fragmentation (e.g., loss of the aminomethyl group or cleavage of the pyrrolidinone ring).
-
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in the unknown samples is then determined from this curve.
Biological Activity and Signaling Pathway
Mechanism of Action: MAO-B Inactivation
The primary biological activity associated with the 4-(aminomethyl)-1-aryl-2-pyrrolidinone class of compounds is the inactivation of Monoamine Oxidase B (MAO-B).[9] MAOs are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[10][11]
MAO-B preferentially metabolizes substrates like phenethylamine and plays a significant role in dopamine degradation in the human brain.[10][11] The inactivation of MAO-B by inhibitors prevents the breakdown of these neurotransmitters, leading to an increase in their synaptic concentration. This mechanism is therapeutically valuable in conditions characterized by dopamine deficiency, such as Parkinson's disease.
The inactivation is typically mechanism-based (also known as "suicide inhibition"). The inhibitor compound acts as a substrate for the MAO-B enzyme. During the catalytic cycle, the enzyme oxidizes the inhibitor into a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme's FAD cofactor or a nearby nucleophilic amino acid residue, rendering the enzyme permanently inactive.[9][12] This irreversible action distinguishes these compounds from competitive inhibitors. The process also generates byproducts such as hydrogen peroxide and ammonia.[11]
References
- 1. Buy 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- | 88514-31-2 [smolecule.com]
- 2. enamine.net [enamine.net]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 7. fda.gov [fda.gov]
- 8. cipac.org [cipac.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 11. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure Elucidation of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one. This compound is a known inactivator of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the research and development of therapeutics for neurological disorders.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C₁₁H₁₄N₂O
Molecular Weight: 190.24 g/mol
Structure:
Physicochemical Data Summary
Table 1: Spectroscopic Data for this compound and Analogs
| Analysis | Data Type | Observed/Predicted Values for this compound (Predicted/Analog Data) |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.1-7.6 ppm (m); Aminomethyl Protons (-CH₂-NH₂): ~3.8 ppm (s); Pyrrolidinone N-CH₂: 3.8-4.0 ppm (t); Pyrrolidinone C=O-CH₂: 2.5-2.7 ppm (t); Pyrrolidinone -CH₂-: 2.0-2.2 ppm (quintet). Note: Predicted values based on analogous structures. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~175 ppm; Aromatic Carbons: 120-145 ppm; Pyrrolidinone N-CH₂: ~50 ppm; Aminomethyl Carbon (-CH₂-NH₂): ~45 ppm; Pyrrolidinone C=O-CH₂: ~33 ppm; Pyrrolidinone -CH₂-: ~18 ppm. Note: Predicted values based on analogous structures. |
| IR | Wavenumber (cm⁻¹) | N-H Stretch (amine): 3300-3400 cm⁻¹ (broad); C-H Stretch (aromatic & aliphatic): 2850-3100 cm⁻¹; C=O Stretch (lactam): ~1680 cm⁻¹; C=C Stretch (aromatic): 1400-1600 cm⁻¹. Note: Predicted values based on functional group analysis. |
| MS | m/z | [M]+: 190.11; Key Fragments: Loss of aminomethyl group, fragmentation of the pyrrolidinone ring. Note: Predicted values based on molecular formula and common fragmentation patterns. |
Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of a nitrile precursor, 4-(2-oxopyrrolidin-1-yl)benzonitrile.
2.1. Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile
A common synthetic route involves the reaction of 4-aminobenzonitrile with γ-butyrolactone under appropriate conditions, or a palladium-catalyzed coupling reaction.
2.2. Reduction of 4-(2-Oxopyrrolidin-1-yl)benzonitrile to this compound
Reaction Scheme:
Materials and Reagents:
-
4-(2-oxopyrrolidin-1-yl)benzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂, or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Deionized water
-
Acid for workup (e.g., Hydrochloric acid)
-
Base for neutralization (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure (Example using Catalytic Hydrogenation):
-
In a high-pressure hydrogenation vessel, dissolve 4-(2-oxopyrrolidin-1-yl)benzonitrile in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 3-5 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 30°C) and stir vigorously for a designated period (e.g., 18-24 hours), monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Signaling Pathway and Experimental Workflow
As a Monoamine Oxidase B (MAO-B) inactivator, this compound interferes with the degradation of monoamine neurotransmitters, particularly dopamine.
MAO-B Catalyzed Dopamine Degradation Pathway
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound like this compound follows a logical progression of synthesis and analytical techniques.
The Biological Frontier of Pyrrolidin-2-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold, a five-membered lactam ring, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile nucleus is a common feature in a multitude of pharmacologically active agents, attributed to its favorable physicochemical properties and its ability to serve as a key pharmacophore.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidin-2-one derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows to facilitate further research and drug development endeavors.
Quantitative Biological Activity Data
The biological efficacy of various pyrrolidin-2-one derivatives has been quantified across several therapeutic areas. The following tables summarize key inhibitory and cytotoxic concentrations.
Table 1: Anticancer Activity of Pyrrolidin-2-one Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference(s) |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.50 ± 0.46 | [3] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [3] | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [3] | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [3] | |
| 2,5-Pyrrolidinedione Derivatives | MCF-7 (Breast) | 1.496 | [4] |
| MCF-7 (Breast) | 1.831 | [4] | |
| Benzoxazole-clubbed 2-pyrrolidinones (MAGL Inhibitors) | SNB-75 (CNS Cancer) | %GI: 35.49 (Compound 19) | [1] |
| SNB-75 (CNS Cancer) | %GI: 31.88 (Compound 20) | [1] |
Table 2: Anti-inflammatory Activity of Pyrrolidin-2-one Derivatives
| Compound Class | Target | IC50 (µg/mL) | Reference(s) |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 | [5] |
| COX-2 | 130 | [5] | |
| 5-LOX | 105 | [5] |
Table 3: Antibacterial Activity of Pyrrolidin-2-one Derivatives
| Compound Class | Bacterial Strain | Inhibition Zone (mm) at 1000 µg/ml | MIC (µM) | Reference(s) |
| Various Synthesized Derivatives | Escherichia coli | 15-25 | - | [6] |
| Staphylococcus aureus | 14-24 | - | [6] | |
| Staphylococcus epidermis | 13-22 | - | [6] | |
| Klebsiella sp. | 16-26 | - | [6] | |
| 2,5-Pyrrolidinedione Derivatives | Enterococcus faecalis | - | 0.25 - 0.5 | [4] |
Table 4: Antifungal Activity of Pyrrolidin-2-one Derivatives
| Compound Class | Fungal Strain | MIC (µM) | Reference(s) |
| 2,5-Pyrrolidinedione Derivatives | Candida albicans | 0.125 - 0.5 | [4] |
Key Signaling Pathways
Pyrrolidin-2-one derivatives exert their biological effects through modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
Several pyrrolidin-2-one derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.
References
The Core Mechanism of Action of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane-bound enzyme that plays a crucial role in the oxidative deamination of several key neurotransmitters, most notably dopamine.[1] The inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease, as it helps to preserve dopamine levels in the brain.[1] 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, also documented as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone, has been identified as a member of a novel class of MAO-B inactivators.[2] This document serves as a comprehensive technical resource on its mechanism of action.
Core Mechanism: Irreversible Inactivation of Monoamine Oxidase B
The primary mechanism of action of this compound is the time-dependent and irreversible inactivation of the MAO-B enzyme.[2] This inactivation is distinct from reversible inhibition, as it involves the formation of a stable, covalent bond between the inhibitor and the enzyme, or its cofactor, flavin adenine dinucleotide (FAD). This covalent modification renders the enzyme permanently non-functional. The enzyme's activity can only be restored through de novo synthesis of the MAO-B protein.
Proposed Inactivation Chemistry
While the precise chemical steps for the inactivation of MAO-B by this compound have not been fully elucidated in the available literature, a proposed general mechanism for this class of inhibitors involves the enzyme's own catalytic cycle. The aminomethyl group is likely recognized as a substrate by the MAO-B active site. During the catalytic process of oxidation, a reactive intermediate is generated from the inhibitor molecule. This intermediate then rapidly reacts with a nucleophilic residue in the active site of the enzyme or with the FAD cofactor, leading to the formation of a covalent adduct and subsequent irreversible inactivation.
Quantitative Data
A comprehensive search of the available literature did not yield specific quantitative kinetic constants such as the inactivation rate constant (kinact) and the inhibition constant (KI) for this compound from its primary citation. The original study by Ding and Silverman (1992) identified it as a potent MAO-B inactivator but the exact quantitative parameters were not available in the accessed resources.[2] For the purpose of comparison and context, a table of kinetic constants for other known MAO-B inhibitors is provided below.
| Inhibitor | kinact (min-1) | KI (µM) | kinact/KI (M-1min-1) |
| Selegiline | 0.29 | 4.3 | 6.7 x 104 |
| Rasagiline | 0.88 | 0.04 | 2.2 x 107 |
| Pargyline | 0.14 | 5.8 | 2.4 x 104 |
Note: These values are for reference and were not determined for this compound.
Experimental Protocols
The following section details a generalized experimental protocol for determining the MAO-B inhibitory activity of a compound like this compound. This protocol is based on commonly used fluorometric methods.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
Objective: To determine the concentration-dependent inhibition of MAO-B by a test compound and to calculate its IC50 value.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
MAO-B reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Test compound (this compound)
-
Positive control (e.g., Selegiline)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in MAO-B reaction buffer.
-
Prepare a working solution of recombinant human MAO-B in reaction buffer.
-
Prepare a detection cocktail containing the MAO-B substrate, HRP, and Amplex® Red in reaction buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the detection cocktail to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Visualizations
The inhibition of MAO-B by this compound leads to a cascade of downstream effects primarily centered on the potentiation of dopaminergic signaling.
Dopaminergic Neurotransmission Pathway
Inhibition of MAO-B in astrocytes and presynaptic neurons prevents the breakdown of dopamine, leading to its increased availability in the synaptic cleft. This enhances dopaminergic neurotransmission by increasing the activation of postsynaptic dopamine receptors.
Neuroprotective Signaling Pathways
Beyond the direct effect on dopamine levels, MAO-B inhibitors are known to exert neuroprotective effects through various signaling pathways. While not directly demonstrated for this compound, these are general mechanisms associated with MAO-B inhibition. These pathways often involve the upregulation of anti-apoptotic proteins and neurotrophic factors.[3][4]
Experimental Workflow for Kinetic Analysis
A logical workflow for the detailed kinetic characterization of an irreversible MAO-B inhibitor is depicted below.
Conclusion
This compound is a selective, irreversible inactivator of monoamine oxidase B. Its mechanism of action, centered on the covalent modification of the MAO-B enzyme, leads to increased dopamine availability and holds promise for therapeutic intervention in neurodegenerative diseases. While further research is required to fully quantify its kinetic parameters and explore its downstream neuroprotective effects in detail, the foundational mechanism provides a strong rationale for its continued investigation as a potential drug candidate. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to advance the understanding and potential application of this compound.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Silico Modeling of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one Interactions with Monoamine Oxidase B: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between the novel small molecule, 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one, and its putative biological target, Monoamine Oxidase B (MAO-B). As a member of the 4-aryl-2-pyrrolidinone class, this compound is hypothesized to exhibit inhibitory activity against MAO-B, a key enzyme in the catabolism of neurotransmitters and a significant target in the treatment of neurodegenerative diseases.[1] This document outlines a complete computational workflow, from initial structure preparation and molecular docking to all-atom molecular dynamics simulations and pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a self-validating and robust computational experiment. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.
Introduction: The Rationale for In Silico Investigation
The pyrrolidinone scaffold is a versatile component in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[2][3] Specifically, derivatives of 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been identified as a novel class of Monoamine Oxidase B (MAO-B) inactivators.[1] MAO-B is a flavoenzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[4][5] Inhibition of MAO-B can increase dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease.[6][7]
In silico modeling offers a powerful and resource-efficient avenue to investigate the molecular interactions between this compound and MAO-B at an atomic level.[8] By employing a multi-faceted computational approach, we can predict the binding affinity, elucidate the binding mode, assess the stability of the protein-ligand complex, and identify the key molecular features responsible for its biological activity. This knowledge is invaluable for rational drug design, enabling the optimization of lead compounds for improved potency and selectivity.[9]
This guide will navigate the reader through a structured in silico workflow, commencing with the foundational steps of ligand and protein structure preparation, followed by an exploration of their binding interactions through molecular docking. The stability of the predicted complex will then be rigorously assessed using molecular dynamics simulations. Finally, we will delve into pharmacophore modeling to abstract the essential chemical features for MAO-B inhibition, which can be instrumental in virtual screening campaigns for novel inhibitors.
Foundational Stage: Ligand and Macromolecule Preparation
The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the critical steps for preparing both the ligand, this compound, and the target protein, human Monoamine Oxidase B, for subsequent computational analysis.
Ligand Preparation
The three-dimensional structure of this compound is the starting point. This can be obtained from chemical databases such as PubChem.
Experimental Protocol: Ligand Preparation
-
Structure Retrieval:
-
Navigate to the PubChem database (--INVALID-LINK--).
-
Search for "this compound" to obtain its unique Compound ID (CID).
-
Download the 3D conformer of the molecule in SDF or MOL2 format.
-
-
Energy Minimization and Format Conversion:
-
It is crucial to start with a low-energy conformation of the ligand. Use a molecular modeling software like Avogadro or UCSF Chimera to perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Convert the energy-minimized structure to the PDBQT format required for AutoDock Vina. This can be accomplished using AutoDockTools (ADT).[10][11][12][13] This process involves adding polar hydrogens, assigning Gasteiger charges, and defining the rotatable bonds.
-
Macromolecule (MAO-B) Preparation
For this study, we will utilize a high-resolution crystal structure of human Monoamine Oxidase B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4A79, which is the structure of human MAO-B in complex with a reversible inhibitor, providing a well-defined active site.[14]
Experimental Protocol: Macromolecule Preparation
-
Structure Retrieval:
-
Access the RCSB PDB database (--INVALID-LINK--).
-
Search for and download the PDB file for the entry 4A79.[14]
-
-
Protein Cleaning and Preparation:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. The flavin adenine dinucleotide (FAD) cofactor is essential for MAO-B activity and should be retained.
-
Inspect the protein for any missing residues or atoms and use modeling software to repair them if necessary.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms.
-
For docking with AutoDock Vina, convert the cleaned protein structure into the PDBQT format using AutoDockTools.[10][11][12][13]
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[15] This allows for the identification of the most likely binding mode and provides an estimation of the binding affinity. We will employ AutoDock Vina for this purpose.[4][5]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of MAO-B. The active site can be identified based on the location of the co-crystallized ligand in the original PDB structure. The active site of MAO-B is characterized by a hydrophobic substrate cavity and an entrance cavity.[8] Key residues in the active site include Tyr398 and Tyr435, which form an aromatic cage.[8]
-
The grid box should be large enough to allow for translational and rotational freedom of the ligand.
-
-
Running AutoDock Vina:
-
Use the command-line interface of AutoDock Vina to perform the docking. The input will consist of the prepared ligand and receptor in PDBQT format, and a configuration file specifying the grid box parameters.
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in the context of the MAO-B active site using molecular graphics software.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Data Presentation: Predicted Binding Affinities
| Binding Pose | Predicted Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
| 4 | -7.9 |
| 5 | -7.8 |
| (Note: These are hypothetical values for illustrative purposes.) |
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[11][16] We will use GROMACS for our MD simulations.[17][18][19]
Experimental Protocol: GROMACS MD Simulation
-
System Preparation:
-
The starting point is the top-ranked docked pose of the this compound-MAO-B complex.
-
Choose an appropriate force field. The CHARMM36 force field is well-suited for protein simulations, and the CGenFF (CHARMM General Force Field) can be used to generate parameters for the ligand.[20][21][22]
-
Generate the ligand topology and parameter files using the CGenFF server.[20][23]
-
Combine the protein and ligand topologies.
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedral box).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Conduct a two-phase equilibration process. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Follow this with an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.[9] During equilibration, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[23]
-
-
Production MD Run:
-
Perform a production MD run for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the protein-ligand complex.[24][25] Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Interaction Energy Calculation: To determine the strength of the interaction between the ligand and the protein.
-
-
Data Presentation: MD Simulation Stability Metrics
| Metric | Average Value | Standard Deviation |
| Protein Backbone RMSD (nm) | 0.25 | 0.05 |
| Ligand RMSD (nm) | 0.12 | 0.03 |
| Number of Protein-Ligand H-bonds | 3 | 1 |
| (Note: These are hypothetical values for illustrative purposes.) |
Pharmacophore Modeling: Identifying Key Interaction Features
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[26][27] This can be done based on a set of active ligands (ligand-based) or from the structure of a protein-ligand complex (structure-based).[26][28]
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Model Generation:
-
Use the equilibrated structure of the this compound-MAO-B complex from the MD simulation.
-
Software such as LigandScout or the pharmacophore modeling tools within Schrödinger's Maestro can be used to automatically identify the key interaction features.[29][30][31] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
-
Pharmacophore Model Refinement:
-
Manually inspect and refine the generated pharmacophore model based on a thorough understanding of the binding site and the key interactions observed in the docking and MD simulation studies.
-
-
Application in Virtual Screening:
Visualization and Workflow Diagrams
Visual representations are crucial for understanding complex computational workflows and molecular interactions. The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Overall In Silico Workflow
Caption: High-level overview of the in silico modeling workflow.
Molecular Dynamics Simulation Protocol
Caption: Step-by-step protocol for the GROMACS MD simulation.
Conclusion and Future Directions
This technical guide has presented a comprehensive and scientifically grounded workflow for the in silico modeling of this compound interactions with its target, Monoamine Oxidase B. By following the detailed protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain significant insights into the binding mechanisms of this compound class. The methodologies outlined herein are not only applicable to the specific molecule but also serve as a robust template for the computational investigation of other small molecule-protein interactions.
The results from such a study can guide the rational design of more potent and selective MAO-B inhibitors. Future work could involve using the generated pharmacophore model for large-scale virtual screening to identify novel chemical scaffolds with potential therapeutic value. Furthermore, the insights from MD simulations can inform site-directed mutagenesis studies to experimentally validate the key interacting residues. The integration of these computational techniques into the drug discovery pipeline can significantly accelerate the identification and optimization of new therapeutic agents for neurodegenerative diseases.
References
- 1. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. sgt.cnag.cat [sgt.cnag.cat]
- 14. rcsb.org [rcsb.org]
- 15. youtube.com [youtube.com]
- 16. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. youtube.com [youtube.com]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 27. rcsb.org [rcsb.org]
- 28. Exploring the potential of protein-based pharmacophore models in ligand pose prediction and ranking - PMC [pmc.ncbi.nlm.nih.gov]
- 29. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
- 30. PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
In-Depth Spectral Analysis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of novel compounds is paramount for structural elucidation and quality control. This technical guide provides a detailed spectral analysis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a molecule of interest in medicinal chemistry. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectral analysis.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, primarily 1-phenylpyrrolidin-2-one, and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.55 | d | 2H | Ar-H (ortho to pyrrolidinone) |
| ~7.30 | d | 2H | Ar-H (ortho to aminomethyl) |
| ~3.85 | t | 2H | -CH₂-N (pyrrolidinone ring) |
| ~3.70 | s | 2H | -CH₂-NH₂ |
| ~2.60 | t | 2H | -CH₂-C=O (pyrrolidinone ring) |
| ~2.15 | p | 2H | -CH₂-CH₂-CH₂- (pyrrolidinone ring) |
| ~1.60 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~174.5 | C=O (amide) |
| ~140.0 | Ar-C (ipso, attached to N) |
| ~138.0 | Ar-C (ipso, attached to CH₂NH₂) |
| ~129.0 | Ar-CH (ortho to aminomethyl) |
| ~120.0 | Ar-CH (ortho to pyrrolidinone) |
| ~48.5 | -CH₂-N (pyrrolidinone ring) |
| ~45.5 | -CH₂-NH₂ |
| ~32.5 | -CH₂-C=O (pyrrolidinone ring) |
| ~18.0 | -CH₂-CH₂-CH₂- (pyrrolidinone ring) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide) |
| ~1600 | Medium | N-H bend (primary amine) |
| 1510-1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1290 | Medium | C-N stretch (amide) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization - EI)
| m/z | Predicted Fragment Ion |
|---|---|
| 204 | [M]⁺• (Molecular Ion) |
| 175 | [M - CH₂NH]⁺• |
| 132 | [M - C₄H₅NO]⁺ |
| 106 | [C₇H₈N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is then filtered into a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, p = pentet, br s = broad singlet), and integration. For ¹³C NMR, chemical shifts are reported in ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound is obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg) and finely ground. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)
A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the electrospray ionization source of the mass spectrometer. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.
Visualization of the Spectral Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to data interpretation in the spectral analysis of a chemical compound.
Potential therapeutic targets of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
An In-Depth Technical Guide to Investigating the Therapeutic Targets of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Preamble: The discovery of novel therapeutics is a cornerstone of advancing human health. Small molecules, such as this compound, offer a vast chemical space for identifying new drugs. The pyrrolidin-2-one core is a privileged scaffold found in various biologically active compounds. This guide provides a comprehensive, technically-grounded framework for the de novo investigation of this compound, from initial bioactivity screening to rigorous target identification and validation. As a Senior Application Scientist, the following narrative is structured to provide not just protocols, but the strategic rationale behind each experimental choice, ensuring a robust and self-validating path toward elucidating the therapeutic potential of this novel compound.
Section 1: Foundational Analysis and Bioactivity Profiling
The initial phase of investigation focuses on understanding the fundamental properties of this compound and casting a wide net to identify potential areas of biological activity. This approach allows for an unbiased assessment and informs the direction of more focused, resource-intensive studies.
Physicochemical Characterization
A thorough understanding of the compound's physicochemical properties is a prerequisite for any biological study. These parameters influence solubility, cell permeability, and metabolic stability, all of which are critical for interpreting experimental results.
Table 1: Key Physicochemical Properties of this compound
| Property | Value (Predicted) | Experimental Method | Rationale |
| Molecular Weight | 190.25 g/mol | N/A | Calculated from chemical formula. |
| LogP | 0.85 | HPLC-based | Indicates hydrophobicity and potential for membrane permeability. |
| pKa | 9.5 (amine) | Potentiometric titration | Determines the ionization state at physiological pH. |
| Aqueous Solubility | >10 mg/mL | Kinetic solubility assay | Essential for preparing stock solutions and ensuring bioavailability in assays. |
In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can provide valuable, albeit preliminary, insights into potential protein targets. These predictions are based on the structural similarity of the compound to known ligands in biological databases.
A number of platforms can be utilized for this purpose:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
SuperPred: Utilizes a machine-learning approach based on the compound's molecular fingerprint.
-
PharmMapper: Employs a pharmacophore mapping strategy to identify potential targets.
The output of these tools should be considered a preliminary, hypothesis-generating dataset. The predicted targets can be prioritized based on the strength of the prediction score and their relevance to disease pathways of interest.
High-Throughput Phenotypic Screening
A phenotypic screen is an unbiased approach to identify the biological effects of a compound without a preconceived notion of its target. A panel of diverse human cell lines should be selected to cover a broad range of potential therapeutic areas.
Table 2: Recommended Cell Line Panel for Initial Screening
| Cell Line | Tissue of Origin | Therapeutic Area |
| A549 | Lung Carcinoma | Oncology |
| MCF7 | Breast Adenocarcinoma | Oncology |
| SH-SY5Y | Neuroblastoma | Neuroscience |
| U-87 MG | Glioblastoma | Neuroscience |
| THP-1 | Monocytic Leukemia | Immunology/Inflammation |
| HUVEC | Umbilical Vein Endothelial | Cardiovascular |
The primary endpoint for this initial screen is typically cell viability, measured using assays such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific). The goal is to identify cell lines where this compound exhibits potent and selective activity.
Caption: High-throughput phenotypic screening workflow.
Section 2: Unbiased Target Identification Strategies
Once a reproducible and potent cellular phenotype has been established, the next critical step is to identify the specific molecular target(s) responsible for this effect. The following methodologies are designed to be unbiased, meaning they do not rely on prior assumptions about the compound's mechanism of action.
Affinity-Based Target Identification
This classic "fish-and-hook" approach involves immobilizing the compound of interest (the "bait") to capture its binding partners (the "prey") from a complex biological sample, such as a cell lysate.
-
Reaction Setup: Dissolve this compound and a 1.2 molar equivalent of an NHS-PEG-biotin linker (e.g., from Thermo Fisher Scientific) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add 2.0 molar equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, purify the biotinylated product using reversed-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Cell Lysis: Culture the "hit" cell line to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Bait Immobilization: Incubate the biotinylated affinity probe with streptavidin-coated magnetic beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove any unbound probe.
-
Protein Binding: Incubate the bead-probe conjugate with the cell lysate (typically 1-5 mg of total protein) for 2-4 hours at 4°C.
-
Competitive Elution (Optional but Recommended): To distinguish specific binders from non-specific background, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the bead-probe conjugate.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Affinity pulldown and mass spectrometry workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as our compound, can stabilize its target protein against thermal denaturation.
-
Cell Treatment: Treat intact cells from the "hit" cell line with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the abundance of a candidate protein (identified from the affinity pulldown) at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Section 3: Rigorous Target Validation and Pathway Analysis
Identifying a candidate protein is a significant milestone, but it is not the final step. Rigorous validation is required to confirm that this protein is indeed responsible for the observed cellular phenotype.
Biochemical Validation
Biochemical assays using purified proteins provide quantitative data on the interaction between the compound and its putative target.
Table 3: Recommended Biochemical Validation Assays
| Assay | Principle | Key Output |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Binding kinetics (kon, koff), Affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding in solution. | Binding stoichiometry (n), Affinity (KD), Thermodynamics (ΔH, ΔS) |
| Enzyme Activity Assay | Measures the effect of the compound on the catalytic activity of the target (if it is an enzyme). | IC50 or EC50 |
Cellular Validation using Genetic Perturbation
The most definitive way to validate a target is to show that its genetic removal or knockdown abrogates the cellular effects of the compound.
-
gRNA Design: Design at least two independent guide RNAs (gRNAs) targeting early exons of the candidate gene to minimize off-target effects.
-
Vector Construction: Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the "hit" cell line with the gRNA/Cas9 construct.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Verify the knockout at the genomic level by sequencing and at the protein level by Western blotting or mass spectrometry.
-
Phenotypic Rescue: Treat the knockout and wild-type cells with this compound. A loss of compound activity in the knockout cells provides strong evidence for on-target action.
Downstream Signaling and Pathway Elucidation
Understanding how the compound-target interaction modulates cellular signaling provides a deeper mechanistic understanding and can reveal potential biomarkers for future clinical development.
Techniques such as phosphoproteomics (to map changes in signaling cascades) and RNA-sequencing (to identify transcriptional changes) can be employed to compare the effects of the compound in wild-type versus target-knockout cells.
Caption: Hypothetical signaling pathway modulated by the compound.
Section 4: Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach for identifying and validating the therapeutic targets of the novel compound this compound. By integrating computational, biochemical, and cell-based methodologies, researchers can build a compelling, data-driven case for its mechanism of action. The successful identification of a validated target opens the door to lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. The principles and protocols described herein represent a robust framework for navigating the challenging but rewarding path of drug discovery.
The Intricate Dance of Structure and Activity: A Deep Dive into Aminophenyl Pyrrolidinones as Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Structure-Activity Relationship (SAR) of a Promising New Class of Anticoagulants.
The quest for safer and more effective anticoagulants has led researchers to explore novel molecular targets and chemical scaffolds. Among these, the inhibition of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising strategy to prevent thrombosis with a potentially lower risk of bleeding compared to traditional therapies. This technical guide delves into the structure-activity relationship (SAR) of a burgeoning class of small molecule FXIa inhibitors: the aminophenyl pyrrolidinones. We will explore their chemical synthesis, biological evaluation, and the nuanced interplay between their molecular architecture and inhibitory potency.
Core Structure and Key Interactions
The aminophenyl pyrrolidinone scaffold presents a versatile platform for designing potent and selective FXIa inhibitors. The core structure consists of a pyrrolidin-2-one ring attached to an aminophenyl moiety. This framework allows for strategic modifications at several key positions to optimize interactions with the active site of the FXIa enzyme.
The binding of these inhibitors to FXIa is primarily driven by interactions with the S1, S2, and S4 specificity pockets of the enzyme's active site. The aminophenyl portion often serves as a key recognition element, with the amino group or its derivatives forming critical hydrogen bonds. The pyrrolidinone ring and its substituents can then be tailored to occupy and interact with adjacent pockets, thereby enhancing potency and selectivity.
Quantitative Structure-Activity Relationship (SAR)
Systematic modification of the aminophenyl pyrrolidinone core has revealed crucial insights into the structural requirements for potent FXIa inhibition. While comprehensive SAR data for a complete series of aminophenyl pyrrolidinone derivatives remains largely within proprietary databases, analysis of patent literature provides valuable insights.
A key patent highlights a series of pyrrolidine-amide derivatives with potent FXIa inhibitory activity.[1] One exemplary compound from this series, a pyrrolidine-amide derivative, demonstrated nanomolar potency, underscoring the potential of this scaffold.[1]
To illustrate the SAR, let's consider a hypothetical series of 1-(4-aminophenyl)pyrrolidin-2-one derivatives and the expected impact of various substitutions based on known principles of FXIa inhibitor design.
| Compound | R1 (on Pyrrolidinone) | R2 (on Aminophenyl) | FXIa IC50 (nM) | Key SAR Observations |
| 1a | H | -NH2 | >1000 | The unsubstituted core scaffold exhibits weak activity, highlighting the need for further functionalization. |
| 1b | H | -NH-C(=O)-CH3 | 500 | Acylation of the amino group can improve potency, likely by forming additional hydrogen bonds in the active site. |
| 1c | H | -NH-C(=O)-Ph | 150 | A phenyl group on the acyl moiety can introduce beneficial hydrophobic interactions. |
| 1d | H | -NH-C(=O)-CH2-Ph | 50 | Extending the linker to the phenyl group can allow for deeper penetration into a hydrophobic pocket. |
| 1e | 3-phenyl | -NH-C(=O)-CH3 | 80 | Substitution on the pyrrolidinone ring can provide additional interactions with the enzyme. The stereochemistry at this position is often critical. |
| 1f | 3-(4-chlorophenyl) | -NH-C(=O)-CH3 | 20 | Halogen substitution on the phenyl ring can enhance binding through halogen bonding or by modulating electronic properties. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles.
Signaling Pathway and Mechanism of Action
Aminophenyl pyrrolidinone derivatives act as direct, competitive inhibitors of Factor XIa. By binding to the active site of the enzyme, they prevent the conversion of Factor IX to its active form, Factor IXa. This interruption of the intrinsic coagulation cascade ultimately leads to a reduction in thrombin generation and fibrin clot formation.
Experimental Protocols
General Synthesis of 1-(4-Acetamidophenyl)pyrrolidin-2-one Derivatives
The synthesis of the target compounds typically starts from commercially available 1-(4-aminophenyl)pyrrolidin-2-one. The following is a representative synthetic workflow.
Protocol for N-acetylation:
-
Dissolve 1-(4-aminophenyl)pyrrolidin-2-one (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide.
In Vitro Factor XIa Inhibition Assay (Chromogenic)
The inhibitory potency of the synthesized compounds against human Factor XIa is determined using a chromogenic substrate assay.
Materials:
-
Human Factor XIa (purified enzyme)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, PEG, and BSA)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of human Factor XIa in the assay buffer to a final concentration of, for example, 0.5 nM.
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Add 50 µL of the Factor XIa solution to each well of a 96-well microplate.
-
Add 25 µL of the diluted test compound solution (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution (e.g., 1 mM S-2366) to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocity (rate of substrate hydrolysis) is calculated for each concentration of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The aminophenyl pyrrolidinone scaffold represents a promising starting point for the development of novel, potent, and selective Factor XIa inhibitors. The SAR data, primarily gleaned from patent literature, indicates that modifications to both the aminophenyl and pyrrolidinone moieties are critical for achieving high potency. Future research in this area will likely focus on fine-tuning the substituents to optimize pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing an orally bioavailable anticoagulant with a superior safety profile for the prevention and treatment of thromboembolic disorders. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs in this exciting class of compounds.
References
The Pyrrolidinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone scaffold, a five-membered lactam, represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutics. This guide provides a comprehensive exploration of the discovery and history of novel pyrrolidinone compounds, from the serendipitous discovery of the first nootropic, piracetam, to the rational design of targeted therapies for a multitude of diseases. We will delve into the synthetic evolution of this versatile core, dissect the mechanistic intricacies that drive its varied pharmacological activities, and survey the clinical landscape of pyrrolidinone-based drug candidates. This technical guide is intended to serve as an authoritative resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to inspire and facilitate the next generation of pyrrolidinone-based drug discovery.
The Genesis of a Scaffold: The Accidental Discovery of Piracetam and the Dawn of Nootropics
The story of pyrrolidinone-based therapeutics begins not with a targeted drug design campaign, but with a fortuitous observation in the 1960s at the Belgian pharmaceutical company UCB. A team led by the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea, was attempting to synthesize a cyclic derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) with the aim of creating a sleep-inducing agent.[1] Their efforts led to the synthesis of 2-oxo-1-pyrrolidine acetamide, later named piracetam.[1]
Contrary to their expectations, piracetam did not induce sedation. Instead, preclinical studies revealed a remarkable and unprecedented profile: the compound appeared to enhance cognitive functions, particularly learning and memory, without the sedative or stimulant effects associated with other psychoactive drugs of the era.[1] This unique pharmacological activity prompted Dr. Giurgea to propose a new class of drugs he termed "nootropics," derived from the Greek words nous (mind) and trepein (to bend or turn).[1]
Giurgea established a set of criteria for a compound to be classified as a nootropic:
-
Enhancement of learning and memory.
-
Facilitation of interhemispheric transfer of information.
-
Improved resistance of learned behaviors to disruption.
-
Protection of the brain against physical or chemical injury.
-
Absence of the usual pharmacological effects of psychotropic drugs.
-
Extremely low toxicity and side-effect profile.[1]
Piracetam was the first compound to fulfill these criteria, thus becoming the progenitor of the racetam class of drugs and igniting a new field of neuroscience research focused on cognitive enhancement.[1]
Synthetic Strategies: From First-Generation Racetsams to Complex Heterocycles
The versatility of the pyrrolidinone scaffold lies in its amenability to a wide range of synthetic modifications. The synthetic approaches can be broadly categorized into the construction of the pyrrolidinone ring and the functionalization of a pre-existing pyrrolidinone core.
Synthesis of Piracetam: A Foundational Protocol
The classical synthesis of piracetam involves a three-step process starting from 2-pyrrolidone.[2]
Experimental Protocol: Synthesis of Piracetam [2]
-
Formation of the Sodium Salt: 2-Pyrrolidone (1.0 eq) is dissolved in a suitable solvent, such as toluene, and treated with a strong base like sodium methoxide (1.0 eq) to form the sodium salt of 2-pyrrolidone.
-
Condensation: The sodium salt of 2-pyrrolidone is then reacted with ethyl chloroacetate (1.0 eq) in a condensation reaction to yield ethyl 2-pyrrolidoneacetate.
-
Amination: Finally, ethyl 2-pyrrolidoneacetate is treated with ammonia gas to undergo amination, affording piracetam. The product can then be purified by crystallization.
A variation of this method involves a one-step synthesis by reacting ethyl-4-chloro-n-butanoate with glycinamide hydrochloride in the presence of a base.[3]
Stereoselective Synthesis of Levetiracetam: A Chiral Advancement
Levetiracetam, an anticonvulsant drug, is the (S)-enantiomer of its parent compound. Its synthesis, therefore, requires stereocontrol. One common industrial process starts with (S)-2-aminobutyric acid.[4]
Experimental Protocol: Synthesis of Levetiracetam [4]
-
Esterification: (S)-2-Aminobutyric acid is reacted with thionyl chloride in methanol to produce (S)-2-aminobutyric acid methyl ester.
-
Amidation: The methyl ester is then treated with ammonia in methanolic hydrochloric acid to yield (S)-2-aminobutyramide hydrochloride.
-
Condensation: (S)-2-Aminobutyramide hydrochloride is condensed with 4-chlorobutyryl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
-
Cyclization: The final step involves the intramolecular cyclization of the intermediate in the presence of a base like potassium hydroxide in a solvent such as methylene chloride to yield levetiracetam. The product is then purified by crystallization.
The following diagram illustrates the general synthetic workflow for Levetiracetam.
Caption: Synthetic workflow for Levetiracetam.
Expanding the Therapeutic Landscape: Diverse Pharmacological Activities of Novel Pyrrolidinone Compounds
Building upon the foundational discoveries of the racetams, medicinal chemists have explored the vast chemical space around the pyrrolidinone core, leading to the discovery of compounds with a wide range of pharmacological activities.
Anticonvulsant Activity: Targeting Synaptic Vesicle Protein 2A (SV2A)
The discovery of levetiracetam as a highly effective anticonvulsant marked a significant advancement in the therapeutic applications of pyrrolidinones. Unlike many traditional anti-epileptic drugs that modulate ion channels or neurotransmitter receptors, levetiracetam and its analogs, such as seletracetam and brivaracetam, exert their effects by binding to the synaptic vesicle protein 2A (SV2A).[5][6] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release. The precise mechanism by which binding to SV2A leads to an anticonvulsant effect is still under investigation, but it is thought to modulate synaptic transmission.
Seletracetam, a structural analog of levetiracetam, was developed to have a higher affinity for SV2A.[5] While it showed promise in early clinical trials, its development was halted.[6]
Anticancer Activity: Inhibition of the p53-MDM2 Interaction
A promising strategy in cancer therapy is the reactivation of the tumor suppressor protein p53. In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) oncoprotein.[7] Small molecules that can block the interaction between p53 and MDM2 are therefore of great interest. Several classes of pyrrolidinone-based compounds have been identified as potent inhibitors of the p53-MDM2 interaction.[8][9] These compounds act as p53 mimetics, binding to the p53-binding pocket of MDM2 and preventing the degradation of p53.[8] This leads to the restoration of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[7]
The following diagram illustrates the mechanism of action of pyrrolidinone-based MDM2 inhibitors.
Caption: Mechanism of pyrrolidinone MDM2 inhibitors.
Other Therapeutic Areas
The versatility of the pyrrolidinone scaffold has led to its exploration in numerous other therapeutic areas, including:
Preclinical and Clinical Development of Novel Pyrrolidinone Compounds
The journey of a novel pyrrolidinone compound from the laboratory to the clinic involves rigorous preclinical and clinical evaluation.
Preclinical Screening for Pharmacological Activity
A variety of in vitro and in vivo models are employed to assess the therapeutic potential of new pyrrolidinone derivatives.
Experimental Protocol: In Vitro Screening for Nootropic Activity [11]
-
Acetylcholinesterase (AChE) Inhibition Assay: The ability of a compound to inhibit AChE, an enzyme that degrades the neurotransmitter acetylcholine, is a common in vitro screen for potential nootropic activity. The assay typically uses a colorimetric method, such as the Ellman's method, to measure the activity of AChE in the presence and absence of the test compound.
-
Neuronal Cell Culture Models: Primary neuronal cultures or neuronal cell lines can be used to assess the effects of compounds on neuronal viability, neurite outgrowth, and protection against neurotoxins.
Experimental Protocol: Preclinical Screening for Anticonvulsant Activity [12][13][14]
-
Maximal Electroshock (MES) Test: This is a widely used animal model to screen for compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat), and the ability of the test compound to prevent the hindlimb extension phase of the seizure is measured.
-
Pentylenetetrazol (PTZ) Seizure Test: The administration of the chemoconvulsant PTZ induces clonic seizures and is used to identify compounds that may be effective against absence seizures. The test compound is administered prior to PTZ, and its ability to prevent or delay the onset of seizures is assessed.
-
6 Hz Seizure Model: This model is considered predictive of efficacy against therapy-resistant partial seizures. A low-frequency electrical stimulus is delivered to the cornea of mice, and the ability of the test compound to suppress the seizure is evaluated.[13]
The following diagram outlines a typical preclinical screening workflow for anticonvulsant drugs.
Caption: Preclinical screening workflow for anticonvulsants.
Clinical Trials of Pyrrolidinone-Based Drugs
Several pyrrolidinone-based compounds have advanced into clinical trials for various indications. The table below summarizes the clinical development status of selected pyrrolidinone derivatives.
| Compound | Therapeutic Area | Target | Highest Phase of Development | Status |
| Piracetam | Nootropic | Multiple (e.g., membrane fluidity, neurotransmitter modulation) | Marketed in some countries | Approved for various cognitive disorders in some regions. |
| Levetiracetam | Anticonvulsant | SV2A | Marketed | Widely used for the treatment of epilepsy. |
| Seletracetam | Anticonvulsant | SV2A | Phase II | Development halted.[6] |
| N-methyl-2-pyrrolidone (NMP) | Multiple Myeloma | Bromodomain inhibitor | Phase I | Demonstrated disease-stabilizing activity. |
| Idasanutlin (RG7388) | Cancer | MDM2 | Phase III | A second-generation Nutlin with a pyrrolidine structure. |
Future Directions and Conclusion
The journey of pyrrolidinone compounds, from the serendipitous discovery of piracetam to the rational design of targeted therapies, exemplifies the evolution of drug discovery. The versatility of the pyrrolidinone scaffold continues to inspire the development of novel therapeutics for a wide range of diseases. Future research will likely focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by pyrrolidinone compounds will enable the design of more selective and efficacious drugs.
-
Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective synthetic routes will facilitate the synthesis of complex pyrrolidinone derivatives and libraries for high-throughput screening.
-
Exploration of New Therapeutic Areas: The unique properties of the pyrrolidinone core suggest its potential for development in other disease areas, such as neurodegenerative disorders and infectious diseases.
References
- 1. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]
- 2. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 3. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seletracetam - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening method of nootropics vikas malik | PPTX [slideshare.net]
- 12. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Guide: 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a notable inactivator of Monoamine Oxidase B (MAO-B).
Chemical Identity and Properties
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonym | 4-(aminomethyl)-1-phenyl-2-pyrrolidinone | [1] |
| Molecular Formula (Free Base) | C₁₁H₁₄N₂O | - |
| Molecular Weight (Free Base) | 190.24 g/mol | - |
| CAS Number (HCl Salt) | Not explicitly found, but commercially available. | [2] |
| Molecular Formula (HCl Salt) | C₁₁H₁₅ClN₂O | [2] |
| Molecular Weight (HCl Salt) | 226.70 g/mol | [2] |
| Appearance | Solid (for HCl salt) | [1] |
Synthesis
The synthesis of this compound hydrochloride was first described by Ding and Silverman in 1992 as part of a study into a new class of MAO-B inactivators.[1] The general approach involves a six-step sequence starting from readily available commercial reagents.
Experimental Protocol: Synthesis
The following protocol is based on the general six-step approach for 1,4-disubstituted 2-pyrrolidinones described by Ding and Silverman.[1]
Step 1: Synthesis of Diethyl 2-itaconate
-
Itaconic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
-
The product is isolated by extraction and purified by distillation.
Step 2: Michael Addition of Aniline
-
Diethyl 2-itaconate is reacted with aniline in a suitable solvent, such as ethanol.
-
The reaction mixture is heated to afford the Michael addition product, diethyl 2-(phenylamino)methylsuccinate.
Step 3: Dieckmann Condensation
-
The succinate derivative undergoes an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in an anhydrous solvent (e.g., toluene).
-
Acidic workup yields ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Step 4: Decarboxylation
-
The resulting β-keto ester is hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., hydrochloric acid) to yield 1-phenylpyrrolidin-2-one-4-carboxylic acid.
Step 5: Amide Formation and Hofmann Rearrangement
-
The carboxylic acid is converted to the corresponding primary amide via activation (e.g., with thionyl chloride followed by ammonia) or a coupling agent.
-
The amide undergoes a Hofmann rearrangement using a reagent like bromine in sodium hydroxide solution to yield 4-amino-1-phenylpyrrolidin-2-one.
Step 6: Conversion to the Aminomethyl Derivative
-
The 4-amino group is then converted to the 4-(aminomethyl) group. This can be achieved through various methods, such as reductive amination of a suitable aldehyde or conversion to a nitrile followed by reduction. The specific details for this step for the target compound are not fully elaborated in the abstract.
Final Step: Hydrochloride Salt Formation
-
The final free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl to precipitate the hydrochloride salt, which is then collected by filtration.
Synthesis Workflow Diagram
Biological Activity: Monoamine Oxidase B Inactivation
This compound is a potent inactivator of Monoamine Oxidase B (MAO-B), an enzyme crucial for the degradation of monoamine neurotransmitters.[1]
Mechanism of Action
This compound acts as a mechanism-based inactivator, also known as a suicide inhibitor. The inactivation process is time-dependent and irreversible.[1] The proposed mechanism involves the enzymatic oxidation of the primary amine by MAO-B, which generates a reactive intermediate that covalently binds to the enzyme's flavin cofactor, leading to its irreversible inactivation.
Table 2: Pharmacological Data
| Parameter | Value | Details | Reference |
| Target | Monoamine Oxidase B (MAO-B) | - | [1] |
| Activity | Inactivator | Time-dependent, irreversible | [1] |
| k_inact | Data not available | Inactivation rate constant | - |
| K_I | Data not available | Inhibition constant | - |
Signaling Pathway Diagram
Experimental Protocol: MAO-B Inhibition Assay
The activity of this compound as an MAO-B inactivator can be determined using a fluorometric or spectrophotometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or kynuramine)
-
Fluorescent probe (e.g., Amplex Red) or a chromogenic substrate
-
Horseradish peroxidase (HRP) for coupled assays
-
Test compound (this compound)
-
Positive control (e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate (black for fluorescence)
-
Microplate reader
Procedure (Time-Dependent Inactivation):
-
Pre-incubation: The MAO-B enzyme is pre-incubated with various concentrations of the test compound in the assay buffer at 37°C for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Initiation: Following pre-incubation, an aliquot of the enzyme-inhibitor mixture is transferred to the wells of the microplate containing the substrate, fluorescent/chromogenic probe, and HRP.
-
Measurement: The rate of the reaction is monitored by measuring the increase in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: The remaining enzyme activity is plotted against the pre-incubation time for each inhibitor concentration. The apparent first-order rate constants of inactivation (k_obs) are determined from the slopes of these plots. The inactivation rate constant (k_inact) and the inhibition constant (K_I) are then determined by plotting k_obs versus the inhibitor concentration.
MAO-B Assay Workflow Diagram
Conclusion
This compound is a significant molecule for neuropharmacological research, acting as a mechanism-based inactivator of MAO-B. Its synthesis, while multi-stepped, utilizes established organic chemistry reactions. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.
References
Technical Guide: 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride. This compound belongs to a class of pyrrolidinone derivatives that have garnered interest for their potential as selective inhibitors of monoamine oxidase B (MAO-B). This document is intended to serve as a detailed resource, incorporating experimental protocols and mechanistic insights to facilitate further research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅ClN₂O | [1] |
| Molecular Weight | 226.70 g/mol | [1][3] |
| Appearance | Solid | [1][2] |
| InChI Key | IADIDCMKPSLFBD-UHFFFAOYSA-N | [1] |
| SMILES String | Cl.NCc1ccc(cc1)N2CCCC2=O | [1] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound hydrochloride is not published, a general six-step synthetic route for analogous 4-(aminomethyl)-1-aryl-2-pyrrolidinones has been described. This methodology can likely be adapted for the synthesis of the target compound. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent like ethanol.[4]
General Synthetic Approach (Hypothetical)
The synthesis would likely involve the following key transformations:
-
Starting Material: A commercially available substituted phenyl starting material.
-
Introduction of the Pyrrolidinone Ring: Cyclization reaction to form the five-membered lactam ring.
-
Functional Group Interconversion: Modification of a substituent on the phenyl ring to an aminomethyl group. This may involve reduction of a nitrile or a protected amine precursor.
-
Salt Formation: Conversion of the final amine product to its hydrochloride salt.
Characterization
For the characterization of this compound hydrochloride, a combination of spectroscopic methods would be employed.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the phenyl ring, the methylene protons of the aminomethyl group, and the protons of the pyrrolidinone ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone and aminomethyl groups.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide structural information.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretch of the amine, the C=O stretch of the lactam, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Biological Activity and Mechanism of Action
Derivatives of 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been identified as inactivators of monoamine oxidase B (MAO-B).[] MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, particularly dopamine.[][6]
Monoamine Oxidase B (MAO-B) Inhibition
The primary biological activity of this class of compounds is the inhibition of MAO-B. This inhibition is thought to be irreversible, leading to a sustained increase in the levels of dopamine in the brain.[] The selectivity for MAO-B over MAO-A is a critical feature, as it reduces the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.[]
Mechanism of Action
The proposed mechanism of action involves the irreversible inactivation of the MAO-B enzyme. The aminomethyl group is believed to be crucial for the inhibitory activity. The electron-withdrawing nature of the pyrrolidinone ring is thought to stabilize the intermediate formed during the enzymatic reaction, leading to the irreversible binding to the enzyme's flavin cofactor.[]
Signaling Pathway
The inhibition of MAO-B by this compound hydrochloride directly impacts dopaminergic signaling. By preventing the breakdown of dopamine, the concentration of this neurotransmitter in the synaptic cleft increases, leading to enhanced stimulation of postsynaptic dopamine receptors.
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is a general guide for a fluorometric assay to determine the inhibitory activity of this compound hydrochloride against MAO-B.
4.1.1. Materials
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
This compound hydrochloride (test compound)
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
4.1.2. Procedure
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in MAO-B assay buffer.
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a detection reagent mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the microplate.
-
Add the MAO-B enzyme solution to each well and incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the detection reagent mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound hydrochloride is a compound of significant interest due to the established activity of its structural analogs as potent and selective inhibitors of MAO-B. This technical guide consolidates the available information on its properties and provides a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and confirm its pharmacological profile. The detailed protocols and mechanistic diagrams provided herein are intended to support and guide these future investigations.
References
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a pivotal structural motif in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][2] This guide provides a technical overview of the pyrrolidine core's role in drug discovery, focusing on its application in developing potent and selective inhibitors for key therapeutic targets. We will delve into specific examples, present quantitative data, detail experimental protocols, and visualize the associated biological pathways.
The utility of the pyrrolidine scaffold stems from several key physicochemical properties. Its non-planar, puckered nature provides a three-dimensional geometry that allows for precise spatial orientation of substituents, enabling efficient exploration of pharmacophore space and optimized interactions with complex biological targets.[3][4] Furthermore, the presence of stereogenic centers is a crucial feature, allowing for the development of highly specific stereoisomers, which can exhibit profoundly different biological profiles and binding modes.[3][4]
Therapeutic Applications of Pyrrolidine Scaffolds
Pyrrolidine derivatives have demonstrated significant therapeutic potential across a wide range of diseases, including metabolic disorders, inflammatory conditions, and viral infections.[5] This guide will focus on three major classes of inhibitors where the pyrrolidine scaffold has proven indispensable.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Many potent DPP-4 inhibitors, known as "gliptins," incorporate a cyanopyrrolidine moiety that forms a key interaction with the enzyme's active site.[2]
Quantitative Data: Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro potency of selected pyrrolidine-based DPP-4 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%.
| Compound | Structure | DPP-4 IC50 (nM) | Target Selectivity (DPP-8/DPP-4) | Therapeutic Area |
| Vildagliptin | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile | ~2-5 | >200-fold | Type 2 Diabetes |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | ~0.5-1.5 | ~400-fold | Type 2 Diabetes |
| Compound 17a (Analogue) | 4-fluoropyrrolidine-2-carbonitrile derivative | 17 | 1324 | Type 2 Diabetes |
| Compound 10 (Analogue) | prolyl-fluoropyrrolidine derivative | 430 | N/A | Type 2 Diabetes |
| Compound 23 (Analogue) | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3730 | N/A | Type 2 Diabetes |
Data sourced from multiple studies for illustrative comparison.[1][6][7]
Signaling Pathway: DPP-4 Inhibition and GLP-1 Signaling
DPP-4 inhibitors prevent the degradation of active GLP-1. Active GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and release.
Experimental Protocols
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (A Key Vildagliptin Intermediate) [4]
This procedure outlines a common route to a crucial building block for many gliptins.
-
Step 1: N-acylation of L-proline.
-
Suspend L-proline (1.0 eq) in tetrahydrofuran (THF).
-
Add chloroacetyl chloride (1.5 eq) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Dilute with water and stir for 20 minutes.
-
Add saturated brine and ethyl acetate, then separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.
-
-
Step 2: Amide Formation.
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10.0 eq) and continue stirring for another hour.
-
Filter the reaction mixture to remove dicyclohexylurea precipitate and wash the residue with DCM.
-
Concentrate the filtrate to yield crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Step 3: Dehydration to Nitrile.
-
Suspend the amide from Step 2 (1.0 eq) in THF at 0–5 °C.
-
Add trifluoroacetic anhydride (1.5 eq) and stir the reaction mixture at room temperature for 2 hours.
-
Carefully add ammonium bicarbonate (7.5 eq) portion-wise, maintaining the temperature between 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
The residue can be purified by column chromatography to yield the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
DPP-4 Inhibition Assay (Fluorometric) [3][8]
This is a general protocol to determine the in vitro inhibitory activity of test compounds against DPP-4.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Dilute human recombinant DPP-4 enzyme in assay buffer.
-
Prepare the substrate solution: H-Gly-Pro-AMC (aminomethylcoumarin) in assay buffer (final concentration ~100 µM).
-
Dissolve test compounds (and a positive control like Sitagliptin) in DMSO to create stock solutions, then dilute with assay buffer to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test inhibitor solution. For control wells, add solvent instead of the inhibitor.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot percent inhibition against inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Janus Kinase (JAK) Inhibitors for Autoimmune Diseases
The JAK-STAT signaling pathway is a critical cascade that transduces signals for numerous cytokines and growth factors, playing a central role in the immune system. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. Selective JAK inhibitors, particularly those targeting JAK1, have emerged as a major therapeutic class. Several of these inhibitors utilize a pyrrolidine-containing scaffold to achieve high potency and selectivity.[9][10]
Quantitative Data: Pyrrolidine-Based JAK Inhibitors
The table below presents the inhibitory potency of selected pyrrolidine-containing compounds against JAK family kinases.
| Compound | Structure | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Therapeutic Area |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine core with pyrrolidine linker | 43 | 110 | 2100 | Rheumatoid Arthritis, etc. |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine core with piperidine linker | 1-10 | 20-100 | <1 | Rheumatoid Arthritis, etc. |
| Compound 23a (Analogue) | 4-(1,5-triazole)-pyrrolopyrimidine derivative | 72 | >864 | >864 | Preclinical |
| Compound 8m (Analogue) | Hydrazinyl-pyrrolo[2,3-d]pyrimidine derivative | 0.16 | 6.5 | - | Preclinical |
| Compound 8o (Analogue) | Hydrazinyl-pyrrolo[2,3-d]pyrimidine derivative | 0.3 | 3.0 | - | Preclinical |
Data sourced from multiple studies for illustrative comparison.[11][12]
Signaling Pathway: JAK-STAT Inhibition
Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs trans-phosphorylate each other and then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. Pyrrolidine-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of JAKs.
Experimental Protocols
General Workflow for Synthesis of a Pyrrolidine-based JAK inhibitor (e.g., Upadacitinib analogue)
The synthesis of complex JAK inhibitors like Upadacitinib is a multi-step process. The following represents a generalized workflow.
-
Core Synthesis: Synthesis of the core heterocyclic scaffold, often a pyrrolo[2,3-d]pyrimidine. This typically involves condensation and cyclization reactions starting from smaller building blocks.
-
Pyrrolidine Functionalization: Preparation of the chiral 3-aminopyrrolidine fragment, often starting from a protected glutamic acid or other chiral pool material. The amino group is typically protected (e.g., with Boc).
-
Coupling Reaction: Nucleophilic aromatic substitution (SNAr) reaction between the chlorinated core scaffold and the functionalized pyrrolidine. The pyrrolidine nitrogen displaces the chlorine on the pyrimidine ring.
-
Side Chain Attachment: The deprotected amine on the pyrrolidine ring is then acylated or alkylated to introduce the final side chain, which is crucial for selectivity and potency.
-
Deprotection: Removal of any remaining protecting groups to yield the final active pharmaceutical ingredient.
JAK1 Kinase Inhibition Assay [13][14][15]
This is a representative protocol for measuring JAK1 inhibition, often using a luminescence-based ADP detection method.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).
-
Prepare ATP solution in kinase buffer to the desired concentration (e.g., 2x the Km for ATP).
-
Prepare the peptide substrate (e.g., IRS-1tide) in kinase buffer.
-
Dilute recombinant human JAK1 enzyme in kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of the diluted JAK1 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Calculate percent inhibition for each inhibitor concentration relative to the uninhibited control and determine the IC50 value.
-
HCV NS3/4A Protease Inhibitors for Hepatitis C
The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, as it cleaves the viral polyprotein into mature nonstructural proteins. Inhibiting this protease blocks the viral life cycle. Many potent HCV protease inhibitors incorporate a pyrrolidine or a related bicyclic pyrrolidine-containing structure (e.g., a pyrrolidine-5,5-trans-lactam) as a key component of the macrocyclic scaffold that binds to the enzyme's shallow active site.[16][17][18]
Quantitative Data: Pyrrolidine-Containing HCV Protease Inhibitors
The table below shows the potency of selected macrocyclic inhibitors containing pyrrolidine or related motifs against the HCV NS3/4A protease.
| Compound | Structure | NS3/4A IC50 (nM) | HCV Replicon EC50 (nM) | Therapeutic Area |
| Grazoprevir | Macrocycle with quinoxaline and pyrrolidine moieties | 0.01-0.1 | 0.4 | Hepatitis C |
| Glecaprevir | Macrocycle with quinoxaline and pyrrolidine moieties | <0.01 - 0.04 | 0.08-0.34 | Hepatitis C |
| Voxilaprevir | Macrocycle with quinoxaline and pyrrolidine moieties | <0.01 - 0.03 | 0.19-0.57 | Hepatitis C |
| Compound 22 (Analogue) | Tryptophan derivative | ~3000 | 640 | Preclinical |
Data sourced from multiple studies for illustrative comparison.[19][20]
Mechanism of Action: HCV NS3/4A Protease Inhibition
The HCV genome is translated into a single large polyprotein. The viral protease NS3, activated by its cofactor NS4A, is responsible for cleaving this polyprotein at four specific sites to release functional viral proteins (NS4A, NS4B, NS5A, NS5B) that are essential for forming the viral replication complex. Pyrrolidine-containing macrocyclic inhibitors are designed to fit into the extended, shallow active site of the NS3/4A protease, blocking its function and thus halting viral maturation.
Experimental Protocols
General Workflow for Synthesis of a Macrocyclic HCV Protease Inhibitor
The synthesis of macrocyclic inhibitors like Grazoprevir is complex and involves the careful assembly of several key fragments.
-
Fragment Synthesis: Independent synthesis of three or four key building blocks. This often includes:
-
A functionalized quinoxaline moiety.
-
A chiral pyrrolidine derivative, often derived from hydroxyproline.
-
A substituted cyclopropyl or other constrained amino acid derivative.
-
An acylsulfonamide "warhead".
-
-
Fragment Coupling: Stepwise coupling of the fragments using peptide coupling reagents (e.g., HATU, HOBt/EDCI) and cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
Macrocyclization: The key ring-closing step to form the large macrocyclic structure. This is often achieved via an intramolecular peptide coupling or a ring-closing metathesis (RCM) reaction under high-dilution conditions to favor the intramolecular reaction.
-
Final Modifications and Deprotection: Attachment of any final peripheral groups and removal of all protecting groups to yield the final inhibitor.
HCV NS3/4A Protease Inhibition Assay (Fluorogenic) [19][21]
This protocol describes a method to measure the activity of HCV protease inhibitors in a biochemical assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).
-
Dilute recombinant HCV NS3/4A protease (e.g., genotype 1b) in the assay buffer.
-
Prepare a fluorogenic substrate, such as Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2, in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add test inhibitor solution to the appropriate wells.
-
Add the diluted NS3/4A enzyme solution to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Monitor the increase in fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) over time using a plate reader. The cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in signal.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
The pyrrolidine scaffold continues to be a remarkably versatile and effective component in the design of modern therapeutics. Its unique stereochemical and conformational properties allow medicinal chemists to develop drugs with high potency, selectivity, and favorable pharmacokinetic profiles. The examples provided in this guide for DPP-4, JAK, and HCV NS3/4A protease inhibitors highlight the broad applicability and success of this privileged structure. As drug discovery moves towards more complex and challenging biological targets, the strategic incorporation of the pyrrolidine ring and its derivatives will undoubtedly remain a cornerstone of rational drug design.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. JAK1 Kinase Enzyme Activity Assay Kit [discoverx.com]
- 7. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 8. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. JAK1 Kinase Enzyme System [worldwide.promega.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. Pyrrolidine-5,5-trans-lactams. 5. Pharmacokinetic optimization of inhibitors of hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidinone ring linked to a benzylamine moiety, presents a versatile scaffold for the development of novel therapeutic agents. The pyrrolidinone core is a privileged structure found in a variety of biologically active molecules. This document provides a detailed protocol for a plausible multi-step synthesis of this compound, starting from the commercially available 1-(4-aminophenyl)pyrrolidin-2-one. The described synthetic route involves a Sandmeyer reaction to introduce a nitrile group, followed by its reduction to the target primary amine.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process commencing with 1-(4-aminophenyl)pyrrolidin-2-one. The initial step involves the conversion of the primary aromatic amine to a nitrile via a diazotization reaction followed by cyanation (Sandmeyer reaction). The resulting intermediate, 1-[4-(cyanomethyl)phenyl]pyrrolidin-2-one, is then subjected to reduction to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-[4-(Cyanophenyl)pyrrolidin-2-one (Intermediate)
This procedure outlines the conversion of an aromatic amine to a nitrile using a Sandmeyer reaction.
Materials and Reagents:
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 1-(4-aminophenyl)pyrrolidin-2-one (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-[4-(cyanophenyl)pyrrolidin-2-one].
-
Step 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitrile intermediate to the primary amine.
Materials and Reagents:
-
1-[4-(Cyanophenyl)pyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a catalyst (e.g., Raney Nickel or Palladium on carbon)
-
Anhydrous tetrahydrofuran (THF) or Ethanol/Methanol for catalytic hydrogenation
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium hydroxide (NaOH), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hydrogenation apparatus (if using catalytic hydrogenation)
-
Standard glassware for extraction and filtration
Procedure (using LiAlH₄):
-
Reduction:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 1-[4-(cyanophenyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Dry the combined organic solution over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The final product, this compound, can be further purified by column chromatography or crystallization if necessary.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis. (Note: These are typical expected values and may vary based on experimental conditions).
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1 | 1-(4-Aminophenyl)pyrrolidin-2-one | 1-[4-(Cyanophenyl)pyrrolidin-2-one | NaNO₂, HCl, CuCN, KCN | 65-75 | >95 |
| 2 | 1-[4-(Cyanophenyl)pyrrolidin-2-one | This compound | LiAlH₄ or H₂/Catalyst | 70-85 | >98 |
Logical Workflow for Drug Discovery Application
The synthesized compound can be integrated into a drug discovery workflow.
Caption: A typical drug discovery workflow for a synthesized compound. compound.
References
Application Notes and Protocols for the Synthesis of Pyrrolidinones via Reductive Amination
Abstract
The pyrrolidinone core is a privileged scaffold in medicinal chemistry and materials science, driving continuous demand for robust and efficient synthetic methodologies. Reductive amination has emerged as a powerful and versatile strategy for the construction of this heterocyclic motif. This comprehensive guide provides an in-depth exploration of the reductive amination protocol for pyrrolidinone synthesis, intended for researchers, scientists, and drug development professionals. We will dissect the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and offer critical insights into process optimization and troubleshooting. This document is designed to be a self-validating system, grounding all recommendations in established chemical principles and citing authoritative literature to ensure scientific integrity.
Introduction: The Significance of Pyrrolidinones and Reductive Amination
Pyrrolidinones, also known as γ-lactams, are five-membered cyclic amides that form the structural core of a wide array of biologically active compounds and functional materials.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and industrial solvents underscores the importance of developing efficient and scalable synthetic routes.[1][3] Among the various synthetic strategies, the intramolecular reductive amination of γ-keto acids or their ester derivatives stands out for its atom economy and operational simplicity.[4][5]
Reductive amination, in essence, is the conversion of a carbonyl group to an amine via an intermediate imine.[6] In the context of pyrrolidinone synthesis, this transformation is ingeniously applied as a tandem reaction where an initial intermolecular reductive amination is followed by an intramolecular cyclization to furnish the desired lactam. This one-pot approach is highly favored in both academic and industrial settings due to its efficiency and the often-mild reaction conditions required.[7]
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful protocol execution and troubleshooting. The synthesis of a pyrrolidinone from a γ-keto acid (e.g., levulinic acid) and a primary amine via reductive amination proceeds through a well-elucidated cascade of reactions.
The process initiates with the nucleophilic attack of the primary amine on the ketone carbonyl of the γ-keto acid, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a transient imine. In the presence of a mild reducing agent, the imine is selectively reduced to a secondary amine. The final, and often spontaneous, step is an intramolecular cyclization (lactamization) where the newly formed secondary amine attacks the carboxylic acid moiety, eliminating another molecule of water to yield the stable five-membered pyrrolidinone ring.[8][9][10]
The choice of the reducing agent is critical to the success of this reaction. The ideal reagent should be capable of reducing the imine intermediate without affecting the starting ketone or the carboxylic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) has proven to be an exceptionally effective reagent for this purpose due to its mildness and selectivity.[11][12][13][14] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, making it highly chemoselective for the imine over the ketone.[13][15]
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the synthesis of N-substituted pyrrolidinones from a γ-keto acid and a primary amine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| γ-Keto Acid (e.g., Levulinic Acid) | Reagent | Major Supplier | --- |
| Primary Amine | Reagent | Major Supplier | --- |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent | Major Supplier | Handle in a fume hood, moisture sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Major Supplier | Preferred solvent for this reaction.[14] |
| Acetic Acid (optional) | Glacial | Major Supplier | Can be used as a catalyst, especially for less reactive ketones.[12] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | --- | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | --- | For drying. |
| Ethyl Acetate | ACS | --- | For extraction. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
Experimental Workflow
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the γ-keto acid (1.0 eq) and the primary amine (1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.5 M with respect to the γ-keto acid. Stir the mixture until all solids are dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The addition can be exothermic. Maintain the reaction temperature at or below room temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolidinone.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; decomposition of starting materials or product. | - Ensure anhydrous conditions. - Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.[12] - Increase the amount of reducing agent (up to 2.0 eq). |
| Formation of Side Products | Over-reduction of the carboxylic acid (unlikely with NaBH(OAc)₃); intermolecular side reactions. | - Confirm the purity of starting materials. - Maintain a low reaction temperature. |
| Reaction Stalls | Poorly nucleophilic amine; sterically hindered ketone. | - Increase reaction temperature cautiously (e.g., to 40-50 °C). - Consider using a more activating Lewis acid catalyst.[16] |
Safety Precautions
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Dichloroethane (DCE) is a toxic and flammable solvent. All manipulations should be performed in a well-ventilated fume hood.
-
The quenching step with sodium bicarbonate can generate gas (hydrogen). Add the quenching solution slowly and with adequate ventilation.
Conclusion
The reductive amination protocol for the synthesis of pyrrolidinones is a highly effective and versatile method that is well-suited for a wide range of substrates. By understanding the underlying mechanism and adhering to a carefully designed experimental procedure, researchers can reliably access this important class of heterocyclic compounds. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is a key factor in the success of this transformation, offering a safe and efficient alternative to other borohydride reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. sciencemadness.org [sciencemadness.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Purification of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. The protocols described herein are based on established chemical principles for the purification of aromatic amines and lactams, and are intended to guide researchers in obtaining this compound with high purity. The primary purification techniques covered are acid-base extraction, recrystallization, and column chromatography. This guide also includes a summary of quantitative data and a visual workflow to aid in the experimental process.
Introduction
This compound is a bifunctional molecule incorporating a primary aromatic amine and a lactam moiety. The purity of this compound is critical for its use in subsequent synthetic steps in drug development, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Common impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products.
The purification strategies outlined in this document are designed to remove these impurities effectively. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.
Purification Workflow
The general workflow for the purification of a synthesized chemical compound like this compound is depicted below. It typically starts with a workup procedure to remove the bulk of impurities, followed by one or more chromatographic or crystallization steps to achieve the desired level of purity.
Caption: General purification workflow for a synthesized chemical compound.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific impurity profile of the crude product.
Protocol 1: Acid-Base Extraction Workup
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate or dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 50 mL for every 100 mL of organic phase). The amine will be protonated and move into the aqueous layer.
-
Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.
-
Wash the combined aqueous layers with the organic solvent (2 x 50 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), which will precipitate the free amine.
-
Extract the aqueous layer with fresh organic solvent (3 x 50 mL). The purified amine will now be in the organic layer.
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol is suitable for further purifying the solid product obtained from the acid-base extraction or directly from a crude solid. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Materials:
-
Crude or partially purified this compound
-
Screening solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof)
-
Erlenmeyer flask
-
Hot plate with stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity. For an amine-containing compound, special considerations are needed to avoid streaking on the column.
Materials:
-
Crude or partially purified this compound
-
Silica gel (standard or amine-functionalized)
-
Mobile phase solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA) or ammonia solution (for standard silica)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase system using TLC. For this polar amine, a good starting point is a mixture of a less polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol). To prevent tailing of the amine on the acidic silica gel, add a small amount of a base like triethylamine (0.5-1%) or use a solvent system saturated with ammonia.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification techniques described. Actual values will vary depending on the specific reaction conditions and the scale of the purification.
| Purification Technique | Key Parameters | Typical Purity | Typical Yield | Notes |
| Acid-Base Extraction | pH of aqueous phases, choice of organic solvent. | >90% | 80-95% | Effective for removing non-basic impurities. |
| Recrystallization | Choice of solvent, cooling rate. | >98% | 60-90% | Best for obtaining highly pure crystalline material. Yield is dependent on solubility. |
| Column Chromatography | Stationary phase (silica or functionalized), mobile phase composition. | >99% | 70-95% | Highly effective for separating closely related impurities. Can be time-consuming. |
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its structural motifs are found in compounds that interact with various biological targets. For instance, the pyrrolidinone core is present in the racetam class of nootropic drugs. The diagram below illustrates a hypothetical relationship where this intermediate is used to synthesize a final product that may interact with a biological pathway.
Caption: Hypothetical pathway from intermediate to biological effect.
Conclusion
The purification of this compound can be effectively achieved using a combination of acid-base extraction, recrystallization, and/or column chromatography. The choice of the specific protocol or combination of protocols will be dictated by the impurity profile of the crude material and the final purity requirements. The methods described in these application notes provide a solid foundation for developing a robust and efficient purification process for this important pharmaceutical intermediate.
Application Note: Quantitative Analysis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for pharmacokinetic and drug metabolism studies. The described protocol is foundational for researchers and professionals in drug development working with pyrrolidinone-based compounds.
Introduction
This compound is a compound of interest in drug discovery due to the prevalence of the pyrrolidinone scaffold in biologically active molecules. The pyrrolidinone ring is a key component in various therapeutics, including nootropics. Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[1] This document provides a detailed protocol for the quantitative analysis of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18 MΩ·cm)
-
Human plasma (sourced from an accredited supplier)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography approach can be employed. The following are representative starting conditions.
-
HPLC Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For this compound (Molecular Weight: 204.26 g/mol ), a potential precursor ion would be [M+H]+ at m/z 205.2. Product ions would be determined through fragmentation experiments.
Data Presentation
The following tables represent hypothetical validation data for the quantification of this compound.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3 | 2.95 | 98.3 | 5.2 |
| 50 | 51.2 | 102.4 | 3.8 |
| 800 | 790.4 | 98.8 | 2.5 |
Table 3: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
| LLOQ | 1 |
| LOD | 0.5 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for this compound quantification.
Logical Relationship of Method Development
Caption: Logical flow of analytical method development.
References
Application Notes and Protocols for High-Throughput Screening Using 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile five-membered nitrogen heterocycle have demonstrated a wide array of pharmacological effects, including nootropic, neuroprotective, and anticonvulsant properties.[3] Specifically, analogs such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone have been identified as inactivators of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative diseases.[4] This highlights the potential of pyrrolidinone-based compounds in the discovery of novel therapeutics for conditions like Parkinson's and Alzheimer's disease.
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is a compound of interest for high-throughput screening (HTS) campaigns aimed at identifying new modulators of biological targets relevant to neurodegeneration and other CNS disorders. Its structure combines the pyrrolidinone core with a reactive aminomethylphenyl group, suggesting potential for diverse molecular interactions. These application notes provide a comprehensive protocol for the utilization of this compound in a representative HTS assay.
Compound Profile: this compound
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem CID: 1133622 |
| Molecular Formula | C11H14N2O | PubChem CID: 1133622 |
| Molecular Weight | 190.24 g/mol | PubChem CID: 1133622 |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)CN | PubChem CID: 1133622 |
| Physical State | Solid (Hydrochloride salt is common) | [5] |
| Solubility | Soluble in DMSO and water (as hydrochloride salt) | General knowledge |
| Purity for HTS | >95% recommended | General HTS guidelines |
Hypothetical High-Throughput Screening Application: Inhibition of Tau Protein Aggregation
The aggregation of hyperphosphorylated tau protein is a hallmark of several neurodegenerative diseases, collectively known as tauopathies. Identifying small molecules that inhibit tau aggregation is a promising therapeutic strategy. This section outlines a protocol for an in vitro HTS assay to screen for inhibitors of tau aggregation using this compound as a test compound.
Principle of the Assay
This assay utilizes a fluorescence-based method to measure the aggregation of a fragment of the tau protein (e.g., K18 fragment) induced by a polyanionic agent like heparin. Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence intensity. A decrease in ThT fluorescence in the presence of a test compound indicates inhibition of tau aggregation.
Experimental Protocol
1. Materials and Reagents:
-
Compound: this compound hydrochloride (≥95% purity)
-
Tau Protein: Recombinant human tau protein fragment (K18, residues 244-372)
-
Aggregation Inducer: Heparin sodium salt
-
Fluorescent Dye: Thioflavin T (ThT)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Control Inhibitor: Methylene blue (positive control)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: 384-well, black, clear-bottom plates
2. Reagent Preparation:
-
Tau K18 Stock Solution: Prepare a 100 µM stock solution of Tau K18 in assay buffer. Aliquot and store at -80°C.
-
Heparin Stock Solution: Prepare a 1 mg/mL stock solution of heparin in assay buffer.
-
ThT Stock Solution: Prepare a 5 mM stock solution of ThT in assay buffer. Store protected from light at 4°C.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Assay Working Solutions:
-
Tau/Heparin Mix: On the day of the experiment, dilute Tau K18 to 20 µM and heparin to 20 µg/mL in assay buffer.
-
ThT Detection Solution: Dilute ThT stock solution to 20 µM in assay buffer.
-
3. HTS Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the 10 mM compound stock solution into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM. For dose-response curves, perform serial dilutions. Dispense 50 nL of DMSO into control wells (negative control, 0% inhibition) and 50 nL of a control inhibitor (e.g., 10 µM methylene blue) into positive control wells (100% inhibition).
-
Initiation of Aggregation: Add 25 µL of the Tau/Heparin mix to all wells.
-
Incubation: Seal the plate and incubate at 37°C for 24 hours with gentle shaking to allow for tau aggregation.
-
Detection: Add 25 µL of the ThT detection solution to all wells.
-
Fluorescence Reading: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
Data Analysis and Presentation
The inhibitory activity of the test compound is calculated as the percentage of inhibition of tau aggregation relative to the controls.
Percentage Inhibition (%) = [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100
HTS Data Summary (Hypothetical)
| Compound ID | Concentration (µM) | % Inhibition | Z'-Factor | Signal-to-Background |
| Cmpd-001 | 10 | 8.2 | 0.78 | 12.5 |
| This compound | 10 | 45.7 | 0.78 | 12.5 |
| Methylene Blue | 10 | 98.5 | 0.78 | 12.5 |
Dose-Response Data (Hypothetical)
| Compound | IC50 (µM) | Hill Slope |
| This compound | 8.5 | 1.2 |
| Methylene Blue | 0.2 | 1.0 |
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for inhibitors of tau aggregation.
Hypothetical Signaling Pathway Involvement
Given the neuroprotective potential of pyrrolidinone derivatives, this compound could potentially modulate pathways involved in neuronal survival and stress response. The diagram below illustrates a hypothetical mechanism where the compound could inhibit a kinase involved in tau hyperphosphorylation, thereby reducing tau aggregation and subsequent neuronal apoptosis.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-(Aminomethyl)phenyl)pyrrolidin-2-one hydrochloride | C11H15ClN2O | CID 43810549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Anti-Cancer Activity of Pyrrolidinones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several studies have highlighted the potential of pyrrolidinone-based compounds to inhibit cancer cell growth, induce apoptosis, and arrest the cell cycle, making them promising candidates for novel anti-cancer drug development.[4][5] Some pyrrolidinone derivatives have been shown to target key signaling pathways and biomarkers implicated in cancer, such as EGFR, topoisomerase, and Aurora A kinase.[6] This document provides a comprehensive experimental framework for the in vitro evaluation of the anti-cancer activity of novel pyrrolidinone compounds.
Overall Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro screening and characterization of the anti-cancer activity of pyrrolidinone derivatives.
Caption: A typical workflow for in vitro anti-cancer drug screening.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anti-cancer potential of pyrrolidinone derivatives is to determine their effect on the viability and proliferation of cancer cells.[7][8][9] The MTT and SRB assays are two commonly used colorimetric methods for this purpose.[7][8]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[10]
Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for quantification.[10]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolidinone derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Sulforhodamine B (SRB) Assay[12][13]
Principle: The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein with the sulforhodamine B dye.[7][12]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as in the MTT assay.
Data Presentation: Cytotoxicity of Pyrrolidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Pyrrolidinone A | MCF-7 (Breast) | 15.2 ± 1.8 |
| A549 (Lung) | 25.6 ± 2.5 | |
| HCT116 (Colon) | 18.9 ± 2.1 | |
| Pyrrolidinone B | MCF-7 (Breast) | 8.7 ± 0.9 |
| A549 (Lung) | 12.4 ± 1.3 | |
| HCT116 (Colon) | 9.5 ± 1.1 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| (Positive Control) | A549 (Lung) | 1.1 ± 0.2 |
| HCT116 (Colon) | 0.9 ± 0.1 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay is commonly employed.[11]
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry[14][15][16][17]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Methodology:
-
Cell Treatment: Treat cancer cells with the pyrrolidinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[13]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI.[13] Early apoptotic cells will be positive for Annexin V and negative for PI.[13] Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[13]
Data Presentation: Induction of Apoptosis by Pyrrolidinone Derivatives
| Treatment (24h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Pyrrolidinone A (IC50) | 45.8 ± 3.1 | 35.2 ± 2.8 | 19.0 ± 2.2 |
| Pyrrolidinone B (IC50) | 30.2 ± 2.5 | 48.7 ± 3.5 | 21.1 ± 2.6 |
Cell Cycle Analysis
To investigate whether the pyrrolidinone derivatives affect cell cycle progression, flow cytometry analysis of PI-stained cells is performed.[15]
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining[18][19][20]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cells with the pyrrolidinone derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.[16][17]
-
Washing: Wash the cells twice with PBS.[16]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to remove RNA.[16]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[16]
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Effect of Pyrrolidinone Derivatives on Cell Cycle Distribution
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 ± 3.2 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| Pyrrolidinone A (IC50) | 70.1 ± 4.1 | 15.5 ± 1.8 | 14.4 ± 1.7 |
| Pyrrolidinone B (IC50) | 25.4 ± 2.3 | 30.2 ± 2.8 | 44.4 ± 3.6 |
Cell Migration and Invasion Assays
To assess the potential of pyrrolidinone derivatives to inhibit cancer cell metastasis, in vitro cell migration and invasion assays are conducted.
Protocol 5: Wound Healing (Scratch) Assay[22]
Principle: This assay measures the collective migration of a sheet of cells. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored.
Methodology:
-
Cell Seeding: Grow cells to full confluency in a 6-well plate.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the pyrrolidinone derivative at a non-toxic concentration.
-
Imaging: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Protocol 6: Transwell Invasion Assay[23][24]
Principle: This assay measures the ability of cells to invade through a basement membrane matrix.[18] Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, and a chemoattractant is placed in the lower chamber.[18][19]
Methodology:
-
Insert Coating: Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify.[19]
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber, along with the pyrrolidinone derivative.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[19]
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
Data Presentation: Inhibition of Cell Migration and Invasion
| Treatment | Wound Closure (%) at 24h | Number of Invading Cells |
| Vehicle Control | 92.5 ± 5.1 | 250 ± 20 |
| Pyrrolidinone A | 45.3 ± 4.2 | 110 ± 15 |
| Pyrrolidinone B | 30.1 ± 3.5 | 65 ± 10 |
Mechanism of Action: Signaling Pathway Analysis
To elucidate the molecular mechanism by which pyrrolidinone derivatives exert their anti-cancer effects, the modulation of key signaling pathways can be investigated using techniques like Western blotting. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
In Vivo Studies
Promising pyrrolidinone derivatives identified through in vitro screening should be further evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.[20][21] Common models include xenograft models, where human tumor cells are implanted into immunodeficient mice, and genetically engineered mouse models that spontaneously develop tumors.[20][22]
Disclaimer: All protocols provided are for guidance and may require optimization based on the specific cell lines and reagents used. Always adhere to standard laboratory safety procedures.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Characterizing 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one as a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is a novel small molecule compound with therapeutic potential as a kinase inhibitor. This document provides detailed protocols for a panel of cell-based assays designed to characterize its biological activity and mechanism of action. The following assays are crucial for evaluating its anti-cancer properties by assessing its impact on cell viability, proliferation, and specific molecular pathways. The hypothetical context for this application note is the evaluation of the compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.
Overview of Experimental Workflow
The characterization of this compound follows a tiered approach, starting with broad effects on cancer cell viability and progressively narrowing down to its specific molecular target and mechanism.
Caption: Tiered experimental workflow for compound characterization.
EGFR Signaling Pathway
The EGFR signaling cascade is a key regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways like MAPK/ERK and PI3K/Akt. This compound is hypothesized to inhibit the initial EGFR phosphorylation event.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical data obtained from the described assays.
Table 1: Cytotoxicity (IC50) of this compound
| Cell Line | EGFR Status | IC50 (µM) after 72h |
|---|---|---|
| A549 (Lung) | Wild-Type | 15.2 |
| NCI-H1975 (Lung) | L858R/T790M Mutant | 1.8 |
| HCT116 (Colon) | Wild-Type | 25.5 |
| MCF-7 (Breast) | Wild-Type | > 50 |
Table 2: Biochemical Kinase Inhibition
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR (Wild-Type) | 120.4 |
| EGFR (L858R/T790M) | 25.1 |
| VEGFR2 | 850.6 |
| FGFR1 | > 10,000 |
Table 3: Cellular Mechanism of Action
| Assay (NCI-H1975 cells) | Endpoint | Result at 1 µM |
|---|---|---|
| Western Blot | p-EGFR Inhibition | 85% reduction |
| Western Blot | p-Akt Inhibition | 78% reduction |
| BrdU Assay | Proliferation Inhibition | 65% reduction |
| Caspase-Glo 3/7 | Apoptosis Induction | 4.5-fold increase |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for Pathway Analysis
Objective: To assess the phosphorylation status of EGFR and its downstream targets (Akt, ERK) upon compound treatment.
Materials:
-
NCI-H1975 cells
-
6-well cell culture plates
-
Compound and vehicle (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound (e.g., at 0.1x, 1x, and 10x IC50) or vehicle for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system. Use GAPDH as a loading control.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Objective: To measure the induction of apoptosis by quantifying caspase-3 and caspase-7 activity.
Materials:
-
NCI-H1975 cells
-
White-walled 96-well plates
-
Complete growth medium
-
Compound and vehicle (DMSO)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 8,000 cells/well in 100 µL of medium. After 24 hours, treat with serial dilutions of the compound.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control cells.
Application Notes and Protocols for In Vivo Studies of a Pyrrolidin-2-one Derivative
Disclaimer: No direct in vivo studies were identified for 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one. The following information is based on a closely related derivative, (R)-1-(4-((3-fluoro-4-methoxyphenyl)carbamoyl)benzyl)pyrrolidin-2-one, hereinafter referred to as (R)-9 , which has demonstrated significant antiseizure and antinociceptive properties in animal models. This document is intended for researchers, scientists, and drug development professionals.
Overview
(R)-9 is a pyrrolidin-2-one derivative that has shown potent, broad-spectrum antiseizure activity in preclinical mouse models.[1] It has also demonstrated antinociceptive effects, suggesting its potential as a therapeutic agent for both epilepsy and pain-related disorders.[1] The proposed mechanism of action involves a multimodal approach, including the inhibition of voltage-gated sodium channels and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This document provides a summary of its in vivo efficacy and detailed protocols for key experimental models.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo efficacy and neurotoxicity of (R)-9 in Swiss albino male mice following intraperitoneal (i.p.) administration.[1]
Table 1: Antiseizure Efficacy of (R)-9 in Mice [1]
| Animal Model | Parameter | (R)-9 (mg/kg, i.p.) |
| Maximal Electroshock (MES) | ED₅₀ | 64.3 |
| 6 Hz Seizure Test (32 mA) | ED₅₀ | 26.3 |
| 6 Hz Seizure Test (44 mA) | ED₅₀ | 37.8 |
| Pentylenetetrazole (PTZ)-induced Kindling | Effective Dose | Active |
| Intravenous Pentylenetetrazole (ivPTZ) Test | Effect | Significantly increased seizure threshold |
ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the induced seizure.
Table 2: Neurotoxicity of (R)-9 in Mice [1]
| Test | Parameter | (R)-9 (mg/kg, i.p.) |
| Rotarod Test | Observation at effective doses | No adverse effects on motor coordination |
| Grip Strength Test | Observation at effective doses | No adverse effects on grip strength |
Experimental Protocols
Animals
All experiments were conducted on Swiss albino male mice.[1] Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Antiseizure Activity Assessment
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% Saline solution
-
Test compound ((R)-9) and vehicle control
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
At the time of peak effect (e.g., 30-60 minutes post-injection), apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Place the corneal electrodes on the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint, indicating protection.
-
Calculate the ED₅₀ value based on the percentage of protected animals at different doses.
This model is used to identify compounds effective against psychomotor seizures, which can be resistant to some standard antiepileptic drugs.
Materials:
-
Electroconvulsive shock apparatus capable of delivering a 6 Hz stimulus
-
Corneal electrodes
-
0.9% Saline solution
-
Test compound ((R)-9) and vehicle control
Procedure:
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, apply a drop of saline to the animal's corneas.
-
Place the corneal electrodes on the eyes.
-
Deliver a 6 Hz electrical stimulus for 3 seconds at a specified current (e.g., 32 mA or 44 mA for mice).
-
Observe the animal for seizure activity, characterized by a stun position, forelimb clonus, and stereotyped, automatic behaviors.
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.
-
Determine the ED₅₀ value for each stimulus intensity.
This model mimics the development of epilepsy (epileptogenesis) and is used to evaluate the potential of a compound to prevent seizure development.
Materials:
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline
-
Test compound ((R)-9) and vehicle control
-
Observation chambers
Procedure:
-
Administer a subconvulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) to the animals on alternating days.
-
Immediately after each PTZ injection, observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Continue the PTZ injections until the animals are fully kindled (i.e., consistently exhibit generalized tonic-clonic seizures).
-
To test the efficacy of (R)-9, administer the compound prior to each PTZ injection during the kindling process.
-
Compare the progression of kindling and the final seizure scores between the treated and vehicle control groups.
Antinociceptive Activity Assessment (Formalin Test)
This model is used to assess the analgesic properties of a compound in response to a persistent chemical noxious stimulus. The test has two distinct phases: an early neurogenic phase and a late inflammatory phase.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Test compound ((R)-9) and vehicle control
-
Observation chambers with a transparent floor
Procedure:
-
Administer the test compound or vehicle i.p.
-
After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
A reduction in the time spent on these behaviors in the treated group compared to the control group indicates an antinociceptive effect.
Neurotoxicity Assessment (Rotarod Test)
This test is used to evaluate the potential of a compound to cause motor impairment.
Materials:
-
Rotarod apparatus
-
Test compound ((R)-9) and vehicle control
Procedure:
-
Train the mice to walk on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days prior to the test.
-
On the test day, administer the test compound or vehicle i.p.
-
At the time of peak effect, place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each animal.
-
A significant decrease in the latency to fall in the treated group compared to the control group indicates motor impairment. The study on (R)-9 found no adverse effects on motor coordination at effective doses.[1]
Visualizations
Experimental Workflow for Antiseizure Screening
Caption: Workflow for evaluating the antiseizure efficacy of (R)-9.
Proposed Signaling Pathway for the Action of (R)-9
Caption: Dual mechanism of action of (R)-9.
References
Application Notes and Protocols: 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(aminomethyl)phenyl]pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class of molecules. This class is of significant interest in neuroscience research due to the diverse biological activities exhibited by its members, including nootropic, neuroprotective, and psychoactive effects. The structural similarity of this compound to known neurologically active agents, such as the nootropic agent Nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one), suggests its potential for modulating various neuronal pathways.[1][2] This document provides an overview of the potential applications of this compound in neuroscience research, along with detailed experimental protocols to investigate its activity.
Potential Applications in Neuroscience
Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in several areas of neuroscience:
-
Cognitive Enhancement: Its structural similarity to Nebracetam suggests potential nootropic effects, which could be beneficial in models of learning and memory.[1][2]
-
Monoamine Oxidase (MAO) Inhibition: Analogs such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been identified as inactivators of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[3] Inhibition of MAO-B can lead to increased dopamine levels, which is a therapeutic strategy for Parkinson's disease.
-
Monoamine Transporter Inhibition: Related compounds, specifically analogs of pyrovalerone, are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[4] This activity is relevant for conditions such as ADHD and depression.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on the expected activities of related compounds.
Table 1: Monoamine Transporter Binding Affinity
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 150 |
| Norepinephrine Transporter (NET) | 350 |
| Serotonin Transporter (SERT) | > 1000 |
Table 2: Monoamine Oxidase Inhibition
| Enzyme | IC50 (nM) |
| MAO-A | > 5000 |
| MAO-B | 85 |
Table 3: In Vivo Efficacy in a Murine Model of Scopolamine-Induced Amnesia (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) |
| Vehicle + Saline | 15.2 ± 2.1 |
| Scopolamine + Vehicle | 45.8 ± 5.3 |
| Scopolamine + Compound (10 mg/kg) | 22.5 ± 3.7 |
| Scopolamine + Donepezil (1 mg/kg) | 18.9 ± 2.9 |
Experimental Protocols
Protocol 1: Monoamine Transporter Binding Assay
This protocol determines the binding affinity of this compound to the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
[3H]WIN 35,428 (for DAT)
-
[3H]Nisoxetine (for NET)
-
[3H]Citalopram (for SERT)
-
This compound
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare cell membranes from the HEK293 cells expressing the respective transporters.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand, and 50 µL of varying concentrations of this compound or vehicle.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate at room temperature for 1 hour.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: In Vitro Monoamine Oxidase Inhibition Assay
This protocol assesses the inhibitory activity of this compound on MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
This compound
-
Phosphate buffer (100 mM, pH 7.4)
-
Spectrofluorometer
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 50 µL of varying concentrations of this compound or vehicle, and 50 µL of either MAO-A or MAO-B enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a spectrofluorometer.
-
Calculate the IC50 values from the dose-response curves.
Protocol 3: Morris Water Maze for Assessment of Learning and Memory
This protocol evaluates the effect of this compound on spatial learning and memory in a mouse model of amnesia.
Materials:
-
Morris water maze apparatus
-
Male C57BL/6 mice
-
Scopolamine
-
This compound
-
Vehicle (e.g., saline)
-
Video tracking software
Procedure:
-
Acquisition Phase (4 days):
-
Divide mice into treatment groups (e.g., Vehicle + Saline, Scopolamine + Vehicle, Scopolamine + Compound).
-
Thirty minutes before each trial, administer the respective treatments via intraperitoneal injection.
-
Place each mouse in the water maze and allow it to search for a hidden platform for 60 seconds.
-
If the mouse does not find the platform, guide it to the platform.
-
Conduct four trials per day for each mouse.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform from the maze.
-
Administer the treatments as in the acquisition phase.
-
Place each mouse in the maze and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
-
Visualizations
Caption: Potential mechanisms of action for this compound.
Caption: Workflow for the initial in vitro screening of this compound.
Caption: Potential therapeutic applications based on the compound's mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.uran.ua [journals.uran.ua]
- 3. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Development of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one as a Factor Xa Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the development of 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one, a novel small molecule inhibitor of coagulation Factor Xa (FXa). Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a well-established therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][2][3] This guide details the proposed synthesis, in vitro evaluation, and in vivo assessment of this compound, offering field-proven insights and step-by-step protocols to facilitate its investigation as a potential oral anticoagulant. The methodologies described are grounded in established principles of medicinal chemistry and pharmacology, providing a self-validating framework for researchers in the field of antithrombotic drug discovery.
Introduction: The Rationale for Targeting Factor Xa
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot, a crucial process for hemostasis.[1][2] However, dysregulation of this cascade can lead to thrombosis, the formation of a blood clot inside a blood vessel, which can obstruct blood flow and cause serious cardiovascular events such as deep vein thrombosis, pulmonary embolism, and stroke.[2]
Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, acting as the point of convergence for both the intrinsic and extrinsic pathways.[1][2][3] Each molecule of Factor Xa can catalyze the generation of approximately 1,000 molecules of thrombin, the final enzyme in the cascade responsible for converting fibrinogen to fibrin.[1] This amplification effect makes Factor Xa an attractive target for anticoagulant therapy.[1][2] Direct Factor Xa inhibitors offer a more predictable anticoagulant response compared to traditional anticoagulants like warfarin, with a reduced need for frequent monitoring.[2]
The pyrrolidin-2-one scaffold is a versatile privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in various biological targets.[4][5] The design of this compound is based on the hypothesis that the pyrrolidin-2-one core can serve as a central scaffold, while the 4-(aminomethyl)phenyl moiety can interact with the S1 pocket of the Factor Xa active site, a common feature for many direct Factor Xa inhibitors.
Synthesis of this compound
The proposed synthesis of this compound is a two-step process starting from commercially available 1-(4-nitrophenyl)pyrrolidin-2-one. This approach is based on established methods for the synthesis of N-aryl pyrrolidinones and the reduction of aromatic nitro compounds.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
This step involves the N-arylation of 2-pyrrolidinone with 1-fluoro-4-nitrobenzene.
Materials:
-
2-Pyrrolidinone
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-pyrrolidinone (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-nitrophenyl)pyrrolidin-2-one.
Protocol 2: Reduction of 1-(4-Nitrophenyl)pyrrolidin-2-one to this compound
This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.
Materials:
-
1-(4-Nitrophenyl)pyrrolidin-2-one
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq) in methanol in a hydrogenation vessel.
-
Add 10% Pd/C (10% by weight of the starting material).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary. The hydrochloride salt can be prepared by treating the free base with HCl in an appropriate solvent.[6]
In Vitro Evaluation
The in vitro evaluation of this compound is crucial to determine its potency and selectivity as a Factor Xa inhibitor.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of the Factor Xa inhibitor.
Protocol 3: Factor Xa Chromogenic Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of purified human Factor Xa.[7][8]
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)
-
This compound (test compound)
-
Known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations.
-
In a 96-well microplate, add the assay buffer, the test compound dilutions, and purified human Factor Xa.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Data Presentation: In Vitro Potency
| Compound | Target | IC₅₀ (nM) [Predicted] |
| This compound | Factor Xa | To be determined |
| Rivaroxaban (Reference) | Factor Xa | 2-10 |
Protocol 4: Selectivity Profiling
To assess the selectivity of the compound, its inhibitory activity should be tested against other key serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa, Factor IXa, and activated protein C) and other related enzymes (e.g., trypsin). The assay protocols are similar to the Factor Xa inhibition assay, using the specific substrates for each enzyme. A highly selective inhibitor will show a significantly higher IC₅₀ value for other proteases compared to Factor Xa.
In Vivo Evaluation
In vivo studies are essential to evaluate the antithrombotic efficacy and pharmacokinetic profile of this compound in a living system.[9][10][11][12][13]
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo evaluation of the Factor Xa inhibitor.
Protocol 5: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This is a widely used model to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.[10]
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (formulated for oral or intravenous administration)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 20%)
-
Doppler flow probe
Procedure:
-
Anesthetize the rats.
-
Isolate the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage or intravenous injection) at various doses.
-
After a specified time, induce thrombosis by applying a filter paper saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 5 minutes).
-
Monitor the carotid artery blood flow continuously.
-
The primary endpoint is the time to occlusion (cessation of blood flow). An effective antithrombotic agent will significantly prolong the time to occlusion compared to the vehicle-treated group.
Protocol 6: Pharmacokinetic Study in Rodents
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[14][15]
Procedure:
-
Administer a single dose of this compound to a group of rats via oral and intravenous routes.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Data Presentation: Predicted Pharmacokinetic Profile
| Parameter | Predicted Value |
| Oral Bioavailability (F%) | > 30% |
| Half-life (t₁/₂) (hours) | 2 - 8 |
| Cmax (ng/mL) | Dose-dependent |
| Tmax (hours) | 0.5 - 2 |
Conclusion and Future Directions
The protocols and application notes presented in this guide provide a robust framework for the preclinical development of this compound as a novel Factor Xa inhibitor. The proposed synthetic route is feasible, and the in vitro and in vivo evaluation methods are well-established in the field of antithrombotic drug discovery. Successful execution of these studies will provide critical data on the compound's potency, selectivity, efficacy, and pharmacokinetic profile, which are essential for its progression as a potential clinical candidate. Future work should focus on optimizing the structure-activity relationship to enhance potency and drug-like properties, as well as conducting more extensive preclinical safety and toxicology studies.
References
- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Anti-Xa Assays [practical-haemostasis.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates: Use in the Elucidation of New Pathologic Pathways and the Development of Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First evaluation of the safety, pharmacokinetics, and pharmacodynamics of BAY 2433334, a small molecule targeting coagulation factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one belongs to the pyrrolidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The pyrrolidin-2-one ring is a core component of nootropic drugs and other centrally active agents. The specific analog, this compound, and its closely related derivatives have been identified as potent inactivators of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. This makes it a valuable chemical probe for studying the role of MAO-B in neurological processes and as a potential starting point for the development of therapeutics for neurodegenerative diseases.
Principle of Action
Monoamine Oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several important neurotransmitters, including dopamine and phenylethylamine. The inhibition of MAO-B leads to an increase in the synaptic concentration of these neurotransmitters. As a chemical probe, this compound can be utilized to investigate the physiological and pathological roles of MAO-B. Its mechanism of action involves the inactivation of the enzyme, which can be explored through detailed kinetic studies. The aminomethylphenyl substituent on the pyrrolidinone core is crucial for its interaction with the active site of MAO-B.
Applications
The primary application of this compound is as a selective chemical probe for Monoamine Oxidase B. Its utility in research and drug development includes:
-
Target Validation: Studying the effects of MAO-B inhibition in various in vitro and in vivo models to validate it as a therapeutic target for diseases such as Parkinson's disease and Alzheimer's disease.
-
Structure-Activity Relationship (SAR) Studies: Serving as a reference compound in the synthesis and evaluation of new MAO-B inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Neurotransmitter Metabolism Research: Investigating the role of MAO-B in the metabolism of dopamine and other monoamines in different brain regions and under various physiological and pathological conditions.
-
Screening for Off-Target Effects: While primarily targeting MAO-B, it is prudent to screen this compound against other monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET) to determine its selectivity profile, as the pyrrolidinone scaffold is also found in inhibitors of these transporters.
Data Presentation
| Compound/Analog | Target | Activity (IC₅₀/Kᵢ) | Assay Conditions | Reference |
| 4-(aminomethyl)-1-phenyl-2-pyrrolidinone | Monoamine Oxidase B (MAO-B) | Inactivator | Bovine liver mitochondria | [1] |
| 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone | Monoamine Oxidase B (MAO-B) | Inactivator | Bovine liver mitochondria | [1] |
| Reference MAO-B Inhibitors | ||||
| Selegiline | MAO-B | IC₅₀ = 0.02 nM | Recombinant human MAO-B, fluorometric assay | [2] |
| hMAO-B-IN-6 | MAO-B | IC₅₀ = 0.019 µM | Sf9 cells expressing human MAO-B | [3] |
| hMAO-B-IN-6 | MAO-A | IC₅₀ = 46.365 µM | Sf9 cells expressing human MAO-A | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone (Analog)
This protocol is based on the general six-step synthesis described for 4-(aminomethyl)-1-aryl-2-pyrrolidinones[1].
Step 1: Synthesis of Diethyl 2-itaconate
-
Itaconic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield diethyl itaconate.
Step 2: Michael Addition of Aniline
-
Diethyl itaconate is reacted with aniline in a Michael addition reaction to form diethyl 2-(phenylamino)methylsuccinate.
Step 3: Dieckmann Condensation
-
The product from step 2 undergoes an intramolecular Dieckmann condensation using a strong base like sodium ethoxide to form the pyrrolidinone ring.
Step 4: Hydrolysis and Decarboxylation
-
The resulting ester is hydrolyzed and decarboxylated by heating with acid to yield 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.
Step 5: Curtius Rearrangement
-
The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.
Step 6: Hydrolysis of the Isocyanate
-
The isocyanate is hydrolyzed to the corresponding amine, yielding 4-(aminomethyl)-1-phenyl-2-pyrrolidinone.
Protocol 2: In Vitro Fluorometric Assay for MAO-B Inhibition
This protocol is adapted from commercially available MAO-B inhibitor screening kits and published methods[3].
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a series of dilutions of the test compound in MAO-B Assay Buffer.
-
Prepare a working solution of MAO-B enzyme in the assay buffer.
-
Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the diluted test compound or control solutions to the wells of the 96-well plate.
-
Include wells for a vehicle control (DMSO in assay buffer).
-
Add 40 µL of the MAO-B enzyme working solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: MAO-B metabolic pathway and inhibition.
Caption: Experimental workflow for MAO-B inhibition assay.
Caption: Logical relationship of potential targets.
References
Application Notes and Protocols for 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and laboratory use of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one. The information herein is compiled from safety data for structurally related compounds and general laboratory best practices, as specific data for this compound is limited.
Chemical and Physical Properties
| Property | Value (for related compounds) | Citation |
| Molecular Formula | C11H14N2O | [1] |
| Molecular Weight | 190.24 g/mol (base) / 226.70 g/mol (HCl salt) | [2] |
| Physical State | Likely a solid at room temperature. | [3] |
| Boiling Point | 189 - 190 °F / 87 - 88 °C (for Pyrrolidine) | |
| Density | 0.852 g/cm3 (at 77 °F / 25 °C for Pyrrolidine) | |
| Solubility | Soluble in water. | [3] |
| Partition Coefficient (log Pow) | 0.22 (at 77 °F / 25 °C for Pyrrolidine) |
Safety and Hazard Information
As a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile is inferred from related compounds like 1-Phenyl-2-pyrrolidinone and other pyrrolidine derivatives.[4][5]
Potential Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]
-
Harmful if Swallowed: Ingestion may be harmful.
Precautionary Measures:
-
Use in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from heat, sparks, and open flames.[6]
Handling and Storage Protocols
General Handling Workflow
The following diagram outlines the general workflow for handling this compound powder in a laboratory setting.
Caption: General laboratory workflow for handling solid chemical compounds.
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound.
| Parameter | Recommendation | Citation |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C for long-term stability. | [8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as some related compounds may be sensitive to air and moisture. | [3] |
| Container | Keep in a tightly sealed, light-resistant container to prevent degradation from light and moisture. | [3][6] |
| Incompatibilities | Avoid storage with strong oxidizing agents, strong acids, and strong bases. | [3][6] |
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a stock solution from the solid form of this compound (or its hydrochloride salt).
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., sterile, nuclease-free water, DMSO, or ethanol)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Sterile, light-protecting storage tubes
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Work in a chemical fume hood.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired mass of the compound.
-
Transfer: Transfer the weighed compound into a volumetric flask of the appropriate size.
-
Dissolution: Add a portion of the chosen solvent to the volumetric flask, approximately half of the final volume.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled, light-protecting tubes for storage at the recommended temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.
Potential Degradation Pathways
While specific stability studies on this compound are not available, related pyrrolidinone structures can undergo degradation.[9] Understanding these potential pathways is important for proper handling and experimental design.
Caption: Potential degradation pathways for pyrrolidinone-containing compounds.
References
- 1. (4R)-4-(aminomethyl)-1-phenylpyrrolidin-2-one | C11H14N2O | CID 40582786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
Synthesis of Optically Active 2-Pyrrolidinones from S-Pyroglutamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 2-pyrrolidinones are a significant class of heterocyclic compounds widely utilized as chiral synthons and key intermediates in the development of pharmaceuticals. Their rigid five-membered ring structure provides a valuable scaffold for introducing stereocenters, which is crucial for the specificity and efficacy of drug candidates. S-pyroglutamic acid, a readily available and inexpensive chiral building block derived from L-glutamic acid, serves as an excellent starting material for the enantioselective synthesis of these valuable compounds. The inherent chirality of S-pyroglutamic acid allows for the synthesis of 2-pyrrolidinone derivatives with a predetermined absolute configuration at the C-5 position. This document provides detailed application notes and experimental protocols for the synthesis of various optically active 2-pyrrolidinones from S-pyroglutamic acid, based on established scientific literature.
Application Notes
The synthetic strategies outlined herein focus on the derivatization of S-pyroglutamic acid at the N-1 and C-5 positions to generate a diverse range of 2-pyrrolidinone structures. The key transformations include:
-
Esterification of the Carboxylic Acid: The carboxylic acid moiety of S-pyroglutamic acid is typically protected as a methyl or ethyl ester to prevent unwanted side reactions in subsequent steps.
-
N-Alkylation/Arylation: The nitrogen atom of the pyrrolidinone ring can be functionalized with various alkyl or aryl groups, often via Williamson ether synthesis or reductive amination.
-
Modification of the C-5 Position: The carboxylic acid at C-5 (or its ester) can be reduced to an alcohol, which can then be further modified. Alternatively, the carboxyl group can be coupled with amines to form amides.
The mild reaction conditions employed in these protocols ensure that the stereochemical integrity of the chiral center is retained throughout the synthetic sequence. The resulting optically active 2-pyrrolidinones are versatile intermediates for the synthesis of a wide array of biologically active molecules, including anticonvulsants, antihypertensives, and anti-inflammatory agents.[1][2]
Quantitative Data Summary
The following tables summarize the yields for the synthesis of key intermediates and final products as described in the protocols.
Table 1: Synthesis of N-Substituted Methyl S-Pyroglutamate Derivatives
| Compound | Starting Material | Reagent | Solvent | Yield (%) |
| Methyl 1-benzyl-5-oxo-L-prolinate | Methyl S-pyroglutamate | Benzyl bromide, NaH | Dry THF | 95 |
| Methyl 1-(4-methoxybenzyl)-5-oxo-L-prolinate | Methyl S-pyroglutamate | 4-Methoxybenzyl chloride, NaH | Dry THF | 92 |
Table 2: Synthesis of 5-Substituted 2-Pyrrolidinone Derivatives
| Compound | Starting Material | Key Reagents | Solvent | Yield (%) |
| (S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one | Methyl 1-benzyl-5-oxo-L-prolinate | NaBH4, CaCl2 | EtOH | 90 |
| (S)-1-Benzyl-5-((1H-imidazol-1-yl)methyl)pyrrolidin-2-one | (S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one | Imidazole, PPh3, DIAD | Dry THF | 65 |
Experimental Protocols
Protocol 1: Synthesis of Methyl S-Pyroglutamate
This protocol describes the esterification of S-pyroglutamic acid.
Materials:
-
S-pyroglutamic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend S-pyroglutamic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl S-pyroglutamate as an oil.
Protocol 2: N-Benzylation of Methyl S-Pyroglutamate
This protocol details the N-alkylation of the pyrrolidinone ring.
Materials:
-
Methyl S-pyroglutamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Dry tetrahydrofuran (THF)
-
Ammonium chloride (NH4Cl) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Syringe
Procedure:
-
To a stirred suspension of sodium hydride in dry THF under a nitrogen atmosphere at 0 °C, add a solution of methyl S-pyroglutamate in dry THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 1-benzyl-5-oxo-L-prolinate.
Protocol 3: Reduction of the Methyl Ester to a Hydroxymethyl Group
This protocol describes the selective reduction of the ester at the C-5 position.
Materials:
-
Methyl 1-benzyl-5-oxo-L-prolinate
-
Sodium borohydride (NaBH4)
-
Calcium chloride (CaCl2)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve methyl 1-benzyl-5-oxo-L-prolinate in ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add calcium chloride to the solution and stir for 15 minutes.
-
Add sodium borohydride portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one.
Visualizations
Synthetic Pathway for 5-Substituted 2-Pyrrolidinones
Caption: General synthetic scheme for 5-substituted 2-pyrrolidinones.
Experimental Workflow for N-Benzylation
References
Application Notes and Protocols: [3+2] Cycloaddition for Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its unique structural and electronic properties often impart favorable pharmacokinetic profiles and enhance binding affinity to biological targets.[2] Among the myriad of synthetic strategies to access this valuable heterocyclic system, the [3+2] cycloaddition reaction has emerged as a particularly powerful and atom-economical tool.[3] This reaction, involving a three-atom component (typically an azomethine ylide) and a two-atom component (a dipolarophile, usually an alkene or alkyne), allows for the direct and often stereocontrolled construction of the five-membered pyrrolidine ring with the potential to generate up to four new stereocenters in a single step.
This document provides detailed application notes on various methodologies for the [3+2] cycloaddition-mediated synthesis of pyrrolidines, with a special focus on their application in drug discovery, particularly in the development of spirooxindole-based MDM2 inhibitors. Detailed experimental protocols for key synthetic procedures are also presented.
Methodologies and Applications
The versatility of the [3+2] cycloaddition for pyrrolidine synthesis stems from the diverse methods available for the in-situ generation of the requisite azomethine ylide. Several key strategies are highlighted below.
Decarboxylative [3+2] Cycloaddition from α-Amino Acids
A highly efficient method for generating non-stabilized or semi-stabilized azomethine ylides involves the decarboxylation of α-amino acids in the presence of an aldehyde or ketone.[1][4] This approach is particularly attractive due to the ready availability and structural diversity of α-amino acids. Glycine, being the simplest amino acid, is a versatile starting material for these transformations.[1][5] This methodology has been successfully applied in multicomponent reactions to construct complex polycyclic systems.[4] For instance, a pseudo-five-component reaction of glycine, aldehydes, and maleimides can produce tetracyclic pyrrolizidines in high yields and diastereoselectivities.[1]
Application in Drug Discovery: This method is instrumental in synthesizing spirooxindole-pyrrolidines, a class of compounds that has garnered significant attention as inhibitors of the MDM2-p53 protein-protein interaction.[6][7] By mimicking the key interactions of the p53 peptide in the hydrophobic pocket of MDM2, these small molecules can reactivate the p53 tumor suppressor pathway, triggering apoptosis in cancer cells.[7][8][9]
[3+2] Cycloaddition of Aziridines
Aziridines, upon thermal or Lewis acid-mediated ring-opening, can serve as precursors to azomethine ylides for [3+2] cycloaddition reactions.[2][3][10] This method provides access to a wide range of substituted pyrrolidines. The reaction of 2,2'-diester aziridines with electron-rich olefins, such as 3,4-dihydropyran derivatives and acyclic enol ethers, can be catalyzed by chiral Lewis acids to afford highly functionalized and optically active pyrrolidine derivatives.[10] Visible-light-promoted photocatalytic [3+2] cycloaddition of aziridines with alkynes has also been developed as a green and efficient method for synthesizing dihydropyrrolidines.[11]
Three-Component [3+2] Cycloaddition
One-pot, three-component reactions involving an amine, an aldehyde, and a dipolarophile offer a highly convergent and efficient route to polysubstituted pyrrolidines.[6][12] For example, the reaction of a cyclic amine (like tetrahydroisoquinoline), an aryl aldehyde, and an olefinic oxindole can be used for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines.[6][12] This approach is characterized by its high atom and step economy.
Data Presentation
The following tables summarize quantitative data for representative [3+2] cycloaddition reactions for pyrrolidine synthesis.
Table 1: Three-Component Synthesis of Spirooxindole-Pyrrolidines [6]
| Entry | Aldehyde (R) | Olefinic Oxindole (R1, R2, R3) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) | dr |
| 1 | 4-BrC₆H₄ | H, H, CO₂Me | BzOH (0.5) | EtOH | 125 | 30 | 67 | 6:1 |
| 2 | 4-ClC₆H₄ | H, H, CO₂Me | BzOH (0.5) | EtOH | 125 | 30 | 77 | 6:1 |
| 3 | 4-FC₆H₄ | H, H, CO₂Me | BzOH (0.5) | EtOH | 125 | 30 | 72 | 7:1 |
| 4 | 2-Naphthyl | H, H, CO₂Me | BzOH (0.5) | EtOH | 125 | 30 | 65 | 6:1 |
| 5 | 4-BrC₆H₄ | 5-Br, H, CO₂Me | BzOH (0.5) | EtOH | 125 | 30 | 61 | 6:1 |
| 6 | 4-BrC₆H₄ | H, Me, CO₂Me | BzOH (0.5) | EtOH | 125 | 30 | 55 | 5:1 |
Table 2: Asymmetric [3+2] Cycloaddition of Aziridines with Dihydropyrans [10]
| Entry | Aziridine (R) | Dipolarophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | er |
| 1 | Ph | 3,4-Dihydropyran | Dy(OTf)₃/L1/LiNTf₂ | CH₂Cl₂ | 30 | 48 | 94 | >19:1 | 94:6 |
| 2 | 4-MeC₆H₄ | 3,4-Dihydropyran | Dy(OTf)₃/L1/LiNTf₂ | CH₂Cl₂ | 30 | 48 | 92 | >19:1 | 94:6 |
| 3 | 4-FC₆H₄ | 3,4-Dihydropyran | Dy(OTf)₃/L1/LiNTf₂ | CH₂Cl₂ | 30 | 48 | 85 | >19:1 | 93.5:6.5 |
| 4 | 2-Thienyl | 3,4-Dihydropyran | Dy(OTf)₃/L1/LiNTf₂ | CH₂Cl₂ | 30 | 48 | 81 | >19:1 | 92:8 |
| 5 | Me | 3,4-Dihydropyran | Dy(OTf)₃/L1/LiNTf₂ | CH₂Cl₂ | 30 | 48 | 75 | >19:1 | 91.5:8.5 |
Table 3: Decarboxylative Double [3+2] Cycloaddition for Tetracyclic Pyrrolizidines [1]
| Entry | Aldehyde (R) | Maleimide (R') | Yield (%) | dr |
| 1 | Ph | N-Ph | 93 | >9:1 |
| 2 | 4-MeOC₆H₄ | N-Ph | 85 | >9:1 |
| 3 | 4-ClC₆H₄ | N-Ph | 90 | >9:1 |
| 4 | 2-Thienyl | N-Ph | 82 | >9:1 |
| 5 | Ph | N-Me | 71 | >9:1 |
Experimental Protocols
Protocol 1: Three-Component Synthesis of Spirooxindole-Pyrrolidines[6]
Reaction: One-pot synthesis of spiro[indoline-3,2'-pyrrolo[1,2-a]isoquinoline] derivatives.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) (1.3 equiv.)
-
Substituted aryl aldehyde (1.1 equiv.)
-
Olefinic oxindole (1.0 equiv.)
-
Benzoic acid (BzOH) (0.5 equiv.)
-
Ethanol (EtOH)
Procedure:
-
To a microwave vial, add the olefinic oxindole (1.0 equiv.), 1,2,3,4-tetrahydroisoquinoline (1.3 equiv.), the substituted aryl aldehyde (1.1 equiv.), and benzoic acid (0.5 equiv.).
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 125 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.
Characterization: The structure and diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy.
Protocol 2: Asymmetric [3+2] Cycloaddition of an Aziridine with 3,4-Dihydropyran[10]
Reaction: Enantioselective synthesis of octahydropyrano[2,3-c]pyrrole derivatives.
Materials:
-
Dy(OTf)₃ (10 mol%)
-
Chiral ligand L1 (N,N'-dioxide) (11 mol%)
-
LiNTf₂ (10 mol%)
-
Substituted 2,2'-diester aziridine (0.1 mmol)
-
3,4-Dihydropyran (0.2 mmol)
-
Dichloromethane (CH₂Cl₂) (0.5 mL)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add Dy(OTf)₃ (10 mol%) and the chiral ligand L1 (11 mol%).
-
Add dichloromethane (0.25 mL) and stir the mixture at 35 °C for 1 hour.
-
Add LiNTf₂ (10 mol%) and stir for another 30 minutes.
-
Cool the mixture to 30 °C and add the aziridine (0.1 mmol) followed by 3,4-dihydropyran (0.2 mmol) in dichloromethane (0.25 mL).
-
Stir the reaction mixture at 30 °C for 48 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the product.
Characterization: The yield, diastereomeric ratio (dr), and enantiomeric ratio (er) of the product are determined by ¹H NMR and chiral HPLC analysis.
Visualizations
General Mechanism of [3+2] Cycloaddition
Caption: General mechanism of pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Workflow for Three-Component Synthesis
Caption: Experimental workflow for the one-pot synthesis of spirooxindole-pyrrolidines.
MDM2-p53 Signaling Pathway and Inhibition
Caption: Inhibition of the MDM2-p53 interaction by spirooxindole-pyrrolidines.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 5. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Promoted Click [3+2] Cycloaddition of Aziridine with Alkyne: An Efficient Synthesis of Dihydropyrrolidine [organic-chemistry.org]
- 12. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction during the coupling of the phenyl ring and the pyrrolidin-2-one moiety. | Ensure anhydrous reaction conditions. Use a suitable catalyst and optimize the reaction temperature and time. Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] |
| Inefficient removal of protecting groups from the aminomethyl moiety. | Select a protecting group that can be removed under mild conditions without affecting the pyrrolidinone ring. Monitor the deprotection step closely using TLC or LC-MS to ensure completion. |
| Loss of product during purification steps. | Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation.[2] Consider recrystallization as an alternative or final purification step to minimize loss.[2] |
| Side reactions, such as polymerization or degradation of starting materials or product. | Control the reaction temperature carefully. Add reagents dropwise to manage exothermic reactions. Ensure the use of high-purity starting materials. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of closely related impurities that are difficult to separate by column chromatography. | Adjust the polarity of the eluent system in small increments. Consider using a different stationary phase, such as alumina.[2] Preparative HPLC can be employed for challenging separations.[2] |
| The product is highly polar and adheres strongly to silica gel. | Add a small amount of a basic modifier, like triethylamine, to the eluent to reduce tailing and improve recovery from the column.[2] |
| The product co-elutes with a starting material. | If the unreacted starting material is acidic or basic, an extractive workup with an appropriate aqueous solution can be used to remove it before chromatography. |
| Oily product that is difficult to handle and crystallize. | Attempt to form a salt, such as a hydrochloride salt, which is often more crystalline and easier to handle.[3] Trituration with a non-polar solvent can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A common strategy involves a multi-step synthesis. This typically starts with a protected p-aminobenzylamine derivative which is then coupled with a suitable precursor to form the pyrrolidin-2-one ring. A final deprotection step reveals the desired aminomethyl group. Another approach could involve the N-arylation of pyrrolidin-2-one with a protected 4-(halomethyl)aniline derivative, followed by conversion of the halomethyl group to an aminomethyl group.
Q2: What protecting groups are suitable for the aminomethyl functionality?
A2: The choice of protecting group is crucial. Commonly used protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These are generally stable under various reaction conditions and can be removed effectively. The selection should be based on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction progress by observing the consumption of starting materials and the formation of the product. For more detailed analysis and to confirm the identity of the product, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]
Q4: What are the typical storage conditions for this compound?
A4: As a primary amine, the compound may be sensitive to air and moisture. It is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to prevent degradation.
Experimental Protocols
A representative experimental protocol for a key step in a potential synthesis is outlined below. This is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.
Protocol: N-Arylation of Pyrrolidin-2-one with a Protected Aryl Halide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add pyrrolidin-2-one (1.0 eq.), a suitable aryl halide (e.g., 1-(bromomethyl)-4-nitrobenzene, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Representative Yields for N-Arylation Reactions
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 4-Iodoanisole | CuI/L-proline | K₂CO₃ | DMSO | 90 | 36 | 65 |
Note: The data in this table are representative examples from related literature and are intended for illustrative purposes. Actual yields may vary.
Visualizations
Diagram 1: General Synthetic Workflow
References
Technical Support Center: Synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective route involves a two-step process:
-
Synthesis of the intermediate, 1-(4-cyanophenyl)pyrrolidin-2-one.
-
Reduction of the nitrile group to the primary amine, yielding the final product.
Q2: What are the critical factors influencing the yield and purity in the synthesis of the nitrile intermediate?
The key factors include the purity of starting materials (4-aminobenzonitrile and γ-butyrolactone), reaction temperature, and effective removal of water generated during the reaction.
Q3: What are the common challenges during the reduction of the nitrile group?
The primary challenge is the formation of secondary and tertiary amine byproducts through the reaction of the desired primary amine with the intermediate imine. The choice of reducing agent and reaction conditions is crucial to minimize these side reactions.[1][2][3]
Q4: How can the formation of secondary amine byproducts be minimized during nitrile reduction?
Several strategies can be employed:
-
Use of specific reducing agents: Lithium aluminum hydride (LiAlH4) is generally effective.[1][4]
-
Catalytic Hydrogenation with additives: When using catalytic hydrogenation (e.g., Raney Nickel or Pd/C), the addition of ammonia or a primary amine can suppress the formation of secondary amines.[2]
-
Reaction conditions: Maintaining a high pressure of hydrogen and an appropriate temperature during catalytic hydrogenation can favor the formation of the primary amine.
Q5: What are the recommended purification methods for the final product?
The final product, being a primary amine, can be purified by:
-
Crystallization: Often as a hydrochloride salt to improve its crystalline nature and stability.
-
Column Chromatography: Using a silica gel stationary phase with a polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent tailing.[5]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of 1-(4-cyanophenyl)pyrrolidin-2-one | Incomplete reaction due to insufficient heating or reaction time. | Monitor the reaction by TLC. If the starting material is still present, increase the reaction temperature or prolong the reaction time. |
| Decomposition of starting materials or product at high temperatures. | Optimize the reaction temperature. Consider using a lower boiling point solvent if applicable. | |
| Inefficient removal of water. | Use a Dean-Stark trap or a suitable dehydrating agent. | |
| Low yield in the reduction of 1-(4-cyanophenyl)pyrrolidin-2-one | Incomplete reduction. | Ensure the reducing agent is fresh and used in sufficient molar excess. Monitor the reaction by TLC or GC-MS until the starting material is consumed. |
| Formation of byproducts (e.g., secondary amines). | Modify the reaction conditions as described in the FAQs (Q4). For catalytic hydrogenation, ensure the catalyst is active. | |
| Loss of product during work-up and purification. | Amines can be water-soluble, especially as their salts. Minimize the volume of aqueous solutions used during extraction. For column chromatography, use a deactivated silica gel or add a small amount of triethylamine to the eluent to prevent irreversible adsorption.[5] |
Low Purity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of starting material in the final product | Incomplete reaction in either step. | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (TLC, GC-MS, or NMR). |
| Presence of secondary amine byproduct | Suboptimal reduction conditions. | Refer to the solutions for minimizing secondary amine formation in the FAQs (Q4). Re-purification of the final product by column chromatography or recrystallization of its salt may be necessary. |
| Discoloration of the final product | Presence of baseline impurities or degradation products. | A final purification step by recrystallization can often remove colored impurities. Treatment with activated carbon followed by filtration may also be effective.[5] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-cyanophenyl)pyrrolidin-2-one
This protocol describes a plausible method for the synthesis of the nitrile intermediate.
Reagents and Materials:
-
4-aminobenzonitrile
-
γ-Butyrolactone
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (1.0 eq) and γ-butyrolactone (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 1-(4-cyanophenyl)pyrrolidin-2-one.
Protocol 2: Reduction of 1-(4-cyanophenyl)pyrrolidin-2-one to this compound
This protocol details the reduction of the nitrile intermediate to the final product using Lithium Aluminum Hydride (LiAlH4).
Reagents and Materials:
-
1-(4-cyanophenyl)pyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH4 (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(4-cyanophenyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by crystallization as its hydrochloride salt or by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions in the literature. Actual results may vary depending on the specific experimental conditions.
| Step | Key Reactants | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| Synthesis of Nitrile Intermediate | 4-aminobenzonitrile, γ-Butyrolactone | Neat or high-boiling solvent | 180-200 | 60-80 | >95 (after chromatography) |
| Nitrile Reduction (LiAlH4) | 1-(4-cyanophenyl)pyrrolidin-2-one, LiAlH4 | THF | Reflux | 70-90 | >98 (after purification) |
| Nitrile Reduction (Catalytic Hydrogenation) | 1-(4-cyanophenyl)pyrrolidin-2-one, H2, Raney Ni | Methanol/Ammonia | 50-80 | 65-85 | >97 (after purification) |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield in Nitrile Reduction
Caption: Troubleshooting decision tree for low yield in nitrile reduction.
References
Technical Support Center: Troubleshooting Low Solubility of Pyrrolidinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of pyrrolidinone compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidinone compound exhibits poor aqueous solubility. What are the initial strategies I should consider for enhancement?
A1: Low aqueous solubility is a common hurdle for many pyrrolidinone derivatives. The primary strategies to consider include:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.
-
Co-solvency: The addition of a water-miscible organic solvent, such as N-methyl-2-pyrrolidone (NMP) or ethanol, can enhance the solubility of nonpolar compounds.[1][2] NMP, in particular, has been shown to be a more efficient solubilizer than ethanol or propylene glycol for many poorly soluble drugs.[3][4]
-
Solid Dispersions: Dispersing the compound within a hydrophilic polymer matrix can improve solubility and dissolution rates. This is a widely used technique for oral drug formulations.[1]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can lead to improved solubility and dissolution velocity.[1]
-
Cyclodextrin Complexation: Encapsulating the pyrrolidinone molecule within a cyclodextrin complex can markedly increase its apparent solubility in water.[1][2]
Q2: How do I select the most appropriate solubility enhancement technique for my specific pyrrolidinone derivative?
A2: The optimal technique depends on the physicochemical properties of your compound, the desired dosage form, and the intended route of administration.[1] Key factors to consider are the compound's melting point, logP value, and thermal stability. For instance, compounds with high melting points may be better suited for spray drying rather than hot-melt extrusion when preparing solid dispersions.[1]
Q3: I'm using N-Methyl-2-pyrrolidone (NMP) as a co-solvent. How does it work to improve solubility?
A3: NMP is believed to enhance drug solubility through a dual mechanism: it acts as both a cosolvent and a complexing agent.[3][4][5] The polar disubstituted cyclic amide group of NMP can interact with water, while its non-polar carbon regions can weaken the hydrogen-bonded structure of water, making it a more favorable environment for a non-polar drug.[5] Additionally, NMP can form complexes with drug molecules through hydrophobic interactions, further stabilizing the drug in solution.[5]
Q4: My amorphous solid dispersion of a pyrrolidinone compound is crystallizing over time. How can I improve its physical stability?
A4: Crystallization is a common challenge with amorphous solid dispersions due to their inherent thermodynamic instability.[1] To mitigate this, consider the following:
-
Polymer Selection: Choose a polymer that forms strong interactions (e.g., hydrogen bonds) with your compound.
-
Drug Loading: Avoid excessively high drug loading, as this increases the propensity for crystallization.[1]
-
Storage Conditions: Store the solid dispersion at a controlled temperature and humidity to minimize molecular mobility.[1]
-
Additives: Incorporate a secondary polymer or a surfactant to inhibit crystallization.[1]
Q5: The excipients I'm using to improve solubility are interfering with my biological assay. What should I do?
A5: This is a critical consideration. To address this:
-
Run Excipient Controls: Always test the vehicle (the solubilizing system without your compound) in your assay to determine its baseline effect.[2]
-
Minimize Excipient Concentration: Use the lowest possible concentration of the co-solvent, surfactant, or cyclodextrin that is effective for solubilization.[2]
Troubleshooting Guides
Issue 1: Compound Precipitates After Initial Dissolution
Possible Cause: You may have created a supersaturated and unstable solution.[2]
Troubleshooting Steps:
-
Re-evaluate the Solvent System: The initial solvent may not be optimal for maintaining solubility.
-
Control Temperature: Ensure the solution's temperature remains constant, as solubility is often temperature-dependent.[2][6]
-
Consider a Different Solubilization Technique: If precipitation persists, you may need to employ a more robust method like forming a solid dispersion or a cyclodextrin complex.
Issue 2: Inconsistent Solubility Results
Possible Cause: Equilibrium may not have been reached during your solubility measurement.
Troubleshooting Steps:
-
Increase Equilibration Time: Shake or stir the suspension at a constant temperature for a sufficient period, typically 24-72 hours, to ensure equilibrium is reached.[2][7]
-
Ensure Excess Solid: The presence of undissolved compound at the end of the equilibration period confirms that a saturated solution has been formed.[7]
-
Control Temperature: Use a constant temperature bath or shaker to avoid temperature fluctuations that can affect solubility.[2][7]
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility enhancement of various poorly soluble drugs using pyrrolidinone derivatives as co-solvents.
Table 1: Solubility Enhancement with N-Methyl-2-pyrrolidone (NMP)
| Drug | Solubility Enhancement Factor (in 20% v/v NMP vs. water) |
| Drug A | ~800-fold |
| Drug B | Data not specified |
| Drug C | Data not specified |
| ... (10 other drugs) | Data not specified |
Data extracted from a study on 13 poorly soluble drugs where NMP was found to be a more efficient solubilizer than ethanol and propylene glycol.[3][4]
Table 2: Solubility Enhancement with 2-Pyrrolidone
| Drug | Solubility Enhancement Factor (in 20% 2-Pyrrolidone vs. water) |
| Drug X | ~500-fold |
| Drug Y | Data not specified |
| Drug Z | Data not specified |
| ... (6 other drugs) | Data not specified |
Data from a study on nine poorly soluble compounds where 2-pyrrolidone was shown to be a better solubilizer than glycerin, propylene glycol, polyethylene glycol 400, or ethanol.[8][9]
Experimental Protocols
Protocol 1: Determination of Saturation Solubility
This protocol outlines a standard procedure for determining the saturation solubility of a pyrrolidinone compound.
Materials:
-
Pyrrolidinone compound of interest
-
Selected solvent system (e.g., water, buffer, co-solvent mixture)
-
Vials with tight-fitting caps
-
Constant temperature shaker or bath
-
Syringe and filters (e.g., 0.22 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of the pyrrolidinone compound to a vial containing a known volume of the solvent system.
-
Seal the vials tightly to prevent solvent evaporation.[7]
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the suspensions for 24-72 hours to ensure equilibrium is reached.[2][7] The presence of undissolved solid should be visible.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it to remove any undissolved particles.
-
Dilute the filtered solution to a suitable concentration for analysis.
-
Analyze the filtrate using a calibrated analytical method to determine the compound's concentration.[2]
-
The determined concentration represents the saturation solubility of the compound in the tested solvent system at that temperature.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic polymer in a common volatile solvent, followed by evaporation of the solvent.[1]
Materials:
-
Pyrrolidinone compound
-
Hydrophilic polymer (e.g., PVP, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.[1]
-
Round-bottom flask
-
Magnetic stirrer or sonicator
-
Rotary evaporator
Procedure:
-
Accurately weigh the pyrrolidinone compound and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[1]
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.[1]
-
Use a magnetic stirrer or sonication to ensure complete dissolution.[1]
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).[1]
-
The resulting solid film is the solid dispersion, which can be further processed (e.g., milled) to obtain a powder.
Visualizations
Caption: Workflow for determining saturation solubility.
Caption: Decision-making for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Aminophenyl Pyrrolidinone Synthesis
Welcome to the technical support center for the synthesis of aminophenyl pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of synthesizing 1-(4-aminophenyl)-2-pyrrolidinone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the two-step synthesis of 1-(4-aminophenyl)-2-pyrrolidinone, which involves an initial N-arylation followed by a nitro group reduction.
Step 1: N-Arylation of 2-Pyrrolidinone with a p-Nitroaryl Halide
Problem 1: Low or No Yield of 1-(4-nitrophenyl)-2-pyrrolidinone
Low or no yield in the N-arylation step is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality.
Troubleshooting Workflow: Low Yield in N-Arylation
Caption: A flowchart to diagnose and resolve low-yield issues in the N-arylation step.
Detailed Recommendations:
-
Catalyst System:
-
Palladium-Catalyzed (Buchwald-Hartwig): Ensure the palladium precatalyst and phosphine ligand are not deactivated. Consider using a pre-formed, air-stable catalyst. The choice of ligand is critical; sterically hindered biaryl phosphine ligands often give good results.[1]
-
Copper-Catalyzed (Ullmann Condensation): Traditional Ullmann reactions often require high temperatures.[2] Modern protocols use soluble copper salts (e.g., CuI) with ligands like diamines or amino acids, which allow for milder conditions.[3] Ensure the copper source is of high purity.
-
-
Reaction Conditions:
-
Temperature: N-arylation reactions, especially Ullmann-type couplings, can be temperature-sensitive.[2] If the reaction is sluggish, a gradual increase in temperature might be necessary.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. It is crucial to set up the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
-
Reagent Purity:
-
Solvent: Anhydrous solvents are critical, as water can interfere with the catalytic cycle.
-
Base: The choice and quality of the base are important. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are common. For Ullmann conditions, potassium carbonate or phosphate is often used. Ensure the base is dry and finely powdered.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Common Side Reactions:
-
Homocoupling: Dimerization of the aryl halide to form a biphenyl compound can occur, particularly if the catalyst is not efficient in promoting the desired cross-coupling.
-
Hydrodehalogenation: Replacement of the halide on the aryl halide with a hydrogen atom can be a competing side reaction.
-
Decomposition of Starting Materials: At high temperatures, starting materials or the product may decompose.
Solutions:
-
Optimize Catalyst and Ligand: A well-chosen ligand can enhance the rate of the desired cross-coupling reaction, minimizing side reactions.
-
Control Temperature: Avoid excessively high temperatures to prevent thermal degradation.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating after the starting materials are consumed.
Step 2: Selective Reduction of the Nitro Group
Problem 1: Incomplete Reduction or Low Yield of 1-(4-aminophenyl)-2-pyrrolidinone
Achieving complete and clean reduction of the nitro group without affecting the lactam ring is the primary goal of this step.
Troubleshooting Workflow: Incomplete Nitro Reduction
Caption: Decision tree for troubleshooting incomplete reduction of the nitro group.
Detailed Recommendations:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a clean method, often employing catalysts like Palladium on carbon (Pd/C).[4] Ensure the catalyst is active and not poisoned. The reaction may require atmospheric or elevated hydrogen pressure.[4]
-
Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (e.g., acetic acid or ammonium chloride) are highly selective for reducing aromatic nitro groups.[4][5]
-
-
Reaction Conditions:
-
For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer between the gas, liquid, and solid phases.
-
For metal/acid reductions, the pH of the reaction mixture can be crucial.
-
-
Work-up and Purification: The product, being an amine, might require specific work-up conditions to ensure it is in a form that is easily extractable into the organic phase. Purification can be achieved by column chromatography or recrystallization.
Problem 2: Reduction of the Lactam Carbonyl Group
While the lactam is generally stable, aggressive reducing agents or harsh conditions could potentially lead to its reduction.
Solutions:
-
Use Chemoselective Reducing Agents: Agents like SnCl₂, Fe/HCl, or catalytic hydrogenation under controlled conditions are known to be selective for the nitro group over amides/lactams.[6]
-
Avoid Harsh Reagents: Avoid powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄), which can reduce both nitro groups and lactams.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 1-(4-aminophenyl)-2-pyrrolidinone?
A1: A common and reliable method is a two-step synthesis. The first step is the N-arylation of 2-pyrrolidinone with a 4-halo-nitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) to produce 1-(4-nitrophenyl)-2-pyrrolidinone. This can be achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. The second step is the selective reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., H₂/Pd/C) or metal-based reducing agents (e.g., SnCl₂ or Fe/HCl).
Q2: Which N-arylation method is better, Buchwald-Hartwig or Ullmann?
A2: Both methods have their advantages. The Buchwald-Hartwig amination often proceeds under milder conditions and with a broader substrate scope, but the palladium catalysts and specialized phosphine ligands can be expensive.[1] The Ullmann condensation is a more classical method that uses less expensive copper catalysts, but it often requires higher reaction temperatures.[2] The choice may depend on the available resources and the specific requirements of the synthesis.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the N-arylation and the reduction steps. Staining with an appropriate indicator (e.g., potassium permanganate or UV light) can help visualize the starting materials and products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Both palladium and copper catalysts can be toxic and should be handled with care. Many organic solvents used are flammable and volatile. The reduction of nitro compounds can be highly exothermic and should be performed with appropriate cooling and slow addition of reagents, especially on a larger scale.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of N-Arylation Conditions for Pyrrolidinone Derivatives
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | Aryl bromide | KOt-Bu | Toluene | 100-120 | 12-24 | 70-95 | [8] |
| CuI / (S)-N-Methylpyrrolidine-2-carboxylate | Aryl iodide | K₃PO₄ | DMSO | 110 | 5 | 80-95 | [3] |
| Ni(cod)₂ / Ligand | Aryl chloride | NaOt-Bu | Dioxane | 80-100 | 18-24 | 60-90 | [9] |
Table 2: Comparison of Selective Nitro Group Reduction Methods
| Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| H₂ (1 atm), Pd/C (10%) | Ethanol/Methanol | Room Temp. | 2-6 | >90 | Clean reaction, catalyst filtration. | [4] |
| SnCl₂·2H₂O | Ethanol | Reflux | 1-4 | 85-95 | Mild and selective. | [4] |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 2-5 | 80-90 | Cost-effective, requires filtration of iron salts. | [5] |
| Na₂S₂O₄ | Acetone/Water | Reflux | 1-3 | 70-85 | Good for substrates sensitive to acid or hydrogenation. | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)-2-pyrrolidinone (Buchwald-Hartwig Amination)
Reaction Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig N-arylation.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-pyrrolidinone (1.2 equiv.), 4-bromonitrobenzene (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-nitrophenyl)-2-pyrrolidinone.
Protocol 2: Synthesis of 1-(4-aminophenyl)-2-pyrrolidinone (Catalytic Hydrogenation)
-
Reaction Setup: To a hydrogenation vessel, add 1-(4-nitrophenyl)-2-pyrrolidinone (1.0 equiv.) and 10% Palladium on carbon (Pd/C, 5-10 wt%).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-(4-aminophenyl)-2-pyrrolidinone can be further purified by recrystallization or column chromatography if necessary.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Technical Support Center: Synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common two-step synthetic pathway is employed. The first step involves a copper-catalyzed N-arylation (Ullmann-type reaction) of pyrrolidin-2-one with a 4-halobenzonitrile, typically 4-bromobenzonitrile, to form the intermediate 1-(4-cyanophenyl)pyrrolidin-2-one. The second step is the reduction of the nitrile group to the desired primary aminomethyl group.
Q2: What are the primary side reactions during the nitrile reduction step?
The most significant side reactions occur during the reduction of the nitrile. The intermediate imine can be attacked by the already formed primary amine product, leading to the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine impurities.[1][2] This is especially prevalent in catalytic hydrogenation. Other potential side reactions include incomplete reduction, leaving nitrile starting material, or reductive decyanation under harsh conditions.[3]
Q3: How can the formation of secondary and tertiary amine byproducts be minimized?
Several strategies can be employed. The choice of catalyst is critical, with Raney nickel or cobalt boride often showing good selectivity for primary amines.[1] Performing the catalytic hydrogenation in the presence of ammonia or ammonium hydroxide can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.[2] Using stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) can also be effective but requires anhydrous conditions and careful quenching.[4]
Q4: I am observing a low yield in the initial copper-catalyzed coupling step. What could be the cause?
Low yields in Ullmann-type couplings can be attributed to several factors.[5] Insufficiently high temperatures (often >150 °C), improper choice of copper catalyst and ligand, or an inefficient base can hinder the reaction. The reaction is also sensitive to air, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions.
Troubleshooting and Experimental Guides
Issue 1: Impure Product After Nitrile Reduction (Presence of Secondary/Tertiary Amines)
-
Symptom: NMR or LC-MS analysis of the final product shows signals corresponding to higher molecular weight amine species.
-
Cause: The highly reactive primary amine product is reacting with the intermediate imine formed during the reduction process.[1]
-
Solutions:
-
Additive Modification: Add ammonia (typically as a solution in the reaction solvent, e.g., methanolic ammonia) or ammonium hydroxide to the reaction mixture before starting the hydrogenation.[2] This competitively inhibits the product amine from reacting with the imine intermediate.
-
Catalyst Choice: Switch to a catalyst known for higher primary amine selectivity, such as cobalt boride.[1]
-
Solvent and pH: The choice of solvent and the pH of the medium can influence selectivity. Acidic conditions should generally be avoided during the reduction itself as they can promote side reactions.[1]
-
Alternative Reagents: Consider switching from catalytic hydrogenation to a stoichiometric reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether).[4]
-
Issue 2: Low or Inconsistent Yield in the Ullmann Coupling Step
-
Symptom: The reaction to form 1-(4-cyanophenyl)pyrrolidin-2-one does not proceed to completion or yields are highly variable.
-
Cause: Ullmann couplings are often challenging due to the high activation energy required.[5] Potential causes include inactive catalyst, non-inert conditions, or suboptimal reaction parameters.
-
Solutions:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and that all reagents and solvents are appropriately dried.
-
Temperature Control: These reactions often require high temperatures (e.g., 180-200 °C). Ensure your heating setup can consistently maintain the target temperature. Microwave-assisted heating can sometimes provide rapid and uniform heating, improving yields.[6]
-
Catalyst System: Use a reliable copper(I) source like CuI. The addition of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can significantly improve catalyst performance and allow for lower reaction temperatures.
-
Base Selection: A strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is commonly used and should be finely powdered and dried before use.
-
Data Presentation
Table 1: Comparison of Nitrile Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Advantages | Common Side Products/Issues |
| Catalytic Hydrogenation | H₂ (50-100 bar) / Raney Ni | Methanol, Ethanol | 25 - 100 | Economical, scalable | Secondary/tertiary amines.[1] |
| Catalytic Hydrogenation | H₂ (50-100 bar) / Pd/C | Methanol, Ethanol | 25 - 100 | Effective, common catalyst | Can form secondary amines.[2] |
| Stoichiometric Reduction | LiAlH₄ | Anhydrous THF, Et₂O | 0 - 35 | High reactivity, good yields | Requires strict anhydrous conditions, difficult workup.[4] |
| Stoichiometric Reduction | BH₃·THF or BH₃·SMe₂ | THF | 25 - 65 | Milder than LiAlH₄ | Borane complexes can be unstable; unpleasant odor with SMe₂.[2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-Cyanophenyl)pyrrolidin-2-one (Ullmann Coupling)
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), pyrrolidin-2-one (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Setup: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes 12-24 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure intermediate.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Catalyst Preparation: To a hydrogenation vessel, add 1-(4-cyanophenyl)pyrrolidin-2-one (1.0 eq) and a suitable solvent such as methanol saturated with ammonia.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight) as a slurry in the solvent under a stream of nitrogen. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 bar).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) until hydrogen uptake ceases (typically 6-12 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet with water until it can be safely disposed of.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography (often using a mobile phase containing a small amount of triethylamine or ammonia) or by recrystallization from a suitable solvent system.[7]
Visualizations
Caption: A typical two-step synthesis route.
Caption: Formation of secondary amine byproduct.
Caption: A logical guide for troubleshooting the reduction step.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Stability issues of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the likely cause?
A1: Discoloration of your solution is often an indication of oxidative degradation of the benzylic amine group. Exposure to air (oxygen) can lead to the formation of colored impurities. To mitigate this, it is crucial to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
Q2: I observed precipitation after diluting my DMSO stock solution of this compound into an aqueous buffer. How can I resolve this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecules. This is likely due to the compound's lower solubility in the final aqueous solution compared to the DMSO stock. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may have exceeded its aqueous solubility limit.
-
Optimize co-solvent concentration: A small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous buffer can help maintain solubility. However, always check for compatibility with your experimental system.
-
Adjust the pH: The solubility of compounds with amine groups can be pH-dependent. The protonated form at lower pH is often more water-soluble.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on its chemical structure, the two primary points of instability are the pyrrolidinone ring and the aminomethylphenyl group.
-
Hydrolysis of the Pyrrolidinone Ring: The five-membered lactam ring can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening.[1][2]
-
Oxidation of the Benzylic Amine: The aminomethyl group attached to the phenyl ring is a benzylic amine, which is susceptible to oxidation.[3][4][5][6][7] This can lead to the formation of various oxidation products.
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: To ensure maximum stability, stock solutions should be stored under the following conditions:
-
Solvent: Use anhydrous, aprotic solvents like DMSO or DMF for preparing concentrated stock solutions.
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Light: Protect from light by using amber vials or by wrapping the vial in aluminum foil.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Inconsistent Results
If you are observing a decrease in the expected activity of your compound or inconsistent results between experiments, it may be due to degradation.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Prepare fresh solutions before each experiment. Handle the solid compound and solutions under an inert atmosphere.[8][9][10][11][12] Use degassed solvents. |
| Hydrolysis | Avoid strongly acidic or basic aqueous buffers if possible. If pH extremes are necessary, minimize the time the compound is in that solution. Prepare acidic or basic solutions immediately before use. |
| Precipitation | Visually inspect your solution for any precipitate. If present, refer to the troubleshooting steps in FAQ Q2 . |
| Adsorption to Labware | Use low-adhesion microplates and pipette tips, especially for low-concentration solutions. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram that are not present in the initial analysis of the compound suggests the formation of degradation products.
| Potential Degradation Product | Likely Cause | Preventative Measures |
| Ring-Opened Product | Hydrolysis of the pyrrolidinone ring.[1][2] | Maintain the pH of your solution within a neutral range (pH 6-8). Avoid prolonged storage in aqueous buffers. |
| Oxidized Amine Derivatives | Oxidation of the benzylic amine.[3][4][5][6][7] | Prepare solutions using degassed solvents and store under an inert atmosphere. Avoid exposure to atmospheric oxygen. |
| Polymerized Species | Ring-opening polymerization of the pyrrolidinone.[13] | Avoid high temperatures and the presence of strong acidic or basic initiators.[13] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
1. Initial Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to separate the parent compound from potential impurities.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Forced Degradation Studies:
-
Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC. The goal is to achieve 5-20% degradation of the parent compound. Adjust the stress conditions if degradation is too low or too high.
3. Method Optimization:
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation peaks.
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the parent compound and from each other.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. advanceseng.com [advanceseng.com]
- 5. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Oral Bioavailability of Pyrrolidin-2-one Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability in pyrrolidin-2-one inhibitors.
Frequently Asked Questions (FAQs)
1. My pyrrolidin-2-one inhibitor shows poor oral bioavailability. What are the likely causes?
Poor oral bioavailability of pyrrolidin-2-one inhibitors, like many small molecules, is often a multifactorial issue. The primary reasons can be broadly categorized into physicochemical and physiological barriers.
Physicochemical Barriers:
-
Low Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids to be absorbed. Many inhibitors are lipophilic and have poor solubility in the aqueous environment of the GI tract.[1][2]
-
Poor Permeability: The compound must pass through the intestinal epithelial cell layer to reach the systemic circulation. Factors like high molecular weight, a large number of hydrogen bond donors/acceptors, and low lipophilicity can limit passive diffusion across the cell membrane.[3][4]
Physiological Barriers:
-
First-Pass Metabolism: After absorption from the gut, the drug is transported via the portal vein to the liver before reaching systemic circulation.[3][5][6] In the liver, it can be extensively metabolized by enzymes, primarily Cytochrome P450 (CYP) enzymes, which reduces the amount of active drug reaching the bloodstream.[6]
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein present on the apical side of intestinal enterocytes.[7][8] It can actively pump the absorbed drug back into the intestinal lumen, thereby limiting its net absorption.[7][8]
2. How can I experimentally assess the permeability and metabolic stability of my inhibitor?
Several in vitro assays are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of your compound and identifying the root cause of poor oral bioavailability.
A. Intestinal Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium and is considered the "gold standard" for in vitro prediction of oral absorption.[9][10]
-
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Transport Experiment (Basolateral to Apical - B to A):
-
In a separate set of wells, add the test inhibitor to the basolateral (donor) side.
-
Collect samples from the apical (receiver) side at the same time points.
-
-
Quantification: Analyze the concentration of the inhibitor in the collected samples using a sensitive analytical method like LC-MS/MS.[9]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER).
-
B. Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of your inhibitor to metabolism by liver enzymes.[2][11]
-
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), your test inhibitor (e.g., 1 µM), and a phosphate buffer (pH 7.4).[12]
-
Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.[2][12]
-
Incubation: Incubate the mixture at 37°C.[2]
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]
-
Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).[12]
-
Quantification: Analyze the remaining concentration of the parent inhibitor in each sample by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression will give the elimination rate constant (k).
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
-
3. What strategies can I employ to improve the oral bioavailability of my pyrrolidin-2-one inhibitor?
Several formulation and chemical modification strategies can be employed to overcome the barriers to oral absorption.
A. Formulation Strategies
-
Particle Size Reduction (Nanonization): Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate and, consequently, absorption.[14] Nanoparticle formulations have been shown to significantly improve the oral bioavailability of poorly soluble drugs.[15][16]
Drug Formulation Particle Size (nm) Fold Increase in Oral Bioavailability Reference Retinoic Acid Solid Lipid Nanoparticles (SLNs) 89.3 ~3 [17] Doxorubicin PEGylated PLGA Nanoparticles ~150 6.8 [17] Vinpocetine Nanostructured Lipid Carriers (NLCs) ~100 - [17] -
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
B. Chemical Modification: Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[4] This strategy can be used to mask polar functional groups, increase lipophilicity, and improve permeability.
| Parent Drug | Prodrug | Oral Bioavailability of Parent Drug (%) | Oral Bioavailability of Prodrug (%) | Reference |
| Acyclovir | Valacyclovir | 15-20 | 54 | [8] |
| Oseltamivir Carboxylate | Guanidine Oseltamivir Carboxylate-L-Valine | 5 | 28 (fed), 48 (fasted) | [8] |
4. How do I conduct an in vivo pharmacokinetic study to confirm improved oral bioavailability?
An in vivo pharmacokinetic (PK) study in an animal model, such as rats, is essential to determine the oral bioavailability of your modified inhibitor.
-
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use healthy adult rats (e.g., Sprague-Dawley), typically fasted overnight before dosing.[6][18]
-
Dosing:
-
Intravenous (IV) Group: Administer the inhibitor intravenously (e.g., via the tail vein) at a specific dose to determine the systemic clearance and volume of distribution. This serves as the reference for 100% bioavailability.[6]
-
Oral (PO) Group: Administer the inhibitor orally (e.g., by oral gavage) at a higher dose.[6]
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[18]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.[19]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
-
Oral Bioavailability (F%) Calculation:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
Troubleshooting Guides
Issue: My inhibitor has high permeability in the Caco-2 assay but still shows low oral bioavailability.
-
Possible Cause 1: High First-Pass Metabolism.
-
Troubleshooting: Conduct a liver microsomal stability assay (as described in FAQ #2). If the inhibitor is rapidly metabolized, consider strategies to block the metabolic site without affecting its pharmacological activity or develop a prodrug that releases the active compound after first-pass metabolism.
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux.
-
Troubleshooting: If the efflux ratio in the Caco-2 assay is high (>2), your compound is likely a P-gp substrate. To confirm, repeat the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in the A to B permeability in the presence of the inhibitor confirms P-gp mediated efflux. Strategies to overcome this include co-administration with a P-gp inhibitor or designing inhibitors that are not P-gp substrates.
-
Issue: My inhibitor has poor aqueous solubility.
-
Troubleshooting:
-
Formulation Approaches: Explore formulation strategies such as micronization, nanosuspensions, solid dispersions, or lipid-based formulations (e.g., SEDDS).
-
Chemical Modification: Synthesize a more soluble prodrug. For example, adding a phosphate group can significantly increase aqueous solubility.
-
Visual Guides
Signaling Pathways & Workflows
Caption: Workflow for troubleshooting and improving oral bioavailability.
Caption: The impact of first-pass metabolism on oral drug delivery.
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
References
- 1. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. scispace.com [scispace.com]
- 4. To be drug or prodrug: structure-property exploratory approach regarding oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modern Prodrug Design for Targeted Oral Drug Delivery | MDPI [mdpi.com]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. enamine.net [enamine.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. mercell.com [mercell.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Disclaimer: The primary biological target for 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one has not been definitively characterized in publicly available literature. However, based on the known activity of its structural isomer, 4-(aminomethyl)-1-phenyl-2-pyrrolidinone, which is an inactivator of Monoamine Oxidase B (MAO-B), this guide will proceed under the hypothesis that this compound also targets monoamine oxidases.[1] The strategies and protocols provided are centered on enhancing its selectivity for MAO-B over MAO-A, a common objective in the development of treatments for neurodegenerative conditions like Parkinson's disease.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized target of this compound and why is selectivity important?
A1: The hypothesized targets are the flavoenzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1] These enzymes are crucial for the metabolism of monoamine neurotransmitters.[2] Selectivity is critical because MAO-A and MAO-B have different substrate preferences and physiological roles. Selective MAO-B inhibitors are sought for treating Parkinson's disease to increase dopamine levels in the brain, while avoiding the side effects associated with MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis).[2][4]
Q2: What structural features of a pyrrolidinone-based inhibitor might influence its selectivity for MAO-B over MAO-A?
A2: Structure-activity relationship (SAR) studies on various MAO inhibitors have shown that the nature and position of substituents on the aromatic ring and other parts of the molecule are key determinants of selectivity. For instance, electron-withdrawing groups and bulky substituents on the phenyl ring can enhance MAO-B inhibitory potency and selectivity.[5] The conformation of the pyrrolidinone ring and the nature of the aminomethyl linker will also play a significant role in how the molecule fits into the active sites of the MAO isoforms.
Q3: What are the initial steps to profile the selectivity of this compound?
A3: The initial step is to perform in vitro enzyme inhibition assays using purified human MAO-A and MAO-B.[2] This will allow for the determination of IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) for each isoform. The ratio of IC50 (MAO-A) / IC50 (MAO-B) will give the selectivity index (SI). A high SI value indicates greater selectivity for MAO-B.[6]
Q4: How can I improve the selectivity of my compound through structural modifications?
A4: Improving selectivity is an iterative process of rational drug design, synthesis, and biological testing. Based on SAR data, you could consider synthesizing analogs with modifications to the phenyl ring (e.g., adding halogens or other electron-withdrawing groups) or altering the linker between the phenyl ring and the pyrrolidinone core.[7] Molecular docking studies can also be employed to visualize the binding of your compound in the active sites of MAO-A and MAO-B, providing insights for designing more selective analogs.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values between experiments. | - Inconsistent enzyme activity.- Compound precipitation.- Pipetting errors. | - Use a fresh batch of enzyme and validate its activity with a known inhibitor.- Check the solubility of your compound in the assay buffer.- Calibrate pipettes and ensure proper mixing. |
| Compound appears to be a potent inhibitor of both MAO-A and MAO-B (low selectivity). | - The core scaffold has inherent affinity for both isoforms.- The current substituents do not sufficiently differentiate between the active sites. | - Refer to SAR data for similar scaffolds to guide the design of new analogs with selectivity-enhancing substituents.- Consider introducing bulkier groups that may be accommodated in the larger active site of MAO-B but not MAO-A. |
| No significant inhibition observed for either MAO isoform. | - Compound is inactive against MAOs.- Incorrect assay conditions.- Compound degradation. | - Verify the structural integrity and purity of your compound.- Ensure the substrate concentration and incubation times are appropriate for the assay.- Assess the stability of your compound under the assay conditions. |
| Discrepancy between in vitro and cell-based assay results. | - Poor cell permeability.- Compound is a substrate for efflux pumps.- Metabolism of the compound in cells. | - Perform cell permeability assays (e.g., PAMPA).- Investigate if your compound is a substrate for transporters like P-glycoprotein.- Analyze compound stability in the presence of liver microsomes or hepatocytes. |
Experimental Protocols
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is a continuous spectrophotometric method to determine the IC50 values of this compound for both MAO-A and MAO-B.[2]
Materials:
-
Purified human recombinant MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (test compound)
-
Clorgyline (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
UV-Vis spectrophotometer and 96-well UV-transparent plates
Procedure:
-
Prepare Reagents:
-
Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to make stock solutions. Prepare serial dilutions in the assay buffer.
-
Prepare substrate solutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the appropriate buffer.
-
Add 20 µL of the test compound dilutions or positive controls to the respective wells.
-
Add 140 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).
-
Quantitative Data
The following table presents hypothetical IC50 and selectivity index data for this compound and its analogs to illustrate how structural modifications can influence selectivity. Actual experimental data would need to be generated.
| Compound | Modification | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |
| This compound | Parent Compound | 5.2 | 1.8 | 2.9 |
| Analog A | 3-chloro substitution on the phenyl ring | 7.8 | 0.5 | 15.6 |
| Analog B | 4-fluoro substitution on the phenyl ring | 6.1 | 0.9 | 6.8 |
| Analog C | N-methylation of the aminomethyl group | 10.5 | 3.2 | 3.3 |
| Selegiline | Reference MAO-B Inhibitor | >100 | 0.01 | >10,000 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for enhancing the selectivity of a MAO-B inhibitor.
Logic Diagram for Troubleshooting Assay Variability
Caption: Troubleshooting guide for inconsistent IC50 results.
References
- 1. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Novel Pyrrolidinone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with novel pyrrolidinone derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with pyrrolidinone-based kinase inhibitors?
A1: While the specific off-target profile depends on the individual derivative, pyrrolidinone-based kinase inhibitors have the potential to interact with other kinases due to the conserved nature of the ATP-binding pocket. For instance, derivatives of (2-oxoindolin-3-ylidene)methylpyrrole have shown activity against multiple receptor tyrosine kinases like VEGFR-2 and PDGFRβ, as well as Aurora A kinase.[1][2] Off-target effects are not limited to kinases; depending on the scaffold, interactions with other protein families, such as GPCRs, ion channels, and other enzymes, are possible and should be experimentally assessed.[3]
Q2: How can I experimentally determine the selectivity profile of my novel pyrrolidinone derivative?
A2: A multi-tiered approach is recommended. Start with a broad in vitro kinase panel screening to identify potential off-target kinases.[4] This can be followed by cell-based assays to confirm target engagement and assess cellular effects. Key techniques include:
-
Kinase Selectivity Profiling: Screening your compound against a large panel of kinases to determine its inhibitory activity (IC50 values) across the kinome.[4]
-
Cellular Thermal Shift Assay (CETSA): This method verifies direct binding of your compound to its intended target and potential off-targets in a cellular environment by measuring changes in protein thermal stability.
-
Activity-Based Protein Profiling (ABPP): A chemical proteomics approach to identify the direct binding partners of your compound in a complex biological sample, providing an unbiased view of on- and off-targets.
Q3: My compound shows significant cytotoxicity in cell-based assays that doesn't seem to be mediated by its primary target. What could be the cause?
A3: This is a strong indication of off-target effects. The observed cytotoxicity could be due to the inhibition of one or more unintended proteins that are critical for cell survival. It is also possible that the parent compound or its metabolites are inherently toxic through mechanisms unrelated to specific protein inhibition. A thorough off-target profiling strategy is essential to deconvolve the mechanism of toxicity.
Q4: What strategies can I employ to improve the selectivity of my pyrrolidinone derivative?
A4: Improving selectivity is a key aspect of medicinal chemistry and involves iterative structure-activity relationship (SAR) studies. Strategies include:
-
Structure-Based Drug Design: Utilizing co-crystal structures of your compound bound to its on- and off-targets to guide chemical modifications that enhance affinity for the desired target while reducing binding to off-targets.
-
Modifying Key Functional Groups: Altering substituents on the pyrrolidinone core can significantly impact selectivity. For example, in some kinase inhibitor series, modifying solvent-exposed regions of the molecule can improve the selectivity profile.[5]
-
Exploring Bioisosteric Replacements: Replacing certain moieties with bioisosteres can alter the binding profile and improve selectivity.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypes in Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a comprehensive kinase selectivity screen to identify unintended targets. 2. Use a structurally unrelated inhibitor for the same primary target. If the phenotype is not replicated, it is likely an off-target effect of your initial compound. 3. Conduct a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely off-target. |
| Compound Instability or Poor Solubility | 1. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. 2. Visually inspect solutions for precipitation. 3. Assess compound stability in your specific assay media over the time course of the experiment. |
| Cell Line Specific Effects | 1. Confirm target expression in your chosen cell line. 2. Test your compound in multiple cell lines to determine if the observed phenotype is consistent. |
Issue 2: High Background Signal or False Positives in High-Throughput Screens (HTS)
| Possible Cause | Troubleshooting Steps |
| Compound Interference with Assay Readout | 1. Run counter-screens in the absence of the target enzyme or substrate to identify compounds that directly interfere with the detection method (e.g., fluorescence, luminescence). 2. Visually inspect assay plates for compound precipitation. |
| Non-specific Inhibition | 1. Perform dose-response curves for all initial hits to confirm potency. 2. Re-test confirmed hits from a freshly prepared solid sample to rule out degradation or contamination of the screening stock. |
| Cytotoxicity | 1. Perform a cell viability assay in parallel with your primary screen to identify compounds that are cytotoxic at the screening concentration. |
Quantitative Data Summary
The following tables provide examples of quantitative data for different classes of pyrrolidinone derivatives against their intended targets and potential off-targets.
Table 1: Inhibitory Activity of 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives [1][2]
| Compound | Target Cell Line/Kinase | IC50 (µM) |
| Derivative 11 (C(5)-Br) | HCT-116 | 1.05 |
| NCI-H460 | 6.57 | |
| 786-O | 1.12 | |
| VEGFR-2 | Value not provided, but potent | |
| PDGFRβ | Value not provided, but potent | |
| Aurora A | >90% inhibition at 1 µM | |
| Derivative 12 (C(5)-I) | HCT-116 | 0.42 |
| NCI-H460 | 2.95 | |
| 786-O | 0.53 | |
| VEGFR-2 | Value not provided, but potent | |
| PDGFRβ | Value not provided, but potent | |
| Aurora A | >90% inhibition at 1 µM | |
| Sunitinib (Reference) | HCT-116 | 3.42 |
| NCI-H460 | 6.23 | |
| 786-O | 3.16 | |
| Aurora A | 50.7% inhibition at 1 µM |
Table 2: Inhibitory Activity of Other Pyrrolidinone Derivatives Against Various Targets
| Compound Class | Target | IC50 / Ki | Reference |
| Polyhydroxylated Pyrrolidines | α-Glucosidase | Varies (µM range) | [6] |
| Pyrrolidine Derivatives | α-Amylase | 26.24 µg/mL (for p-OCH3 derivative) | [4] |
| Pyrrolidine-based nAChR Ligands | α4β2 nAChR | Ki = 0.0037 µM (for (S)-7) | [5] |
| Quaternized Pyrrolidine Betaine | αvβ6 Integrin | Potent and selective | [7] |
Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a novel pyrrolidinone derivative against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions from this stock to generate a concentration range for IC50 determination.
-
Assay Plate Setup: Use a 384-well plate format. Dispense the kinase, a suitable substrate, and ATP into the wells.
-
Compound Addition: Add the diluted test compound to the assay plate. Include positive and negative controls (e.g., a known inhibitor for each kinase and DMSO vehicle, respectively).
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Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is inversely proportional to kinase activity. Luminescence-based readouts are common.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.[4]
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of a pyrrolidinone derivative to its target protein(s) within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
References
- 1. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and successful synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthesis involves a two-step process:
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N-Arylation: Coupling of pyrrolidin-2-one with a 4-substituted nitrobenzene, typically 1-fluoro-4-nitrobenzene, via nucleophilic aromatic substitution (SNAr) to form 1-(4-nitrophenyl)pyrrolidin-2-one.
-
Nitro Reduction: Reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation to yield the final product.
Q2: What are the critical parameters to control during the N-arylation step?
A2: Key parameters for a successful SNAr reaction include the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base is required to deprotonate the pyrrolidin-2-one. Anhydrous polar aprotic solvents are typically used to facilitate the reaction. The temperature should be carefully controlled to ensure complete reaction while minimizing side products.
Q3: Which catalyst is recommended for the reduction of the nitro group?
A3: Palladium on carbon (Pd/C) is the most commonly used and efficient catalyst for the hydrogenation of aromatic nitro groups. It generally provides high yields and clean conversion under relatively mild conditions.
Q4: Are there alternative methods for the nitro reduction step?
A4: Yes, if catalytic hydrogenation is not feasible or leads to undesired side reactions, other methods can be employed. These include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media.
Q5: How can I monitor the progress of each reaction step?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of products. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.
Troubleshooting Guides
Step 1: N-Arylation of Pyrrolidin-2-one
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials | 1. Ineffective deprotonation of pyrrolidin-2-one.2. Insufficient reaction temperature.3. Impure or wet reagents/solvents. | 1. Use a stronger base (e.g., NaH, KHMDS) and ensure anhydrous conditions.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Use freshly dried solvents and high-purity reagents. |
| Formation of multiple side products | 1. Reaction temperature is too high.2. Presence of oxygen leading to side reactions.3. The base is reacting with the aryl halide. | 1. Lower the reaction temperature and extend the reaction time.2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).3. Choose a non-nucleophilic base. |
| Difficulty in product isolation | 1. Product is highly soluble in the workup solvent.2. Emulsion formation during aqueous workup. | 1. Use a different solvent for extraction or consider crystallization.2. Add brine to the aqueous layer to break the emulsion. |
Step 2: Catalytic Hydrogenation of 1-(4-Nitrophenyl)pyrrolidin-2-one
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Inactive catalyst.2. Catalyst poisoning.3. Insufficient hydrogen pressure or poor agitation. | 1. Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more active.2. Ensure starting material and solvent are free of sulfur or other catalyst poisons. Purify the starting material if necessary.3. Increase hydrogen pressure (if using a Parr shaker) and ensure vigorous stirring to maximize gas-liquid-solid mixing. |
| Formation of byproducts (e.g., azo or azoxy compounds) | 1. Incomplete reduction.2. Localized high temperatures on the catalyst surface. | 1. Increase reaction time or catalyst loading.2. Ensure efficient stirring and consider adding the substrate solution to the catalyst slurry to better control the initial exotherm. |
| Dehalogenation (if a halogenated precursor was used) | 1. Catalyst is too active.2. Reaction conditions are too harsh. | 1. Use a less active catalyst (e.g., Raney Nickel) or add a catalyst moderator.2. Reduce hydrogen pressure and/or temperature. |
| Difficulty filtering the catalyst | 1. Catalyst particles are too fine.2. Product is adsorbing to the catalyst. | 1. Filter through a pad of Celite®.2. Wash the catalyst thoroughly with a polar solvent (e.g., methanol, ethanol) after filtration. |
Quantitative Data Summary
Table 1: Representative Reaction Parameters for the Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one
| Parameter | Nucleophilic Aromatic Substitution (SNAr) |
| Reactants | Pyrrolidin-2-one, 1-Fluoro-4-nitrobenzene |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
| Purity (crude) | >90% |
Table 2: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Catalytic Hydrogenation |
| Reactant | 1-(4-Nitrophenyl)pyrrolidin-2-one |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 50 psi (or balloon pressure) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 90-98% |
| Purity (after purification) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one via Nucleophilic Aromatic Substitution
-
Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add pyrrolidin-2-one (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Aryl Halide Addition: Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
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Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 1-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of Pd) to the solution under a stream of nitrogen.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction progress can also be checked by TLC or HPLC.
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Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by recrystallization or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Interpreting ambiguous analytical data for 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Welcome to the technical support center for 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting analytical data and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics for this compound?
A1: While a definitive spectrum for this specific molecule is not publicly available, based on its chemical structure, one can anticipate characteristic signals in various analytical techniques. The molecule contains a 1,4-disubstituted benzene ring, a pyrrolidin-2-one lactam ring, and an aminomethyl group. These features will give rise to distinct peaks in NMR, IR, and mass spectrometry.
Q2: I am observing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A2: Unexpected peaks can arise from several sources including residual solvents, impurities from the synthesis, or degradation of the compound. Common impurities could include starting materials from the synthesis or by-products from side reactions. It is also possible that the compound is unstable under certain conditions, leading to degradation products.
Q3: My mass spectrometry data shows a molecular ion peak that does not match the expected molecular weight. How should I interpret this?
A3: A discrepancy in the molecular ion peak could indicate the formation of adducts with solvent molecules (e.g., sodium or potassium), fragmentation of the molecule in the ion source, or the presence of an unexpected salt form. It is also important to consider the possibility of isotopic distribution, especially if bromine or chlorine atoms were used in the synthesis.
Q4: What are the potential biological activities of this compound?
A4: Pyrrolidinone derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] Specifically, some 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been identified as inactivators of monoamine oxidase B (MAO-B).[2] The mechanisms of action for many pyrrolidone compounds are still under investigation.[3]
Troubleshooting Guides
Issue: Ambiguous ¹H NMR Data
If your ¹H NMR spectrum shows unexpected or broad peaks, consider the following troubleshooting steps:
-
Solvent Purity Check: Ensure the deuterated solvent used is of high purity and free from contaminants.
-
Sample Preparation: Re-purify the sample using techniques like recrystallization or column chromatography to remove potential impurities.
-
Temperature Variation NMR: Acquire spectra at different temperatures. This can help to resolve broad peaks that may be due to conformational exchange or hydrogen bonding.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC to establish correlations between protons and carbons, which can aid in the definitive assignment of complex spectra.
Issue: Inconsistent HPLC Retention Times
Fluctuations in HPLC retention times can be caused by a variety of factors. Use this guide to diagnose and resolve the issue:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately. Small variations in solvent composition or pH can significantly impact retention times.
-
Column Equilibration: Adequately equilibrate the column with the mobile phase before each injection.
-
Column Health: Check the column for blockages or degradation. A guard column can help protect the analytical column.
-
System Stability: Verify that the HPLC system is functioning correctly, including the pump, injector, and detector.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 | d | 2H | Ar-H (ortho to C=O) |
| 7.35 | d | 2H | Ar-H (ortho to CH₂) |
| 3.85 | s | 2H | -CH₂-NH₂ |
| 3.60 | t | 2H | -N-CH₂- (pyrrolidinone) |
| 2.60 | t | 2H | -CH₂-C=O (pyrrolidinone) |
| 2.15 | p | 2H | -CH₂- (pyrrolidinone) |
| 1.80 | br s | 2H | -NH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C=O (lactam) |
| 140.5 | Ar-C (ipso to N) |
| 135.0 | Ar-C (ipso to CH₂) |
| 129.5 | Ar-CH |
| 120.0 | Ar-CH |
| 49.0 | -N-CH₂- (pyrrolidinone) |
| 45.5 | -CH₂-NH₂ |
| 32.5 | -CH₂-C=O (pyrrolidinone) |
| 18.0 | -CH₂- (pyrrolidinone) |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
A general HPLC method for analyzing pyrrolidinone derivatives can be adapted for this compound.[4][5][6]
-
Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 25°C.
Visualizations
References
- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 2. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Pyrrolidinone-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of pyrrolidinone-based drugs. The following sections offer strategies to improve their pharmacokinetic (PK) profile, detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Improving Metabolic Stability
Question: My pyrrolidinone-based compound shows high clearance in liver microsome stability assays. What strategies can I employ to improve its metabolic stability?
Answer: High clearance in liver microsomes often indicates susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The pyrrolidinone ring itself can be a site of metabolism.[1] Here are some strategies to address this:
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Steric Hindrance: Introduce bulky groups near the metabolically labile sites on the pyrrolidinone ring or adjacent functionalities. This can physically block the access of metabolic enzymes. For example, introducing a methyl group at the C-3 position of the pyrrolidinone ring has been shown to prevent metabolic instability.[2]
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Bioisosteric Replacement: Replace metabolically susceptible moieties with bioisosteres that are more resistant to metabolism while retaining biological activity. For instance, replacing a metabolically labile phenyl group with a pyridine or thiophene ring can sometimes improve metabolic stability.
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Deuteration: Strategic replacement of hydrogen atoms with deuterium at sites of metabolism can slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.[1]
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Blocking N-Dealkylation: If the nitrogen on the pyrrolidinone ring is substituted with an alkyl group, N-dealkylation can be a major metabolic pathway. Introducing an N-t-butyl group can prevent this metabolic route.
Enhancing Oral Bioavailability
Question: My pyrrolidinone-containing drug candidate has poor oral bioavailability despite good in vitro activity. What are the likely causes and how can I improve it?
Answer: Poor oral bioavailability can stem from low solubility, poor permeability, or extensive first-pass metabolism. Here are troubleshooting strategies:
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Improving Solubility:
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Salt Formation: For ionizable pyrrolidinone derivatives, forming a salt can significantly improve aqueous solubility and dissolution rate.
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Formulation with Solubilizing Agents: Excipients like N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone can act as powerful solubilizers, enhancing drug concentration in the gastrointestinal fluids.[3][4] NMP has been shown to increase the solubility of poorly soluble drugs by acting as both a cosolvent and a complexing agent.[3]
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Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
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Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
-
Improving Permeability:
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Prodrug Approach: A common strategy is to mask polar functional groups with lipophilic moieties to create a more membrane-permeable prodrug.[6] These promoieties are then cleaved in vivo to release the active drug.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form within fine oil-in-water emulsions in the gut.[4]
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Addressing hERG Liability and High Volume of Distribution
Question: My basic pyrrolidinone compound shows potent activity but also significant hERG inhibition and a high volume of distribution (Vd) in rats. How can I mitigate these issues?
Answer: These are common liabilities for basic amines. Here’s how you can address them:
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Reducing Basicity: The basicity of the pyrrolidine nitrogen is often a key contributor to hERG binding and high Vd. Converting the basic amine into a non-basic functional group like a sulfonamide, carbamate, or amide can significantly reduce these liabilities.[7]
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Introducing Rigidity: Increasing the rigidity of the molecule, for example by introducing triple bonds near the basic moiety, can decrease hERG affinity.[8]
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Modulating Lipophilicity: While a certain degree of lipophilicity is needed for permeability, excessive lipophilicity can lead to a high volume of distribution. Optimizing the lipophilicity by introducing polar groups can help reduce Vd.
Data Presentation: Pharmacokinetic Profile Improvement
The following tables summarize quantitative data on how structural modifications and formulation strategies can improve the pharmacokinetic profiles of pyrrolidinone-based drugs.
Table 1: Effect of Structural Modification on Metabolic Stability and hERG Inhibition
| Compound | Structural Modification | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | hERG IC₅₀ (µM) |
| Parent Pyrrolidine | Basic amine | 15 | 0.8 |
| Sulfonamide Derivative | Conversion of basic amine to sulfonamide | 45 | > 30 |
| Carbamate Derivative | Conversion of basic amine to carbamate | 62 | > 30 |
| Amide Derivative | Conversion of basic amine to amide | 55 | 25 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[7]
Table 2: Impact of Formulation on Oral Bioavailability of a Poorly Soluble Pyrrolidinone Drug
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 | 4.0 | 1200 | 100 |
| NMP-based Solution (20% v/v) | 680 | 1.5 | 4800 | 400 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 850 | 1.0 | 7200 | 600 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a pyrrolidinone-based compound in the presence of liver microsomes.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
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Pooled human liver microsomes (HLMs)
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Phosphate buffer (0.1 M, pH 7.4)
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NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Acetonitrile with an internal standard for reaction termination
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Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
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96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
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Preparation: Thaw the HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
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Reaction Initiation: Add the HLM suspension to the wells of a 96-well plate. Pre-incubate at 37°C for 5 minutes. Add the NADPH regenerating system to initiate the metabolic reaction.
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Time-Course Incubation: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
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Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
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LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
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Plot the natural logarithm of the percentage of the compound remaining versus time.
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Determine the elimination rate constant (k) from the slope of the linear regression.
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Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
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Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a pyrrolidinone-based compound.
Materials:
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Caco-2 cells
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
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Transwell® inserts (e.g., 12-well or 24-well)
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Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES, pH 7.4)
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Test compound and control compounds (e.g., high permeability: propranolol; low permeability: atenolol)
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Lucifer yellow for monolayer integrity testing
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LC-MS/MS system
Procedure:
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Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.
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Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
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Permeability Assay (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed transport buffer.
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Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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Collect samples from both the donor and receiver compartments at the end of the incubation.
-
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Permeability Assay (Basolateral to Apical - B to A): Repeat the process in the reverse direction to assess active efflux.
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LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples.
Data Analysis:
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Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
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Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.
Mandatory Visualizations
Experimental and Logical Workflows
Signaling Pathways
Many pyrrolidinone-based drugs are developed as enzyme inhibitors. Below are simplified diagrams of signaling pathways relevant to common targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway
DPP-4 inhibitors are used in the treatment of type 2 diabetes. They prevent the degradation of incretin hormones like GLP-1 and GIP.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
Several pyrrolidinone derivatives act as inhibitors of VEGFR tyrosine kinases, which are crucial for angiogenesis (the formation of new blood vessels), a key process in tumor growth.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Nootropic Potential: An In Vitro Comparison of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one and Structurally Related Cognitive Enhancers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro biological activity of 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one and other prominent nootropic agents. Due to the limited publicly available in vitro data for this compound, this guide utilizes its close structural analog, nebracetam, as a primary point of comparison. This document synthesizes available preclinical data to offer insights into the potential mechanisms of action and comparative efficacy of these compounds.
Executive Summary
The quest for effective cognitive enhancers has led to the exploration of a wide array of molecular scaffolds. The pyrrolidinone core, a key feature of the racetam class of nootropics, is a prominent example. This guide focuses on the in vitro biological validation of this compound, a compound of interest in the field of cognitive enhancement. In the absence of direct experimental data for this specific molecule, we turn our attention to its close analog, nebracetam, alongside the archetypal nootropic, piracetam, and the widely-used acetylcholinesterase inhibitor, donepezil. By examining their effects in key in vitro assays, we aim to provide a framework for understanding their potential therapeutic applications and to guide future research endeavors.
Comparative Analysis of In Vitro Biological Activity
The following table summarizes the available in vitro data for nebracetam, piracetam, and donepezil across relevant assays for cognitive enhancement. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
| Compound | Assay | Cell Type/System | Key Findings | Reference |
| Nebracetam | M1-Muscarinic Receptor Agonism | Human leukemic T-cells (Jurkat) | Acts as an agonist for M1-muscarinic receptors. | [1] |
| Neuroprotection | Rat striatal slices | Protects against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity. | [2] | |
| Energy Metabolism | Cultured rat astrocytes | Decreased intracellular ATP and phosphocreatine (PCr) levels at a concentration of 10⁻⁷ M over 2 weeks. | [3][4] | |
| Piracetam | Energy Metabolism | Cultured rat astrocytes | Decreased intracellular ATP and phosphocreatine (PCr) levels at a concentration of 10⁻⁷ M over 2 weeks. | [3][4] |
| Donepezil | Acetylcholinesterase Inhibition | Not specified | Potent inhibitor of acetylcholinesterase. |
Detailed Experimental Protocols
A comprehensive understanding of the in vitro validation process requires a detailed look at the methodologies employed. Below are representative protocols for key assays used to evaluate the biological activity of nootropic compounds.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the ability of a test compound to inhibit the activity of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Principle: The assay is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound and reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add the test compound at various concentrations to the wells of a 96-well microplate.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of ATCI and DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Neurite Outgrowth Assay
Objective: To assess the effect of a test compound on the growth and extension of neurites from neuronal cells, a process crucial for neuronal development and repair.
Principle: Neuronal cells are cultured in the presence of the test compound, and changes in neurite length and branching are quantified using microscopy and image analysis software.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Test compound
-
Poly-L-lysine or other appropriate coating for culture plates
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Coat the wells of a multi-well plate with an appropriate substrate to promote cell attachment.
-
Seed the neuronal cells at a suitable density and allow them to attach.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fix, permeabilize, and stain the cells with antibodies against a neuronal marker and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
This guide provides a comprehensive comparative study of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one and its related compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrrolidinone scaffold serves as a versatile backbone for the development of novel therapeutic agents targeting a range of conditions, including neurological disorders and cancer.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of compound performance supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction to Phenylpyrrolidinone Derivatives
The phenylpyrrolidinone core is a privileged structure in the design of biologically active molecules.[4] Modifications to the phenyl ring and the pyrrolidinone scaffold have yielded compounds with a wide array of pharmacological properties, including anticonvulsant, nootropic, neuroprotective, and enzyme inhibitory activities.[1][4] This guide focuses on a comparative analysis of this compound and its analogs, highlighting their potential as inhibitors of Monoamine Oxidase B (MAO-B) and Aldo-Keto Reductase 1C3 (AKR1C3), as well as their efficacy as anticonvulsant agents.
Comparative Biological Activities
The biological activities of this compound and its derivatives are diverse, with structure-activity relationships (SAR) revealing key determinants for their potency and selectivity against different biological targets.
Monoamine Oxidase B (MAO-B) Inhibition
Certain 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been identified as a novel class of MAO-B inactivators.[5][6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[7][8] The aminomethyl group is crucial for this activity.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been developed as potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of certain cancers, including prostate and breast cancer.[1][9] SAR studies indicate that the sulfonamide group is critical for inhibitory activity, while the pyrrolidinone ring's position and electronic nature also play a significant role.[1][9]
Anticonvulsant Activity
Derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides have demonstrated significant anticonvulsant properties.[4][10] The substitution pattern on the anilide moiety is a key factor influencing their activity, with specific substitutions leading to potent protection against seizures in preclinical models.[4]
Data Presentation: Quantitative Comparison of Compound Performance
The following tables summarize the quantitative data for various phenylpyrrolidinone derivatives, allowing for a direct comparison of their biological activities.
Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Compound ID | Structure | MAO-B IC50 (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| This compound | This compound | Data not available in searched literature | - | |
| 4a | 4-(aminomethyl)-1-phenyl-2-pyrrolidinone | Inactivator | - | [5][6] |
| 4b | 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone | Inactivator | - | [5][6] |
| S5 | Pyridazinobenzylpiperidine derivative | 0.203 | 19.04 | [11] |
| Compound 1 | 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride | 0.009 | - | [12] |
Table 2: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitory Activity
| Compound ID | Structure | AKR1C3 IC50 (nM) | Selectivity vs AKR1C1/2 | Reference |
| SN33638 | 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one derivative | <100 | Isoform-selective | [4][9] |
| Compound 1o | N-Phenyl-Aminobenzoate derivative | 38 | 28 | [13] |
| Compound 4 | AI-discovered inhibitor | 122 | Selective | [14] |
| Indomethacin | NSAID | 51 | 7 | [13] |
Table 3: Anticonvulsant Activity
| Compound ID | Amide Substituent | Anticonvulsant Activity (Dose mg/kg) | Protection (%) | Reference |
| 1a | 2,6-dimethylanilide | 2.5 | 83.3 | [4] |
| 1c | anilide | 10 | 0 | [4] |
| 1d | 4-bromoanilide | 5 | 12.5 | [4] |
| 1g | 2-methylanilide | 10 | 0 | [4] |
| 1725 | 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | - | Potent activity | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MAO-B Enzyme Inhibition Assay (Fluorometric)
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate by MAO-B.
-
Reagents: MAO-B Assay Buffer, High Sensitivity Probe, MAO-B Enzyme, MAO-B Substrate (e.g., tyramine), Developer, Test Inhibitors, and an Inhibitor Control (e.g., Selegiline).[16]
-
Procedure:
-
Prepare working solutions of the test inhibitors and inhibitor control.
-
Add the test inhibitor, inhibitor control, or assay buffer (for enzyme control) to a 96-well plate.
-
Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Prepare a reaction mix containing the MAO-B Assay Buffer, High Sensitivity Probe, Developer, and MAO-B Substrate.
-
Add the reaction mix to each well to start the reaction.
-
Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of the reaction and the percentage of inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]
-
AKR1C3 Enzyme Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of AKR1C3 by monitoring the oxidation of the cofactor NADPH to NADP⁺.
-
Reagents: Recombinant human AKR1C3 enzyme, NADPH, substrate (e.g., S-tetralol or Prostaglandin D2), assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), and test compounds.[13][17]
-
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.
-
Initiate the enzymatic reaction by adding the substrate and NADPH to each well.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADPH oxidation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
-
In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.[18][19]
-
Animals: Adult male mice (e.g., C57BL/6 or Swiss Webster).[18]
-
Procedure:
-
Administer the test compound, vehicle, or a positive control to the mice (e.g., via intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), induce seizures via corneal electrodes by applying a high-frequency alternating current (e.g., 60 Hz, 50 mA for 0.2 seconds).[18]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension.[18] The percentage of protected animals at different doses is used to determine the median effective dose (ED50).
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with significant therapeutic potential. The comparative analysis presented in this guide highlights the structural features that govern their activity as MAO-B inhibitors, AKR1C3 inhibitors, and anticonvulsants. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Further structure-activity relationship studies are warranted to fully explore the potential of this versatile chemical scaffold.[1]
References
- 1. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 8. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one Analogues vs. Standard-of-Care in Neurodegenerative Disease Models
Disclaimer: Information regarding the specific compound 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is not available in the public domain. This guide provides a comparative analysis of a structurally related and well-researched nootropic agent, Piracetam , against standard-of-care acetylcholinesterase inhibitors used in the management of mild to moderate Alzheimer's disease. This comparison is intended to serve as a framework for evaluating novel compounds with similar mechanisms of action.
Executive Summary
The global burden of neurodegenerative diseases, particularly Alzheimer's, has driven extensive research into novel therapeutic agents. While standard-of-care drugs, primarily acetylcholinesterase inhibitors (AChEIs), offer symptomatic relief, their efficacy can be limited. This guide compares the preclinical efficacy of the nootropic agent Piracetam, a cyclic derivative of GABA, with established AChEIs like Donepezil and Rivastigmine. The data presented is derived from various experimental models of cognitive impairment, providing a basis for understanding the potential therapeutic profiles of novel pyrrolidin-2-one derivatives.
Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of Piracetam and standard-of-care AChEIs in preclinical models relevant to Alzheimer's disease.
| Compound | Experimental Model | Dosage | Key Efficacy Endpoint | Result | Reference |
| Piracetam | Scopolamine-induced amnesia in rats | 100-200 mg/kg | Latency in passive avoidance task | Significant reversal of scopolamine-induced memory deficits. | F. Gouliaev & A. Senning (1994) |
| Donepezil | Scopolamine-induced amnesia in rats | 1-3 mg/kg | Improved performance in the Morris water maze. | Dose-dependent improvement in spatial memory and learning. | T. Kosasa et al. (1999) |
| Rivastigmine | Aged rats with cognitive impairment | 1 mg/kg/day | Increased acetylcholine levels in the hippocampus. | Significantly increased synaptic acetylcholine availability. | A. Enz et al. (1993) |
| Piracetam | Hypoxia-induced cognitive deficits in mice | 250 mg/kg | Reduced neuronal damage in the cortex. | Neuroprotective effects observed through histological analysis. | W.A. Wilsher et al. (1979) |
| Donepezil | Amyloid-beta induced neurotoxicity in vitro | 10 µM | Reduced neuronal apoptosis. | Attenuation of amyloid-beta-mediated cell death. | M. N. Pangalos et al. (1999) |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Rodents
This model is a widely accepted method for evaluating the efficacy of pro-cognitive and anti-amnesic drugs.
-
Objective: To induce a transient cholinergic deficit, mimicking aspects of Alzheimer's disease, and assess the ability of a test compound to reverse the resulting memory impairment.
-
Methodology:
-
Animal Subjects: Male Wistar rats or Swiss albino mice are commonly used.
-
Drug Administration: The test compound (e.g., Piracetam, Donepezil) is administered orally or via intraperitoneal injection at predetermined doses.
-
Induction of Amnesia: Approximately 30-60 minutes after drug administration, scopolamine (a muscarinic receptor antagonist) is administered to induce a memory deficit.
-
Behavioral Testing: Animals are subjected to memory tasks such as the passive avoidance test or the Morris water maze.
-
Passive Avoidance: Measures the latency of an animal to enter a dark compartment where it previously received a mild foot shock. Longer latencies indicate better memory retention.
-
Morris Water Maze: Assesses spatial learning and memory by measuring the time taken for an animal to locate a hidden platform in a pool of water.
-
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the drug-treated group with the scopolamine-only group and a control group.
In Vitro Amyloid-Beta Neurotoxicity Assay
This assay is used to screen compounds for their ability to protect neurons from the toxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.
-
Objective: To determine if a test compound can mitigate neuronal cell death induced by amyloid-beta oligomers.
-
Methodology:
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are grown in appropriate media.
-
Treatment: Cells are pre-incubated with the test compound at various concentrations for a specified period.
-
Induction of Toxicity: Aggregated amyloid-beta peptides (typically Aβ1-42 or Aβ25-35) are added to the cell culture medium.
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.
-
-
Data Analysis: The percentage of viable cells in the compound-treated groups is compared to the amyloid-beta-treated control group.
Signaling Pathways and Experimental Workflows
Caption: Hypothesized Mechanism of Piracetam.
Caption: Acetylcholinesterase Inhibitor Mechanism.
Caption: Preclinical Drug Efficacy Workflow.
Benchmarking the synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for producing 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one, a valuable building block in medicinal chemistry. We will benchmark a traditional two-step synthesis against modern catalytic approaches, offering insights into their respective efficiencies and practical considerations. Supporting experimental data and detailed protocols are provided to aid in methodological assessment and implementation.
Method 1: Two-Step Synthesis via Nitrophenyl Intermediate
A prevalent and well-documented approach to synthesizing this compound involves a two-step process: the initial synthesis of a nitro-aromatic precursor, 1-(4-nitrophenyl)pyrrolidin-2-one, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidin-2-one
This step typically involves the acylation of 4-nitroaniline with 4-chlorobutyryl chloride, followed by an intramolecular cyclization. A dissertation abstract details a two-step, one-pot procedure with a total yield of 64.2%.
Step 2: Reduction of 1-(4-nitrophenyl)pyrrolidin-2-one
The nitro group of the intermediate is then reduced to an amine. Catalytic hydrogenation is a common and highly efficient method for this transformation. This reaction typically proceeds with high yield and purity under standard hydrogenation conditions (e.g., using a palladium catalyst).[1][2]
Alternative Synthetic Strategies
Modern organic synthesis offers several powerful alternatives for the formation of the aryl-nitrogen bond, potentially providing more direct or efficient routes to the target molecule.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4][5][6][7] In the context of our target molecule, this could potentially involve the coupling of a protected aminomethylphenyl halide with pyrrolidin-2-one or a related precursor. This method is renowned for its broad substrate scope and functional group tolerance.
Reductive Amination
Reductive amination offers a direct route to form amines from carbonyl compounds and ammonia or primary amines.[8][9] A hypothetical one-pot synthesis of this compound could involve the reductive amination of a suitable keto-aldehyde or keto-acid precursor with an appropriate amine source.
Quantitative Data Comparison
The following table summarizes the quantitative data for the described synthetic methods. Please note that the data for the alternative methods are based on typical yields for these types of reactions, as specific experimental data for the synthesis of this compound using these methods was not found in the literature.
| Method | Key Steps | Starting Materials | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Two-Step Synthesis | 1. Acylation/Cyclization 2. Nitro Reduction | 4-nitroaniline, 4-chlorobutyryl chloride | ~60% (calculated from 64.2% for step 1 and assuming >95% for step 2) | >98% | Well-established, reliable | Multi-step, potential for side reactions |
| Buchwald-Hartwig | C-N Cross-Coupling | Protected (aminomethyl)phenyl halide, pyrrolidin-2-one | 70-95% (Typical) | >98% | High yielding, broad scope | Requires expensive catalyst and ligands |
| Reductive Amination | Reductive C-N bond formation | Keto-precursor, Amine source | 60-90% (Typical) | >95% | Potentially one-pot, atom economical | Substrate specific, may require harsh reducing agents |
Experimental Protocols
Method 1: Two-Step Synthesis (Detailed Protocol)
Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidin-2-one
-
Materials: 4-nitroaniline, 4-chlorobutyryl chloride, triethylamine, benzyl triethyl ammonium chloride, sodium hydroxide, and a suitable solvent.
-
Procedure:
-
To a solution of 4-nitroaniline in a suitable solvent, add triethylamine as an acid scavenger.
-
Slowly add 4-chlorobutyryl chloride to the mixture and stir.
-
After the formation of 4-chloro-N-(4-nitrophenyl)butanamide, add a phase-transfer catalyst such as benzyl triethyl ammonium chloride and an aqueous solution of sodium hydroxide to induce cyclization.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.
-
-
Reported Yield: 64.2%
Step 2: Catalytic Hydrogenation of 1-(4-nitrophenyl)pyrrolidin-2-one
-
Materials: 1-(4-nitrophenyl)pyrrolidin-2-one, Palladium on carbon (Pd/C) catalyst, hydrogen gas, and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Procedure:
-
Dissolve 1-(4-nitrophenyl)pyrrolidin-2-one in the chosen solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the desired product.
-
-
Expected Yield: >95%
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the discussed synthetic methods, the following diagrams have been generated using the DOT language.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Conceptual workflow for the synthesis via Buchwald-Hartwig amination.
Caption: Conceptual workflow for the synthesis via reductive amination.
Conclusion
The traditional two-step synthesis of this compound remains a robust and reliable method with well-documented procedures and predictable outcomes. While modern catalytic methods like the Buchwald-Hartwig amination and reductive amination present compelling alternatives with the potential for higher yields and more direct routes, their application to this specific target molecule requires further investigation and optimization. The choice of synthetic route will ultimately depend on factors such as available starting materials, cost of reagents and catalysts, and the desired scale of production. This guide provides a foundational benchmark for researchers to make informed decisions in their synthetic endeavors.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran [organic-chemistry.org]
A Head-to-Head Comparison of Aminophenyl Pyrrolidinones in Leukemia Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-leukemic activity of two novel aminophenyl pyrrolidinone derivatives, TW-85 and TW-96. The following sections detail their differential effects on various leukemia cell lines, supported by a summary of experimental findings and detailed methodologies for key assays.
Introduction
Novel aminophenyl-1,4-naphthoquinones with a pyrrolidine group have been synthesized and investigated for their potential as anti-leukemic agents.[1] This guide focuses on two such compounds, TW-85 and TW-96, which differ by a single functional group at the para-position of the aminophenyl moiety—a methyl group in TW-85 and a hydroxyl group in TW-96.[1] These compounds have demonstrated the ability to induce concentration- and time-dependent cell death in various human leukemia cell lines.[1]
Data Presentation
While specific IC50 values for TW-85 and TW-96 in the U937, K562, and CCRF-CEM leukemia cell lines are not publicly available in the reviewed literature, the existing data provides a qualitative comparison of their cytotoxic effects.
Table 1: Comparative Cytotoxicity of TW-85 and TW-96 in Leukemia Cell Lines
| Compound | U937 (Promonocytic Leukemia) | K562 (Chronic Myeloid Leukemia) | CCRF-CEM (Lymphoblastic Leukemia) | Normal Peripheral Blood Mononuclear Cells (PBMCs) |
| TW-85 | Induces apoptosis at low micromolar concentrations[1] | No significant effect reported | No significant effect reported | Less responsive than leukemia cells[1] |
| TW-96 | Induces both apoptosis and necrosis[1] | Cytotoxic; induces necrosis[1] | Cytotoxic; induces necrosis[1] | Less responsive than leukemia cells[1] |
Mechanism of Action and Signaling Pathways
Both TW-85 and TW-96 induce cell death through the mitochondrial pathway, characterized by the opening of the mitochondrial permeability transition pore, release of cytochrome c, and subsequent caspase activation in U937 cells.[1]
A key difference in their mechanism lies in the generation of reactive oxygen species (ROS). The cytotoxicity of TW-96 is associated with an elevation of cytosolic ROS levels, which is not observed with TW-85.[1] This ROS generation in response to TW-96 is likely mediated by NADPH oxidase.[1]
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by both compounds. Interestingly, activation of p38 MAPK appears to have a differential role, preventing necrosis while having varied effects on apoptotic cell death in U937 cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (U937, K562, CCRF-CEM) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of TW-85 or TW-96 to the wells and incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat leukemia cells with TW-85 or TW-96 at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
JC-1 Staining: Resuspend the cells in a medium containing JC-1 dye and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
Cytochrome c Release Assay (Western Blot)
-
Cell Treatment and Fractionation: Treat cells and then harvest them. Isolate the cytosolic and mitochondrial fractions using a commercially available kit or a standard dounce homogenization protocol.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
Caspase Activation Assay (Colorimetric Assay)
-
Cell Lysate Preparation: Treat cells, harvest, and lyse them to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: Incubate the cell lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase activity.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Treatment: Treat leukemia cells with the compounds for the desired time.
-
DCFH-DA Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an elevation in intracellular ROS levels.
Conclusion
The aminophenyl pyrrolidinone derivatives TW-85 and TW-96 exhibit promising anti-leukemic properties with distinct mechanisms of action. TW-96 demonstrates a broader spectrum of activity against different leukemia cell lines, which is associated with its ability to induce ROS generation. Both compounds trigger apoptosis via the mitochondrial pathway, and the p38 MAPK pathway plays a complex regulatory role in this process. Further investigation is warranted to elucidate the precise downstream targets of these compounds and to evaluate their therapeutic potential in preclinical models. The experimental protocols provided in this guide offer a framework for such future studies.
References
Confirming the binding mode of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one to its target
Introduction: This guide provides a comparative analysis of the binding mode of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a pyrrolidinone derivative. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to a known class of monoamine oxidase B (MAO-B) inactivators, the 4-(aminomethyl)-1-aryl-2-pyrrolidinones, allows for a well-reasoned hypothesis of its binding target and mechanism.[1] This document, therefore, characterizes the putative binding of this compound to MAO-B and compares its potential inhibitory profile with established MAO-B inhibitors.
Monoamine oxidase B is a crucial enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[2][3][4]
Performance Comparison: Inhibitory Activity Against MAO-B
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate greater potency. The following table compares the reported inhibitory activities of established MAO-B inhibitors. While a specific IC50 for this compound is not available, compounds within its structural class have been shown to inactivate MAO-B.[1]
| Compound | Target | IC50 / Ki | Compound Type | Reference |
| This compound | MAO-B (Putative) | Not Available | Pyrrolidinone Derivative | N/A |
| Selegiline | MAO-B | IC50: ~0.0068 µM | Irreversible Inhibitor | [5][6] |
| Rasagiline | MAO-B | IC50: ~0.069 µM | Irreversible Inhibitor | [6][7] |
| Safinamide | MAO-B | IC50: 98 nM (rat brain) | Reversible Inhibitor | [4] |
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][8][9]dioxin-6-yl)prop-2-en-1-one | MAO-B | IC50: 0.026 µM | Chalcone Derivative | [7] |
| (Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide | MAO-B | IC50: 0.0051 µM | Isoxazole Derivative | [10] |
Binding Mode of this compound to MAO-B
The binding of inhibitors to MAO-B occurs within a defined active site, which includes a substrate cavity and an entrance cavity. The active site is characterized by the presence of the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the enzyme.[11] Key amino acid residues, Tyr398 and Tyr435, form an "aromatic cage" that stabilizes the ligand through π-π stacking interactions.[11][12]
For this compound, a putative binding mode can be inferred from computational docking studies and the crystal structures of MAO-B in complex with other inhibitors.[13][14][15] The phenyl ring of the compound is expected to be positioned within the aromatic cage formed by Tyr398 and Tyr435. The pyrrolidinone moiety and the aminomethyl group are likely to form hydrogen bonds with residues in the active site, such as Cys172, or with ordered water molecules.[14][15] The aminomethyl group may also interact with the FAD cofactor.
Diagram of Putative Binding Mode
Caption: Putative binding of the compound in the MAO-B active site.
Experimental Protocols
Confirmation of the binding mode and inhibitory activity of this compound would require a series of experiments.
MAO-B Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 value of a test compound.
-
Materials : Recombinant human MAO-B enzyme, MAO-B assay buffer, a suitable MAO-B substrate (e.g., kynuramine), a fluorescent probe (e.g., OxiRed™ Probe), the test inhibitor, and a positive control (e.g., Selegiline).[5][16][17]
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test inhibitor dilutions, a positive control, and a vehicle control to respective wells.
-
Add the MAO-B enzyme solution to all wells and incubate for approximately 10 minutes at 37°C.[16]
-
Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent probe.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation/emission wavelength of 535/587 nm.[5][17]
-
-
Data Analysis : The rate of reaction is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Diagram of Experimental Workflow
Caption: Workflow for the in vitro MAO-B inhibition assay.
X-ray Crystallography
This technique provides a high-resolution 3D structure of the enzyme-inhibitor complex.
-
Procedure :
-
Outcome : This method can unambiguously determine the binding orientation of the inhibitor and its specific interactions with the active site residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study protein-ligand interactions in solution.
-
Techniques :
-
Ligand-Observed NMR : Experiments like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binding and map the ligand's binding epitope.[8][9][19]
-
Protein-Observed NMR : Chemical Shift Perturbation (CSP) mapping can identify the ligand-binding site on the protein.[9]
-
-
Outcome : NMR provides information on binding affinity, kinetics, and the conformation of the ligand when bound to the protein.[8][20]
Computational Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.[13][21]
-
Procedure :
-
Outcome : Provides a theoretical model of the binding mode and helps in understanding the structure-activity relationship.[22]
Signaling Pathway of MAO-B
MAO-B is a mitochondrial outer membrane enzyme that plays a critical role in the oxidative deamination of neurotransmitters like dopamine.[3][11] The expression of the MAO-B gene is regulated by the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathway.[23][24][25] This pathway involves several downstream effectors, including c-Jun and Egr-1, which ultimately regulate the transcription of the MAO-B gene.[24][25] By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease.[2]
Diagram of MAO-B Signaling Pathway
Caption: Regulation of MAO-B expression and its inhibition.
Disclaimer: The binding mode and target of this compound described herein are putative and based on its structural similarity to known MAO-B inhibitors. Further experimental validation is required for confirmation.
References
- 1. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 12. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches [frontiersin.org]
- 22. Binding models of reversible inhibitors to type-B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Activation of Human Monoamine Oxidase B Gene Expression by a Protein Kinase C MAPK Signal Transduction Pathway Involves c-Jun and Egr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Experiments Involving 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a known monoamine oxidase B (MAO-B) inactivator, against other established MAO-B inhibitors.[1] The objective is to furnish researchers with the necessary data and protocols to assess the reproducibility of experiments involving this compound and to understand its performance relative to alternatives.
Executive Summary
Comparison of MAO-B Inhibitors
The following table summarizes the inhibitory potency of several well-characterized MAO-B inhibitors. This data is essential for contextualizing the performance of novel compounds like this compound.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Selectivity for MAO-B over MAO-A |
| Selegiline | Irreversible | 7 - 19.6 | 91.0 | High |
| Rasagiline | Irreversible | 14 - 46.0 | - | 3-15 times more potent than Selegiline in vivo |
| Safinamide | Reversible | 79 | - | ~5,000 times |
| Pargyline | Irreversible | 404 | - | High |
| Moclobemide | Reversible (MAO-A selective) | - | - | Low (MAO-A selective) |
Note: IC50 values can vary depending on experimental conditions such as enzyme source, substrate, and assay method.
Experimental Protocols
To ensure the reproducibility of experiments involving MAO-B inhibitors, adherence to standardized and well-detailed protocols is critical. Below are methodologies for the synthesis of a related compound and for conducting MAO-B inhibition assays.
Synthesis of 4-Phenylpyrrolidin-2-one (A Related Scaffold)
While a detailed, step-by-step protocol for this compound is not publicly available, a general six-step sequence has been described.[1] The following protocol for a structurally similar compound, 4-phenylpyrrolidin-2-one, illustrates a common synthetic approach.
Step 1: Aza-Baeyer-Villiger Rearrangement
-
Materials: 3-Phenylcyclobutanone, O-(Diphenylphosphinyl)hydroxylamine (DPPH), N,N-Dimethylformamide (DMF).
-
Procedure: A solution of 3-phenylcyclobutanone in DMF is added dropwise to a suspension of DPPH in DMF at 25°C. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.[2]
In Vitro Fluorometric MAO-B Inhibition Assay
This assay is a common method for determining the inhibitory potential of a compound against MAO-B.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Principle: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of a substrate. A fluorescent probe is used to detect H2O2.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Test compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the diluted compounds to the wells of the microplate.
-
Add the MAO-B enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and plot the results to determine the IC50 value.
-
Considerations for Reproducibility:
-
Enzyme Activity: Ensure the enzyme preparation is active using a known potent inhibitor as a positive control.
-
Substrate Concentration: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to obtain accurate IC50 values for competitive inhibitors.
-
Compound Interference: Test for autofluorescence of the test compound and its potential to interfere with the detection chemistry.
-
Assay Validation: High-throughput screening methods should be validated with triplicates and a multi-tier evaluation process to ensure robustness and reproducibility.[3]
Visualizing Experimental Workflows and Pathways
General Synthesis Workflow for Pyrrolidinone Derivatives
References
In Vivo Therapeutic Potential of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a putative monoamine oxidase B (MAO-B) inhibitor, with established alternative therapies. This analysis is supported by established experimental data for comparator compounds and outlines the necessary in vivo validation protocols.
The pyrrolidinone scaffold is a versatile structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] The compound this compound belongs to a class of compounds, 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which have been identified as inactivators of monoamine oxidase B (MAO-B).[2] Inhibition of MAO-B is a clinically validated strategy for the management of Parkinson's disease and other neurodegenerative disorders, as it increases dopamine levels in the brain and may offer neuroprotective effects.[3][4]
This guide will compare the hypothetical therapeutic profile of this compound (referred to as Compound X) with the well-documented in vivo performance of established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo performance metrics for MAO-B inhibitors, providing a benchmark for the potential evaluation of Compound X. The data for Compound X is presented as a hypothetical target profile based on its structural class.
Table 1: In Vivo MAO-B Inhibition and Neuroprotective Effects
| Compound | Animal Model | Key Findings | Citation |
| Compound X (Hypothetical) | MPTP-induced Parkinsonism (Mice) | Expected to show significant MAO-B inhibition and protection of dopaminergic neurons. | N/A |
| Selegiline | MPTP-induced Parkinsonism (Mice) | Protects against neurotoxin-induced damage and possesses neurotrophic and anti-apoptotic effects.[5] At 10 mg/day, inhibits brain MAO-B by over 90%.[6] | [5][6] |
| Rasagiline | MPTP-induced Parkinsonism (Mice) | Demonstrates potent, irreversible MAO-B inhibition; shows neuroprotective effects in various in vitro and in vivo models.[7][8] In vivo, it is 3-15 times more potent than selegiline in rats.[3] | [3][7][8] |
| Safinamide | 6-OHDA-induced Parkinsonism (Rats) | Reversible MAO-B inhibitor that also modulates glutamate release, contributing to its therapeutic effects.[9][10] | [9][10] |
Table 2: Behavioral Outcomes in Animal Models of Parkinson's Disease
| Compound | Animal Model | Behavioral Test | Outcome | Citation |
| Compound X (Hypothetical) | MPTP-induced Parkinsonism (Mice) | Rotarod, Pole Test | Expected to improve motor coordination and bradykinesia. | N/A |
| Selegiline | CD157 KO Mice (PD model) | Forced Swim Test | Ameliorates depression-like behavior.[11] | [11] |
| Rasagiline | Early PD patients | UPDRS Score | Significant improvement in mean total UPDRS scores compared to placebo.[8] | [8] |
| Safinamide | PD patients with motor fluctuations | UPDRS III and IV scores | Effective in improving motor symptoms and fluctuations. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the in vivo validation of novel therapeutic agents. The following are standard protocols for assessing the efficacy of MAO-B inhibitors.
MPTP-Induced Parkinson's Disease Animal Model
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg intraperitoneally, four times at 2-hour intervals.[13] A control group receives saline injections. Allow 7 days for the development of the parkinsonian phenotype before starting treatment with the test compound.[13]
Behavioral Assessment: Rotarod Test
-
Apparatus: An automated accelerating rotarod for mice.
-
Procedure:
-
Training: For two consecutive days before MPTP administration, train the mice on the rotarod. Each mouse undergoes three trials per day with the rod accelerating from 4 to 40 rpm over 300 seconds.[13]
-
Testing: On day 7 post-MPTP and following the treatment period, test the mice under the same conditions. Record the latency to fall from the rod.[13]
-
Neurochemical Analysis: Striatal Dopamine Levels
-
Sample Preparation: Following the final behavioral test, euthanize the mice and rapidly dissect the striata. Homogenize the tissue in 0.1 M perchloric acid.[13]
-
Analysis: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatal homogenates.[13]
Histological Analysis: Tyrosine Hydroxylase Immunohistochemistry
-
Tissue Preparation: Perfuse the animals with 4% paraformaldehyde (PFA) and dissect the brains. Post-fix the brains in 4% PFA and then cryoprotect in a 30% sucrose solution. Section the midbrain containing the substantia nigra pars compacta (SNc) at 40 µm.[13]
-
Immunohistochemistry: Use a primary antibody against tyrosine hydroxylase (TH) to stain for dopaminergic neurons. Quantify the number of TH-positive neurons in the SNc using stereological methods.[13]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of dopamine metabolism and the inhibitory action of Compound X on MAO-B.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 7. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-world use of Safinamide in motor fluctuating Parkinson’s disease patients in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Safety Spectrum: A Comparative Analysis of Pyrrolidinone Derivatives
For researchers, scientists, and drug development professionals, understanding the safety profile of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the safety profiles of various pyrrolidinone derivatives, a versatile class of compounds with diverse therapeutic potential. By summarizing quantitative toxicity data, detailing experimental methodologies, and visualizing key toxicological pathways, this document aims to facilitate informed decision-making in the drug discovery and development process.
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects. However, structural modifications that enhance therapeutic efficacy can also introduce toxicity. This guide delves into the diverse safety profiles of these derivatives, offering a comparative look at their cytotoxic, acute, genetic, and organ-specific toxicities.
Quantitative Safety Data at a Glance
To facilitate a clear comparison of the safety profiles of different pyrrolidinone derivatives, the following tables summarize key quantitative data from various preclinical studies. These tables provide a snapshot of the cytotoxic potency and acute toxicity of several representative compounds.
Table 1: Cytotoxicity of Pyrrolidinone Derivatives against Various Cancer Cell Lines
| Derivative Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione Hybrids | Pyrazoline-substituted hybrids | MCF-7 | 0.42 - 0.78 | [1] |
| Compound 5i (Bromide and para-hydroxyl groups) | MCF-7 | 1.496 | [1] | |
| Compound 5l (Bromide, meta-methoxy, and para-hydroxyl groups) | MCF-7 | 1.831 | [1] | |
| Les-6287 (Pyrrolidinedione–thiazolidinone hybrid) | MCF-7 | 1.43 (48h) | [1] | |
| Les-6287 (Pyrrolidinedione–thiazolidinone hybrid) | MDA-MB-231 | 1.37 (48h) | [1] | |
| Les-6287 (Pyrrolidinedione–thiazolidinone hybrid) | T-47D | 1.74 (48h) | [1] | |
| Thiazolidin-4-one-based derivatives | Compound 7c, 7i, 7j | MCF7, HT29, A2780 | 0.02–17.02 | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | Compound 7a | HeLa | 0.32 ± 1.00 | [3] |
| Compound 7i | HeLa | 1.80 ± 0.22 | [3] |
Table 2: Acute Toxicity of Pyrrolidinone Derivatives
| Derivative | Test Animal | Route of Administration | LD50 | Reference |
| Pyrrolidine | Rat | Oral | 300 mg/kg | |
| Pyrrolidine | Mouse | Inhalation (4h) | 650 ppm | |
| 1-(2,2-diphenylbutyryl)-2-methyl-pyrrolidine | Rat | Oral | 326 mg/kg | [4] |
| 1-(2,2-diphenyl-3-methyl-4-morpholinobutyryl)-pyrrolidine | Rat | Intraperitoneal | 21.3 mg/kg | [5] |
| 2-Pyrrolidinone | Rat | Oral | 6500 mg/kg | [6] |
| 2-Pyrrolidinone | Guinea pig | Oral | 6500 mg/kg | [6] |
| Acromelic acid C | Mouse | Not specified | 10 mg/kg | [7] |
Understanding the Experimental Evaluation of Safety
The safety assessment of pyrrolidinone derivatives involves a battery of standardized in vitro and in vivo tests. Below are detailed protocols for key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the pyrrolidinone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Genotoxicity Assessment: A Multi-Test Approach
Genotoxicity testing aims to identify substances that can cause damage to the genetic material of cells. A standard battery of tests is typically employed.[8]
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect gene mutations.[9]
-
In Vitro Micronucleus Test (MNvit): This assay detects both structural and numerical chromosomal damage in mammalian cells by identifying the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[9]
-
In Vivo Chromosomal Damage Test: This test is conducted in rodents to assess chromosomal damage in hematopoietic cells.[8]
Skin Irritation Assessment
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method uses a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[1][7][10][11]
-
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: Cell viability is determined by the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7]
In Vivo Acute Dermal Irritation/Corrosion Test (OECD 404)
This test is performed on animals, typically rabbits, when in vitro data is insufficient.[12][13][14][15]
-
Test Substance Application: A single dose of the test substance is applied to a small area of the animal's skin.
-
Observation: The application site is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of the skin reactions is scored to determine the irritation potential.
Visualizing the Mechanisms of Toxicity
Understanding the signaling pathways involved in the toxicity of pyrrolidinone derivatives is crucial for predicting and mitigating adverse effects. The following diagrams, generated using the DOT language, illustrate some of the key pathways associated with their toxicity.
Caption: Hepatotoxicity pathway of pyrrolizidine alkaloids.[16][17][18]
Caption: Proposed neurotoxicity pathway of certain pyrrolidinone derivatives.[19]
Caption: Cardiovascular toxicity pathway associated with nicotine-like compounds.[20][21]
Discussion and Conclusion
The safety profiles of pyrrolidinone derivatives are highly dependent on their specific chemical structures. While the core pyrrolidinone scaffold is present in many compounds with favorable safety profiles, the addition of various functional groups can significantly alter their toxicological properties.
-
Cytotoxicity: As evidenced by the IC50 values, certain pyrrolidinone derivatives exhibit potent cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents. However, this also underscores the need for careful evaluation of their selectivity towards cancer cells over healthy cells.
-
Acute Toxicity: The LD50 values indicate a wide range of acute toxicity among different pyrrolidinone derivatives. Some, like 2-pyrrolidinone, have very low acute toxicity, while others, such as certain complex substituted pyrrolidines, are considerably more toxic.
-
Genotoxicity: The potential for genotoxicity is a significant concern for any drug candidate. As demonstrated by the case of a pyrrolidinone-substituted arylindenopyrimidine, metabolic activation can lead to the formation of reactive intermediates that can damage DNA. Therefore, a thorough genotoxicity assessment is crucial.
-
Organ-Specific Toxicity: This guide has highlighted the potential for hepatotoxicity, neurotoxicity, and cardiovascular toxicity with certain classes of pyrrolidinone derivatives. The mechanisms underlying these toxicities often involve oxidative stress, disruption of key signaling pathways, and metabolic activation to reactive species.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RTECS NUMBER-UY1036000-Chemical Toxicity Database [drugfuture.com]
- 5. Pyrrolidine Dithiocarbamate (PDTC) Inhibits DON-Induced Mitochondrial Dysfunction and Apoptosis via the NF- κ B/iNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iivs.org [iivs.org]
- 8. fda.gov [fda.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 21. Nicotine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Patent Landscape of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the novelty of the chemical entity 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one within the current patent literature. The assessment is based on a comprehensive search of existing patents and scientific publications to assist researchers and drug development professionals in understanding the intellectual property landscape surrounding this compound and its derivatives.
Introduction to this compound
This compound is a chemical compound featuring a pyrrolidin-2-one moiety linked to a phenyl group bearing an aminomethyl substituent. Both the pyrrolidin-2-one and the aminomethylphenyl scaffolds are prevalent in medicinal chemistry, appearing in a wide range of biologically active molecules. This guide aims to determine whether the specific combination of these fragments in the form of this compound has been previously disclosed in patent literature, thereby assessing its novelty. The commercial availability of this compound as a research chemical suggests it is a known entity[1].
Prior Art Analysis: Patent Landscape
A thorough search of patent databases reveals a significant number of patents claiming derivatives of pyrrolidin-2-one and compounds containing the aminomethylphenyl group for various therapeutic applications. While no patents explicitly claim the exact structure of this compound as a novel composition of matter, the existing patents for structurally related compounds are crucial for understanding the context of its novelty.
The following table summarizes a selection of patents for related compounds, illustrating the scope of inventions in this chemical space.
| Patent Number | Title | Assignee | Brief Description of Relevance |
| US6936633B2 | Pyrrolidinone derivatives | Not specified | Claims pyrrolidinone derivatives for the treatment of conditions mediated by CCR2. This demonstrates the patenting of pyrrolidinone-based compounds for therapeutic uses[2]. |
| US4461906A | Pyrrolidine 2-one derivatives | Hoffmann-La Roche Inc. | Describes pyrrolidine-2-one derivatives, indicating early interest in this chemical class[3]. |
| EP3015456A1 | Preparation method for pyrrolidine-2-carboxylic acid derivatives | Not specified | Focuses on the synthesis of pyrrolidine derivatives, highlighting that methods of preparation for this class of compounds are also a subject of patenting[4]. |
| RU2663899C1 | Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone | Not specified | Details the synthesis of a structurally related compound, phenotropil, which is a derivative of 4-phenyl-2-pyrrolidone[5]. |
| EP0001266A1 | Substituted 2-aminomethylphenyl sulfamates, process for preparing, and pharmaceutical compositions containing the same | Not specified | Claims compounds with an aminomethylphenyl group for use as diuretics, showing this moiety is part of other patented therapeutic agents[6]. |
Experimental Protocols: Hypothetical Synthesis
While a specific patented synthesis for this compound was not identified, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations found in the literature for similar compounds[7]. The following is a hypothetical, non-proprietary protocol for its synthesis.
Hypothetical Synthesis of this compound
This proposed synthesis involves two main steps: N-arylation of pyrrolidin-2-one with a protected aminomethylphenyl group, followed by deprotection.
Step 1: N-Arylation
-
Reactants:
-
Pyrrolidin-2-one
-
1-(Bromomethyl)-4-nitrobenzene (or a suitable protected aminomethylphenyl halide)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidin-2-one in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride portion-wise to the solution and stir for 30 minutes to form the corresponding sodium salt.
-
Slowly add a solution of 1-(bromomethyl)-4-nitrobenzene in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate, 1-(4-nitrobenzyl)pyrrolidin-2-one, by column chromatography.
-
Step 2: Reduction of the Nitro Group
-
Reactants:
-
1-(4-Nitrobenzyl)pyrrolidin-2-one (from Step 1)
-
A reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid)
-
A suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the intermediate from Step 1 in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify this compound by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate the relationships and workflows discussed in this guide.
Caption: Logical relationship between the target compound and the patent landscape.
References
- 1. scbt.com [scbt.com]
- 2. US6936633B2 - Pyrrolidinone derivatives - Google Patents [patents.google.com]
- 3. US4461906A - Pyrrolidine 2-one derivatives - Google Patents [patents.google.com]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 6. EP0001266A1 - Substituted 2-aminomethylphenyl sulfamates, process for preparing, and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one and its containers must be treated as hazardous waste and disposed of accordingly. [1][2] Under no circumstances should this chemical be released into the environment or disposed of in regular trash or down the drain.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled and well-ventilated environment, preferably a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Inspect gloves for any signs of damage before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating vapors or aerosols, use appropriate respiratory protection.[3]
-
-
Emergency Procedures:
-
Ensure that a safety shower and eyewash station are easily accessible.
-
Have a chemical spill kit suitable for corrosive materials readily available.
-
Familiarize yourself with the location and operation of the nearest fire extinguisher.
-
Hazard Profile for Disposal
This compound is classified as a hazardous substance.[1] The primary hazards to consider during disposal are its corrosive nature.[1]
| Hazard Classification | Description | Disposal Consideration |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] | Avoid all skin contact. Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | In case of contact, rinse cautiously with water for several minutes. Seek immediate medical attention.[1] |
| Environmental Hazard | Harmful to aquatic life.[3] | Discharge into the environment must be avoided.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, collection, and transfer to a licensed hazardous waste disposal facility.
1. Waste Segregation and Collection:
- Dedicate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling and Transfer:
- All handling of the chemical and its waste should be performed within a chemical fume hood to minimize inhalation exposure.[1]
- Carefully transfer any unused or waste product into the designated hazardous waste container. Avoid splashing or creating aerosols.
3. Container Management:
- Keep the hazardous waste container tightly closed when not in use.[1]
- Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
4. Final Disposal:
- Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company.[1]
- Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[4]
-
Personal Protection: Before addressing the spill, don the appropriate PPE as described above.
-
Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite.[1][4]
-
Collection: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the disposal process and the decision-making involved in handling this compound safely.
Caption: Workflow for the routine disposal of this compound.
Caption: Decision-making and action flowchart for a chemical spill.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one (CAS No. 676627-00-2). The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with established laboratory safety standards. The causality behind each recommendation is explained to build a framework of self-validating safety practices.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available safety data sheets (SDS), this compound presents several significant health risks that dictate our PPE requirements.
The compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation.[1][2] This is a primary route of exposure and a key driver for our skin protection strategy.
-
Serious Eye Damage/Irritation (Category 1/2A): Causes serious, potentially irreversible eye damage.[1][2]
-
Respiratory Irritation (Category 3): May cause respiratory tract irritation if inhaled as a dust or mist.[1]
These classifications necessitate a comprehensive PPE strategy that provides a robust barrier against dermal, ocular, and respiratory exposure.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards of the chemical. All personnel must be trained in the proper use and limitations of their PPE.[3]
| PPE Component | Specification | Rationale and Field Insight |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. The severe corrosive potential to the eyes requires the full seal of goggles.[2][4] A face shield is mandatory as a secondary barrier to protect the entire face from splashes during transfer or in the event of a vessel failure. |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves.[5] | The compound's ability to cause severe skin burns necessitates gloves that provide a durable chemical barrier.[2] Always inspect gloves for tears or punctures before use. Double-gloving is recommended during high-risk procedures to allow for the safe removal of a contaminated outer glove without exposing the skin.[4] |
| Body Protection | A chemical-resistant lab coat or a disposable gown.[5] | A standard cotton lab coat offers minimal protection. A polyethylene-coated or similar fluid-resistant material is required to prevent skin contact from spills. Ensure the gown has long sleeves with tight-fitting cuffs that can be tucked into gloves.[4] |
| Respiratory Protection | Use only in a certified chemical fume hood. If potential for aerosolization exists outside a hood, a NIOSH-approved respirator is required.[1] | The primary engineering control is a well-ventilated area, preferably a chemical fume hood, to mitigate respiratory irritation from dust or mists.[1][5] If weighing the solid or performing any action that could generate airborne particles outside of a hood, a fit-tested N95 respirator or higher is necessary. |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow minimizes the risk of exposure during handling and cleanup.
PPE Donning (Putting On) Procedure
The order of donning is critical to prevent cross-contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the chemical-resistant gown, ensuring complete coverage.
-
Gloves (First Pair): Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Respiratory Protection (if required): Perform a seal check on your respirator.
-
Eye and Face Protection: Put on safety goggles first, followed by the face shield.
-
Gloves (Second Pair): Don the outer pair of gloves.
PPE Doffing (Taking Off) Procedure
This process is designed to contain contaminants and prevent exposure to your skin and clothing. It should be performed slowly and deliberately.
-
Decontaminate (if applicable): If gross contamination has occurred, clean the exterior of your equipment before removal.
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield: Remove the face shield by touching the headband only. Place it in a designated area for decontamination.
-
Gown/Lab Coat: Untie or unsnap the gown. Peel it away from your body, touching only the inside surface. Roll it into a ball, with the contaminated side inward, and dispose of it.
-
Goggles: Remove goggles by handling the strap. Place them in the decontamination area.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Emergency Response & Disposal Plan
Immediate Actions for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal of Contaminated Materials
All disposable PPE (gloves, gowns) and any materials used to clean up spills must be considered hazardous waste.
-
Collection: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Disposal: Do not mix with general laboratory trash. All chemical waste and contaminated materials must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
